molecular formula C25H25N3O4 B10771137 Quin-C7

Quin-C7

Cat. No.: B10771137
M. Wt: 431.5 g/mol
InChI Key: URGRPHVKOQXJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quin-C7 is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRPHVKOQXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Quin-C7 in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quin-C7, a synthetic quinazolinone derivative, and its role as a key pharmacological tool in the study of inflammation. We will explore its mechanism of action, detail the signaling pathways it modulates, present available quantitative data, and provide methodologies for key experimental protocols.

Core Concept: this compound as an FPR2 Antagonist

This compound is a small molecule recognized primarily for its role as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). It was developed through structure-activity relationship studies of the potent FPR2 agonist, Quin-C1. A minor structural modification—the substitution of a methoxy group in Quin-C1 with a hydroxyl group—converted the compound from an agonist to a pure antagonist, this compound[1][2]. This alteration changes the binding mode within the receptor and prevents the initiation of downstream signaling cascades typically triggered by FPR2 agonists[2].

FPR2 is a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils and monocytes, where it plays a critical role in mediating inflammatory responses[3]. By binding to and inhibiting this receptor, this compound effectively blocks the pro-inflammatory signals initiated by a wide range of FPR2 agonists, thereby exerting its anti-inflammatory effects.

Signaling Pathways Modulated by this compound

As an antagonist of FPR2, this compound's mechanism of action is intrinsically linked to the blockade of the downstream signaling pathways initiated by this receptor. The activation of FPR2 by an agonist leads to the dissociation of the coupled G-protein (Gαi) and the subsequent activation of multiple effector enzymes and second messengers. This compound prevents these events from occurring.

Key pathways inhibited by this compound include:

  • Calcium Mobilization: Agonist binding to FPR2 typically activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a critical step for many inflammatory cell functions. This compound has been demonstrated to inhibit this agonist-induced calcium mobilization[1].

  • MAPK/ERK Pathway: The activation of FPR2 is known to induce the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK). This pathway is central to the transcription of numerous pro-inflammatory genes. Notably, studies have confirmed that this compound suppresses agonist-induced ERK phosphorylation, directly implicating it in the modulation of this key inflammatory pathway[1].

  • NF-κB Activation (Inferred Inhibition): While direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by this compound is not explicitly detailed in the available literature, it is a well-established downstream target of G-protein coupled receptor and MAPK signaling. Quinazolinone derivatives have been shown to inhibit NF-κB-regulated gene expression[4]. Therefore, by blocking the upstream signals at the FPR2 receptor, it is inferred that this compound prevents the subsequent activation of NF-κB, a master regulator of pro-inflammatory cytokine production.

The following diagram illustrates the primary signaling cascade initiated by FPR2 and the point of inhibition by this compound.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR2 FPR2 Receptor G_protein Gαi/βγ FPR2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates ERK_P p-ERK (Active) MAPK_cascade->ERK_P Phosphorylates IκB IκB MAPK_cascade->IκB Leads to Degradation NFkB_nuc NF-κB ERK_P->NFkB_nuc Promotes Translocation NFkB NF-κB IκB->NFkB Inhibits NFkB->NFkB_nuc Translocates Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_exp Induces Agonist FPR2 Agonist (e.g., WKYMVm) Agonist->FPR2 Activates QuinC7 This compound QuinC7->FPR2 Inhibits

Caption: FPR2-mediated pro-inflammatory signaling and inhibition by this compound.

Quantitative Data Presentation

The publicly available quantitative data for this compound is specific to its direct interaction with the FPR2 receptor and its inhibitory effects on primary cellular functions. More extensive dose-response data, such as IC₅₀ values for cytokine inhibition, are not widely published.

ParameterValueDescriptionSource
Binding Affinity (Ki) 6.7 µMThe inhibition constant for this compound at the human FPR2 receptor.[2]
Functional Inhibition 100 µMConcentration shown to inhibit FPR2 agonist (WKYMVm)-induced calcium mobilization and chemotaxis in FPR2-expressing cells.[3]

Experimental Protocols

The anti-inflammatory activity of this compound has been validated using established in vitro and in vivo models. Below are detailed methodologies for key experiments.

This assay is fundamental for confirming the antagonist activity of this compound at the Gq-coupled FPR2 receptor.

  • Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Line: A cell line stably expressing the human FPR2 receptor is used, such as rat basophilic leukemia (RBL-2H3) cells or human embryonic kidney (HEK293) cells.

  • Methodology:

    • Cell Plating: Seed FPR2-expressing cells into a 96-well, black-walled, clear-bottom microplate and culture overnight to allow for adherence.

    • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for approximately 45-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

    • Washing: Gently wash the cells twice to remove any extracellular dye. Intracellular esterases will have cleaved the AM group, trapping the active dye inside the cells.

    • Compound Incubation: Add this compound at various concentrations to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Fluorescence Reading: Place the plate into a fluorescence plate reader. Establish a baseline fluorescence reading for several seconds.

    • Agonist Stimulation: Using the instrument's injectors, add a known FPR2 agonist (e.g., WKYMVm) at a concentration known to elicit a strong response (typically the EC₈₀).

    • Data Acquisition: Continue to record fluorescence intensity over time (typically 1-3 minutes). An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis: The inhibitory effect of this compound is quantified by comparing the peak fluorescence signal in this compound-treated wells to the signal in control wells (agonist only). Data are often normalized and plotted to calculate an IC₅₀ value.

This is a standard acute inflammation model used to assess the efficacy of topically or systemically administered anti-inflammatory agents.

  • Objective: To evaluate the ability of this compound to reduce acute inflammation and edema in vivo.

  • Animal Model: Swiss or BALB/c mice are commonly used.

  • Methodology:

    • Acclimatization: Animals are acclimatized for at least one week before the experiment.

    • Baseline Measurement: The initial thickness of each mouse's ear is measured using a digital micrometer.

    • Compound Administration: this compound can be administered systemically (e.g., oral gavage, intraperitoneal injection) at a set time before the inflammatory insult, or applied topically directly to the ear.

    • Induction of Inflammation: Apply a solution of arachidonic acid (AA) in a vehicle like acetone (e.g., 1-2 mg per ear) to both the inner and outer surfaces of the mouse ear. AA is rapidly metabolized into pro-inflammatory eicosanoids (prostaglandins and leukotrienes), causing vasodilation and edema[1][2].

    • Edema Measurement: At a peak response time, typically 1 hour after AA application, measure the ear thickness again.

  • Data Analysis: The degree of edema is calculated as the difference between the final and initial ear thickness. The percentage of inhibition is determined by comparing the edema in the this compound treated group to the vehicle control group.

    • % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

The following diagram outlines a typical workflow for evaluating a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation receptor_binding Receptor Binding Assay (Determine Ki) ca_flux Calcium Flux Assay (Functional Antagonism) receptor_binding->ca_flux Confirm erk_phos ERK Phosphorylation (Pathway Inhibition) ca_flux->erk_phos Elucidate Mechanism ear_edema Mouse Ear Edema Model (Acute Inflammation) erk_phos->ear_edema Test Efficacy colitis_model DSS-Induced Colitis Model (Chronic Inflammation) ear_edema->colitis_model Validate in Disease Model start This compound start->receptor_binding Characterize

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound serves as an indispensable tool for anti-inflammatory research, providing a specific means to probe the function of the FPR2 receptor. Its well-defined action as an antagonist allows researchers to dissect the complex signaling pathways that this receptor governs, from initial calcium mobilization to the activation of the MAPK/ERK cascade. While more extensive quantitative data would further enhance its pharmacological profile, its proven efficacy in both cellular and preclinical models of inflammation underscores its value. For scientists and drug development professionals, this compound is not only a critical reagent for investigating the fundamental mechanisms of inflammation but also represents a foundational scaffold for the design of novel anti-inflammatory therapeutics targeting the FPR2 pathway.

References

Quin-C7 for Inflammatory Bowel Disease Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects and loss of efficacy. The N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), has emerged as a promising therapeutic target in IBD. FPR2 is a G protein-coupled receptor (GPCR) that plays a complex, dual role in inflammation. Depending on the activating ligand, it can mediate either pro-inflammatory or pro-resolving signaling pathways. Modulation of FPR2 activity, therefore, presents a nuanced approach to controlling intestinal inflammation.

Quin-C7 is a small molecule antagonist of FPR2. By blocking the binding of pro-inflammatory ligands, this compound has been investigated for its potential to ameliorate the pathological inflammation characteristic of IBD. Preclinical studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated the therapeutic potential of this compound. This technical guide provides an in-depth overview of the available data on this compound, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Data Presentation: Efficacy of this compound in a Murine Model of Colitis

Oral administration of this compound has been shown to be effective in a DSS-induced colitis model in mice. The primary endpoint in this study was the effective dose required to produce a 50% reduction in the disease activity index (ED50). The results indicate that antagonizing FPR2 with this compound leads to a significant improvement in clinical symptoms.

CompoundTargetPharmacological ActionED50 (Symptomatic Improvement in DSS Colitis Model)
This compound FPR2 Antagonist 2.2110 mg/kg
Quin-C1FPR2Agonist1.3660 mg/kg

Note: Detailed quantitative data on daily body weight change, disease activity index (DAI) scores, colon length, and histological scores from this specific study are not yet publicly available. The table below provides an illustrative example of how such data would be presented, based on typical outcomes in DSS colitis studies.

Illustrative In Vivo Efficacy Data for an FPR2 Antagonist (e.g., this compound) in DSS-Induced Colitis

Treatment GroupMean Body Weight Change (Day 7)Mean Disease Activity Index (DAI) (Day 7)Mean Colon Length (cm) (Day 7)Mean Histological Score (Day 7)
Healthy Control+5%08.50
DSS + Vehicle-15%3.55.58.0
DSS + this compound (2.5 mg/kg) -5% 1.5 7.0 3.5

Experimental Protocols

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol describes the induction of acute colitis in mice to evaluate the therapeutic efficacy of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory animal housing and monitoring equipment

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days. The DSS solution should be freshly prepared and replaced every other day.

  • Treatment:

    • Randomly divide the mice into three groups: Healthy Control (no DSS), DSS + Vehicle, and DSS + this compound.

    • Starting from day 1 of DSS administration, orally administer this compound (e.g., at doses of 1, 2.5, and 5 mg/kg) or vehicle once daily for the duration of the study.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily based on the following scoring system:

      • Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

      • Rectal Bleeding: 0 (no blood), 2 (visible blood), 4 (gross bleeding)

  • Termination and Sample Collection:

    • At the end of the study (e.g., day 7 or 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).

  • Histological Analysis:

    • Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • Score the sections for severity of inflammation, crypt damage, and ulceration.

In Vitro Assay: FPR2 Antagonist Activity (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the intracellular calcium flux induced by an FPR2 agonist.

Materials:

  • HEK293 cells stably expressing human FPR2 (or other suitable cell line)

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the FPR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with Fura-2 AM (or another suitable dye) in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the FPR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Determine the inhibitory effect of this compound at each concentration.

    • Calculate the IC50 value for this compound by plotting the percent inhibition against the log of the this compound concentration.

In Vitro Assay: Neutrophil Chemotaxis

This assay assesses the ability of this compound to block the migration of neutrophils towards an FPR2 agonist.

Materials:

  • Human neutrophils, freshly isolated from whole blood

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)

  • Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Method for quantifying migrated cells (e.g., Calcein-AM staining and fluorescence measurement)

Procedure:

  • Assay Setup:

    • Add the FPR2 agonist to the lower wells of the chemotaxis chamber.

    • Place the filter membrane over the lower wells.

  • Cell Preparation and Treatment:

    • Resuspend the isolated neutrophils in assay buffer.

    • Pre-incubate the neutrophils with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

  • Chemotaxis:

    • Add the pre-treated neutrophil suspension to the upper chamber of the filter.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the filter.

    • Quantify the number of cells that have migrated to the lower side of the filter or into the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

    • Determine the IC50 value of this compound for the inhibition of neutrophil chemotaxis.

Mandatory Visualizations

Signaling Pathway of FPR2 in IBD and the Role of this compound

FPR2_Signaling_IBD Pro-inflammatory Ligands Pro-inflammatory Ligands FPR2 FPR2 Receptor Pro-inflammatory Ligands->FPR2 Pro-resolving Ligands Pro-resolving Ligands Pro-resolving Ligands->FPR2 This compound This compound This compound->FPR2 G_protein Gαi/βγ FPR2->G_protein PLC Phospholipase C G_protein->PLC Resolution Resolution of Inflammation G_protein->Resolution Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ca_mobilization->MAPK_Pathway NF_kB NF-κB Activation MAPK_Pathway->NF_kB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB->Inflammation

Caption: FPR2 signaling in IBD and this compound's point of intervention.

Experimental Workflow for In Vivo Evaluation of this compound

in_vivo_workflow start Start: C57BL/6 Mice dss_induction Induce Colitis: 2.5-3% DSS in drinking water (5-7 days) start->dss_induction treatment Daily Treatment: - Vehicle (Control) - this compound (Oral Gavage) dss_induction->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring termination Termination: Day 7-8 monitoring->termination sample_collection Sample Collection: - Colon (for length & histology) - Blood/Tissue (for biomarkers) termination->sample_collection analysis Data Analysis: - Statistical Comparison - Efficacy Assessment sample_collection->analysis end End: Results analysis->end

Caption: Workflow for testing this compound in a DSS-induced colitis model.

Logical Relationship of In Vitro Assays

in_vitro_logic target_engagement Target Engagement: This compound binds to FPR2 calcium_assay Functional Consequence 1: Inhibition of Ca²⁺ Mobilization (Calcium Flux Assay) target_engagement->calcium_assay leads to chemotaxis_assay Functional Consequence 2: Inhibition of Neutrophil Migration (Chemotaxis Assay) target_engagement->chemotaxis_assay leads to therapeutic_potential Therapeutic Potential for IBD calcium_assay->therapeutic_potential suggests chemotaxis_assay->therapeutic_potential suggests

Caption: Logic of in vitro assays for this compound's action in IBD.

Investigating Neuroinflammation with Quin-C7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. The Formyl Peptide Receptor 2 (FPR2) has emerged as a key modulator of the innate and adaptive immune responses in the central nervous system (CNS).[1] This technical guide provides an in-depth overview of Quin-C7, a selective antagonist of FPR2, and its application in the investigation and potential treatment of neuroinflammation. This compound has demonstrated significant therapeutic potential by mitigating CNS injury and inflammation, primarily through its action on microglia.[1]

Core Mechanism of Action

This compound exerts its anti-neuroinflammatory effects by antagonizing the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor.[1][2] In the context of neuroinflammation, FPR2 is significantly upregulated in microglia, the resident immune cells of the CNS.[1] The binding of pro-inflammatory ligands to FPR2 on microglia initiates a downstream signaling cascade that results in the production and release of pro-inflammatory cytokines and mediators. This compound competitively binds to FPR2, thereby blocking the initiation of this pro-inflammatory signaling cascade. This antagonism ultimately leads to a reduction in microglial activation and a decrease in the overall inflammatory environment within the CNS.[1]

Data Presentation: Efficacy of this compound in a Neuromyelitis Optica Spectrum Disorder (NMOSD) Mouse Model

The following tables summarize the quantitative effects of this compound treatment (32 mg/kg/day, daily oral gavage) in a mouse model of Neuromyelitis Optica Spectrum Disorder (NMOSD), a demyelinating autoimmune disease of the CNS. Data is extracted and compiled from graphical representations in "Targeting formyl peptide receptor 2 to suppress neuroinflammation in neuromyelitis optica spectrum disorder" by Li et al. (2025).[1]

Table 1: Effect of this compound on Immune Cell Counts in the Spleen of NMOSD Mice

Cell TypeVehicle Control (Mean Cell Count ± SEM)This compound Treated (Mean Cell Count ± SEM)
B Cells~1.5 x 10⁷~1.0 x 10⁷
NK Cells~4.0 x 10⁶~2.5 x 10⁶

Table 2: Effect of this compound on Immune Cell Counts in the Brain of NMOSD Mice

Cell TypeVehicle Control (Mean Cell Count ± SEM)This compound Treated (Mean Cell Count ± SEM)
Microglia~6.0 x 10⁴~4.0 x 10⁴
Infiltrating CD4+ T Cells~2.5 x 10⁴~1.5 x 10⁴

Table 3: Qualitative Effects of this compound on Microglial Cytokine Production in NMOSD Mice [1]

CytokineEffect of this compound Treatment
Interleukin-10 (IL-10)Increased Production
Transforming Growth Factor-β (TGF-β)Increased Production
Interleukin-6 (IL-6)Reduced Production
Tumor Necrosis Factor-α (TNF-α)Reduced Production

Experimental Protocols

Induction of the Neuromyelitis Optica Spectrum Disorder (NMOSD) Mouse Model

This protocol is based on the methodology described by Li et al. (2025) and Saadoun et al. (2010).[1]

Materials:

  • C57BL/6 mice

  • AQP4-IgG (purified from NMOSD patient serum)

  • Human Complement (hC) serum

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthetize mice according to approved institutional protocols.

  • Secure the mouse in a stereotaxic apparatus.

  • Create a small burr hole in the skull over the desired brain region (e.g., striatum).

  • Using a Hamilton syringe, slowly perform an intracerebral injection of AQP4-IgG mixed with human complement.

  • The injection volume and concentration of AQP4-IgG and hC should be optimized for the specific study, with previous studies using a combination of IgG from NMOSD patients and human complement.

  • After injection, slowly withdraw the needle and suture the incision.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • NMOSD pathology, including brain lesion volume, astrocyte loss, and demyelination, typically develops over the subsequent days.[1]

Administration of this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 2% Pluronic F-68 (P188)

  • Oral gavage needles

Procedure:

  • Prepare the vehicle solution by mixing DMSO and 2% P188 in a 1:99 ratio.[1]

  • Dissolve this compound in the vehicle solution to achieve the desired concentration for dosing (e.g., for a 32 mg/kg dose).

  • Administer the this compound solution or an equal volume of the vehicle control to the mice via oral gavage.

  • In the described NMOSD model, daily administration of this compound was initiated immediately following the induction of the disease.[1]

Assessment of Neuroinflammation

a) Flow Cytometry for Immune Cell Quantification:

  • At the desired time point, euthanize the mice and perfuse with ice-cold PBS.

  • Harvest the brain and/or spleen and prepare single-cell suspensions.

  • For brain tissue, enzymatic digestion and density gradient centrifugation may be necessary to isolate immune cells.

  • Stain the cell suspensions with fluorescently-labeled antibodies against specific cell surface markers (e.g., CD45 for total immune cells, CD11b for microglia, CD4 for T helper cells, B220 for B cells, NK1.1 for NK cells).

  • Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

b) Immunostaining for CNS Injury Assessment:

  • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

  • Harvest the brain, post-fix in PFA, and cryoprotect in sucrose solution.

  • Section the brain tissue using a cryostat.

  • Perform immunohistochemistry or immunofluorescence staining using primary antibodies against markers of interest (e.g., GFAP for astrocytes, MBP for myelin, Iba1 for microglia).

  • Use appropriate secondary antibodies and imaging systems to visualize and quantify the staining.

Mandatory Visualizations

Signaling Pathway

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Ligand Pro-inflammatory Ligand FPR2 FPR2 Pro-inflammatory Ligand->FPR2 G_Protein G-protein FPR2->G_Protein QuinC7 This compound QuinC7->FPR2 Antagonizes PLC PLCβ G_Protein->PLC PI3K PI3Kγ G_Protein->PI3K MAPK_Cascade MAPK Cascade (p38, ERK1/2) PLC->MAPK_Cascade PI3K->MAPK_Cascade NFkB NF-κB Activation MAPK_Cascade->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokine_Release

Caption: FPR2 signaling pathway in microglia and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_model NMOSD Model Induction cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis Induction Intracerebral Injection of AQP4-IgG + hC Treatment Daily Oral Gavage: This compound or Vehicle Induction->Treatment Flow Flow Cytometry (Brain & Spleen) Treatment->Flow IHC Immunostaining (Brain Tissue) Treatment->IHC MRI MRI (Brain Lesions) Treatment->MRI

Caption: Experimental workflow for investigating this compound in a mouse model of NMOSD.

References

The Discovery and Synthesis of Quinazolinone Derivatives: A Technical Guide to the FPR2 Antagonist Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of quinazolinone derivatives, with a specific focus on Quin-C7, a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). This document details the structure-activity relationships that led to its discovery, outlines a representative synthetic protocol, summarizes its biological data, and illustrates its mechanism of action within the FPR2/ALX signaling pathway.

Introduction to Quinazolinones and this compound

Quinazolinone derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. A notable example of this class is this compound, chemically known as 4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide. It has been identified as a selective, non-peptide antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor that plays a crucial role in inflammatory responses.

Discovery of this compound: A Structure-Activity Relationship Study

The discovery of this compound emerged from a structure-activity relationship (SAR) analysis of a series of quinazolinone derivatives. The parent compound, Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide), was identified as an agonist of FPR2. Systematic modification of the Quin-C1 scaffold revealed that the substitution at the para position of the 2-phenyl group significantly influenced the compound's pharmacological properties.

A key modification was the substitution of the methoxy group in Quin-C1 with a hydroxyl group, which resulted in a complete reversal of bioactivity from an agonist to a pure antagonist, yielding this compound[1]. This minor structural change is believed to alter the binding mode of the compound within the FPR2 receptor, specifically preventing the interaction with Arginine 295, a critical residue for agonist activity[2].

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives can be achieved through various established chemical routes. A common and effective method involves the condensation of an N-acylanthranilic acid with a primary amine. While a specific, detailed synthesis protocol for this compound is not publicly available, a representative procedure can be constructed based on general methods for quinazolinone synthesis and the known structure of this compound.

Representative Experimental Protocol for the Synthesis of this compound

This plausible synthetic route is divided into two main stages: the synthesis of the 2-(4-hydroxyphenyl)-quinazolin-4(3H)-one core and its subsequent N-acylation.

Stage 1: Synthesis of 2-(4-hydroxyphenyl)-3H-quinazolin-4-one

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of DMF and water.

  • Reaction Conditions: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA). Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Stage 2: N-acylation to Yield this compound

  • Reaction Setup: Suspend the 2-(4-hydroxyphenyl)-3H-quinazolin-4-one (1 equivalent) from Stage 1 in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Acylating Agent: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the suspension and stir for 15-20 minutes at room temperature. Subsequently, add 4-butoxybenzoyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Analytical Characterization
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the compound. For similar quinazolinone derivatives, characteristic peaks in ¹H NMR include signals for the aromatic protons and the protons of the butoxy and phenyl substituents. In ¹³C NMR, characteristic signals would be observed for the carbonyl carbon of the quinazolinone ring and the aromatic carbons[3][4].

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Biological Activity and Quantitative Data

This compound has been characterized as a potent and selective antagonist of FPR2/ALX. Its biological activity has been assessed through various in vitro and in vivo assays.

Assay TypeTarget/AgonistCell Line/ModelEndpointResultReference
Binding Assay FPR2Not SpecifiedKi6.7 µM[2]
Calcium Mobilization WKYMVmFPRL1-expressing RBL-2H3 cellsInhibition of Ca²⁺ fluxDose-dependent inhibition[1]
Chemotaxis Assay WKYMVm and Quin-C1FPRL1-expressing RBL-2H3 cellsInhibition of cell migrationEffective inhibition[1]
In vivo Anti-inflammatory Arachidonic AcidMouse Ear Edema ModelReduction of edemaSignificant reduction[2]

Table 1: Summary of Quantitative Biological Data for this compound

Mechanism of Action and Signaling Pathway

This compound exerts its antagonist effect by binding to the FPR2/ALX receptor and preventing the binding of agonists, thereby inhibiting downstream signaling cascades. The FPR2/ALX receptor is a G protein-coupled receptor, and its activation by agonists typically leads to intracellular calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).

By blocking agonist binding, this compound inhibits these downstream events, leading to its anti-inflammatory effects.

FPR2/ALX Signaling Pathway

FPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Receptor Agonist->FPR2 Binds and Activates QuinC7 This compound QuinC7->FPR2 Binds and Blocks G_protein Gαi/Gβγ FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Chemotaxis Chemotaxis Ca_release->Chemotaxis Inflammation Pro-inflammatory Responses ERK_pathway->Inflammation

Caption: FPR2/ALX signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The discovery and development of a compound like this compound typically follows a structured workflow, from initial screening to in vivo testing.

GPCR Antagonist Discovery Workflow

GPCR_Workflow A High-Throughput Screening (HTS) of Quinazolinone Library B Identification of Agonist 'Hit' (Quin-C1) A->B C Structure-Activity Relationship (SAR) Studies (Chemical Modifications) B->C D Synthesis of Analogs (e.g., this compound) C->D E In Vitro Functional Assays (Calcium Mobilization, Chemotaxis) D->E E->C Feedback for further SAR F Lead Optimization E->F G In Vivo Efficacy Studies (e.g., Mouse Ear Edema Model) F->G H Preclinical Development G->H

Caption: A typical workflow for the discovery of a GPCR antagonist like this compound.

Conclusion

This compound stands as a significant example of how subtle structural modifications can dramatically alter the pharmacological profile of a molecule, transforming an agonist into a potent antagonist. Its discovery through careful SAR studies highlights a valuable strategy in drug development. As a selective FPR2/ALX antagonist, this compound holds promise as a therapeutic agent for inflammatory diseases. Further research, including detailed preclinical and clinical studies, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their own investigations of quinazolinone derivatives and FPR2 modulation.

References

Quin-C7: An In-Depth Technical Guide on its Impact on Calcium Mobilization and Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Quin-C7, a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX, also known as FPRL1). It details the compound's inhibitory effects on two key cellular processes: calcium mobilization and chemotaxis. This document consolidates quantitative data, presents detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers investigating FPR2/ALX signaling and for professionals in the field of drug development targeting inflammatory and immune responses.

Introduction

This compound is a synthetic quinazolinone derivative that has been identified as a selective antagonist of the N-formyl peptide receptor 2 (FPR2/ALX)[1]. FPR2 is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in the innate immune response and inflammation[1]. This receptor is activated by a variety of ligands, including pathogen-associated molecular patterns (PAMPs) like N-formyl peptides from bacteria, and host-derived damage-associated molecular patterns (DAMPs) and pro-resolving mediators[2][3].

The activation of FPR2 initiates a cascade of intracellular signaling events, leading to critical cellular responses such as chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS)[2]. Chemotaxis, the directed migration of cells along a chemical gradient, is fundamental for the recruitment of immune cells to sites of infection or injury. Calcium mobilization, the release of calcium ions (Ca²⁺) from intracellular stores and their influx from the extracellular environment, acts as a pivotal second messenger in numerous signaling pathways, including those governing cell motility.

This compound exerts its effects by competitively binding to FPR2, thereby blocking the actions of receptor agonists. A key structural feature distinguishes this compound from its agonistic counterpart, Quin-C1: a hydroxyl group in this compound versus a methoxy group in Quin-C1 on the 2-phenyl ring of the quinazolinone backbone. This seemingly minor substitution dramatically reverses its biological activity from an agonist to a pure antagonist[1]. This guide will delve into the quantitative aspects of this compound's inhibitory actions and the experimental procedures used to characterize them.

Quantitative Data on this compound's Bioactivity

The inhibitory potency of this compound has been quantified in various functional assays. The following tables summarize the key quantitative data regarding its binding affinity and its effects on calcium mobilization and chemotaxis.

Parameter Value Assay Conditions Reference
Binding Affinity (Ki) 6.7 µMRadioligand binding assay using [¹²⁵I]WKYMVm on FPR2-transfected cells.

Table 1: this compound Binding Affinity for FPR2

Inhibitory Parameter Value Assay Conditions Reference
IC₅₀ ~10 µMInhibition of WKYMVm (1 nM)-induced calcium mobilization in RBL-2H3 cells stably expressing FPRL1.

Table 2: this compound Inhibition of Calcium Mobilization

Inhibitory Parameter Value Assay Conditions Reference
IC₅₀ ~5 µMInhibition of WKYMVm (1 nM)-induced chemotaxis of RBL-2H3 cells stably expressing FPRL1.

Table 3: this compound Inhibition of Chemotaxis

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the signaling cascade it modulates and the experimental procedures used for its characterization.

FPR2/ALX Signaling Pathway Leading to Calcium Mobilization and Chemotaxis

Activation of the G protein-coupled receptor FPR2/ALX by an agonist, such as the synthetic peptide WKYMVm, triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gβγ subunit, in particular, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This initial calcium release can then trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium[4]. The resulting increase in intracellular calcium concentration, along with other signaling molecules, activates downstream effectors like Rho GTPases, which are critical for cytoskeletal rearrangement and, consequently, cell migration and chemotaxis[5][6]. This compound acts as an antagonist at the FPR2/ALX receptor, preventing the initiation of this signaling cascade.

FPR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Agonist->FPR2 Activates QuinC7 This compound QuinC7->FPR2 Inhibits G_protein Gαβγ FPR2->G_protein Activates G_betagamma Gβγ G_protein->G_betagamma Dissociates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 SOC SOC Channel SOC->Ca_influx G_betagamma->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_mobilization ↑ [Ca²⁺]i Ca_ER->Ca_mobilization Ca_influx->Ca_mobilization Ca_mobilization->SOC Activates RhoGTPases Rho GTPases Ca_mobilization->RhoGTPases Activates Chemotaxis Chemotaxis RhoGTPases->Chemotaxis Induces

Caption: FPR2/ALX signaling cascade leading to calcium mobilization and chemotaxis.

Experimental Workflow: Calcium Mobilization Assay

The effect of this compound on agonist-induced calcium mobilization is typically measured using a fluorescence-based assay. This workflow outlines the key steps involved in such an experiment.

Calcium_Mobilization_Workflow start Start cell_culture 1. Culture RBL-2H3 cells stably expressing FPRL1 start->cell_culture dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading wash 3. Wash cells to remove extracellular dye dye_loading->wash pre_incubation 4. Pre-incubate cells with varying concentrations of this compound wash->pre_incubation stimulation 5. Stimulate cells with an FPRL1 agonist (e.g., WKYMVm) pre_incubation->stimulation measurement 6. Measure changes in intracellular calcium concentration via fluorescence stimulation->measurement analysis 7. Analyze data to determine IC₅₀ of this compound measurement->analysis end End analysis->end

Caption: Workflow for assessing this compound's inhibition of calcium mobilization.

Experimental Workflow: Chemotaxis Assay

The inhibitory effect of this compound on cell migration is commonly assessed using a modified Boyden chamber assay. The following diagram illustrates the general procedure.

Chemotaxis_Workflow start Start chamber_prep 1. Prepare Boyden chamber with a microporous membrane start->chamber_prep chemoattractant 2. Add chemoattractant (e.g., WKYMVm) to the lower chamber chamber_prep->chemoattractant cell_prep 3. Resuspend RBL-2H3-FPRL1 cells with varying concentrations of this compound chemoattractant->cell_prep cell_seeding 4. Add cell suspension to the upper chamber cell_prep->cell_seeding incubation 5. Incubate to allow for cell migration cell_seeding->incubation staining_counting 6. Fix, stain, and count migrated cells on the lower side of the membrane incubation->staining_counting analysis 7. Calculate the inhibition of chemotaxis and determine IC₅₀ staining_counting->analysis end End analysis->end

Caption: Workflow for evaluating this compound's impact on chemotaxis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information inferred from relevant literature.

Calcium Mobilization Assay

Objective: To determine the IC₅₀ value of this compound for the inhibition of WKYMVm-induced intracellular calcium mobilization in FPRL1-expressing RBL-2H3 cells.

Materials:

  • RBL-2H3 cells stably transfected with human FPRL1.

  • Cell culture medium (e.g., MEM with 10% FBS, antibiotics).

  • Fura-2 AM (or other suitable calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • WKYMVm stock solution (in DMSO).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with dual-wavelength excitation/emission capabilities.

Procedure:

  • Cell Culture: Seed FPRL1-RBL-2H3 cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10⁴ cells/well and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, add 90 µL of HBSS to each well.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add 10 µL of the this compound dilutions to the respective wells. For control wells, add 10 µL of HBSS with the corresponding DMSO concentration.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of WKYMVm in HBSS at a concentration that elicits a submaximal response (e.g., 1 nM).

    • Place the microplate in the fluorescence reader and set the kinetic reading parameters (e.g., dual excitation at 340 nm and 380 nm, and emission at 510 nm, read every 1-2 seconds for 2-3 minutes).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Using the instrument's injector, add 100 µL of the WKYMVm solution to each well.

    • Continue recording the fluorescence for the remainder of the time course.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated to represent the intracellular calcium concentration.

    • Determine the peak fluorescence ratio for each well.

    • Normalize the data, with the response to WKYMVm alone set as 100% and the baseline as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Chemotaxis Assay (Modified Boyden Chamber)

Objective: To determine the IC₅₀ value of this compound for the inhibition of WKYMVm-induced chemotaxis of FPRL1-expressing RBL-2H3 cells.

Materials:

  • FPRL1-RBL-2H3 cells.

  • Cell culture medium.

  • Chemotaxis buffer (e.g., serum-free medium with 0.1% BSA).

  • This compound stock solution (in DMSO).

  • WKYMVm stock solution (in DMSO).

  • Modified Boyden chamber (e.g., 48-well microchemotaxis chamber).

  • Polycarbonate membranes with appropriate pore size (e.g., 8 µm).

  • Fixative solution (e.g., methanol).

  • Staining solution (e.g., Giemsa or Diff-Quik).

  • Microscope.

Procedure:

  • Chamber Preparation:

    • Place the polycarbonate membrane in the Boyden chamber, separating the upper and lower wells.

    • In the lower wells, add 30 µL of chemotaxis buffer containing WKYMVm at a concentration known to induce optimal chemotaxis (e.g., 1 nM). For negative controls, add chemotaxis buffer alone.

  • Cell Preparation:

    • Harvest the FPRL1-RBL-2H3 cells and wash them with chemotaxis buffer.

    • Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

    • Prepare cell suspensions containing serial dilutions of this compound. Ensure the final DMSO concentration is consistent across all samples.

  • Cell Seeding: Add 50 µL of the cell suspension (containing this compound or vehicle) to the upper wells of the Boyden chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.

  • Cell Fixation and Staining:

    • After incubation, remove the membrane.

    • Wipe the non-migrated cells from the upper surface of the membrane.

    • Fix the membrane in methanol for 5-10 minutes.

    • Stain the migrated cells on the lower surface of the membrane with a suitable stain.

  • Cell Counting and Analysis:

    • Mount the membrane on a glass slide.

    • Count the number of migrated cells in several high-power fields for each well using a light microscope.

    • Calculate the average number of migrated cells per field for each condition.

    • Determine the percentage of inhibition of chemotaxis for each concentration of this compound relative to the WKYMVm-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of FPR2/ALX-mediated signaling pathways. Its well-characterized antagonistic activity on calcium mobilization and chemotaxis makes it a specific inhibitor for studying the roles of this receptor in various physiological and pathological processes, particularly those involving inflammation and immunity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the functions of FPR2/ALX and for the development of novel therapeutics targeting this receptor.

References

understanding the structure-activity relationship of Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Quin-C7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, a notable antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). The content herein is curated for professionals in the fields of pharmacology and medicinal chemistry, offering insights into its mechanism of action, quantitative activity, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a synthetic, nonpeptidic small molecule identified as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the ALX receptor.[1][2] Structurally, it is a quinazolinone derivative that has demonstrated anti-inflammatory properties in preclinical models, making it a valuable lead compound for the development of novel therapeutics for inflammatory diseases such as inflammatory bowel disease (IBD).[1][2] Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of next-generation FPR2/ALX modulators.

Core Structure-Activity Relationship (SAR)

The pharmacological activity of the quinazolinone scaffold is heavily influenced by the nature of the substituents at key positions. The most critical determinant for the antagonist versus agonist activity of this series is the substitution at the para-position of the 2-phenyl ring.[1][3]

The Hydroxyl vs. Methoxy Switch:

The defining SAR feature of this compound is the presence of a hydroxyl (-OH) group at this para-position. This single functional group confers antagonist properties to the molecule. In stark contrast, its close analog, Quin-C1 , possesses a methoxy (-OCH₃) group at the same position, which results in potent agonistic activity at FPR2/ALX.[1][3] This substitution highlights a molecular switch wherein the addition of a single methyl group completely inverts the pharmacological outcome.

A molecular docking study has provided a rationale for this functional switch. The presence of the hydroxyl group in this compound is suggested to alter the binding orientation of the compound within the receptor's binding pocket. This change prevents a critical interaction with the amino acid residue Arginine 295 (Arg295), an interaction that is essential for the activation of the receptor by most known agonists.[3] The inability of this compound to engage Arg295 is a key structural basis for its antagonist activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its agonist counterpart, Quin-C1, allowing for a direct comparison of their biological activities.

CompoundTargetAssayParameterValueReference(s)
This compound FPR2/ALXRadioligand BindingKᵢ6.7 µM[3]
FPR2/ALXFunctional AssaypEC₅₀5.2[4]
FPR2/ALXCalcium Mobilization (inhibition)IC₅₀~6.3 µM (calculated from pEC₅₀)[4]
FPR2/ALXChemotaxis (inhibition)Effective Concentration100 µM
in vivoDSS-induced ColitisED₅₀2.2110 mg/kg[1]
Quin-C1 FPR2/ALXFunctional AssaypEC₅₀5.72
FPR2/ALXCalcium Mobilization (activation)EC₅₀~1.9 µM (calculated from pEC₅₀)
in vivoDSS-induced ColitisED₅₀1.3660 mg/kg[1]

FPR2/ALX Signaling and Mechanism of Antagonism

FPR2/ALX is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist (e.g., WKYMVm peptide or Quin-C1), a signaling cascade is initiated. This compound acts by competitively binding to the receptor, preventing this cascade from occurring.

Agonist-Induced Signaling Cascade:

  • Receptor Activation: An agonist binds to FPR2/ALX, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein, leading to the dissociation of the Gαi and Gβγ subunits.

  • Downstream Effectors: The liberated Gβγ subunit activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • PKC and MAPK Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC). This, along with other signaling intermediates, leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK).

This compound, as an antagonist, binds to FPR2/ALX but does not induce the necessary conformational change to activate the G-protein. It occupies the binding site, thereby blocking agonists from accessing the receptor and initiating the pro-inflammatory downstream signals like calcium mobilization and ERK phosphorylation.[1]

FPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR2 FPR2/ALX G_protein Gαiβγ FPR2->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates Response Inflammatory Response (Chemotaxis, Degranulation) Ca_release->Response ERK p-ERK PKC->ERK Phosphorylates ERK->Response ER->Ca_release Quin_C7 This compound Quin_C7->FPR2 Binds & Inhibits Agonist Agonist (e.g., Quin-C1, WKYMVm) Agonist->FPR2 Binds & Activates

Caption: FPR2/ALX signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as an FPR2/ALX antagonist relies on specific in vitro functional assays. Detailed methodologies for two key experiments are provided below.

Calcium Mobilization Assay

Objective: To quantify the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing FPR2/ALX.

Materials:

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells stably transfected with human FPRL1 (FPR2/ALX).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Pluronic F-127, Probenecid.

  • Agonist: WKYMVm peptide or Quin-C1.

  • Test Compound: this compound.

  • Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Culture: Seed FPRL1/RBL-2H3 cells into microplates and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Following dye loading, wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare an agonist solution (e.g., WKYMVm at its EC₈₀ concentration). Place the cell plate into the fluorescence plate reader.

  • Data Acquisition: Record a baseline fluorescence for 10-20 seconds. The instrument then automatically adds the agonist solution to the wells, and fluorescence is measured kinetically for an additional 2-3 minutes to capture the calcium flux.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is determined by comparing the peak fluorescence in its presence to the control (agonist alone). IC₅₀ values are calculated from the concentration-response curves.

Calcium_Mobilization_Workflow start Start seed_cells Seed FPRL1/RBL-2H3 cells in 96-well plate start->seed_cells incubate_24h Incubate Overnight seed_cells->incubate_24h load_dye Load cells with Fluo-4 AM calcium dye incubate_24h->load_dye incubate_1h Incubate at 37°C load_dye->incubate_1h wash_cells Wash cells with assay buffer incubate_1h->wash_cells add_quinc7 Add serial dilutions of this compound wash_cells->add_quinc7 incubate_rt Pre-incubate at RT add_quinc7->incubate_rt read_baseline Place plate in FLIPR Read baseline fluorescence incubate_rt->read_baseline add_agonist Inject Agonist (e.g., WKYMVm) read_baseline->add_agonist read_kinetic Read kinetic fluorescence (2-3 minutes) add_agonist->read_kinetic analyze_data Analyze Data (Calculate IC50) read_kinetic->analyze_data end End analyze_data->end

Caption: Experimental workflow for the calcium mobilization assay.

Chemotaxis Assay

Objective: To evaluate the inhibitory effect of this compound on the directed migration of FPR2/ALX-expressing cells towards a chemoattractant.

Materials:

  • Cell Line: FPRL1/RBL-2H3 cells.

  • Apparatus: Multi-well chemotaxis chamber (e.g., modified Boyden chamber) with polycarbonate membranes (e.g., 8 µm pore size).

  • Reagents: Serum-free culture medium (e.g., RPMI), Bovine Serum Albumin (BSA).

  • Chemoattractant: WKYMVm peptide or Quin-C1.

  • Test Compound: this compound.

  • Stain: Diff-Quik or similar histological stain.

  • Equipment: Microscope.

Procedure:

  • Chamber Preparation: Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

  • Cell Preparation: Harvest FPRL1/RBL-2H3 cells and resuspend them in serum-free medium containing BSA. Pre-incubate the cell suspension with various concentrations of this compound for 15-30 minutes at room temperature.

  • Assay Assembly: Place the porous membrane over the lower wells and add the cell suspension to the upper chamber (on top of the membrane).

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator to allow for cell migration.

  • Cell Staining: After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the presence of this compound to the control (chemoattractant alone) to determine the percent inhibition.

Conclusion

The structure-activity relationship of this compound is defined by a critical hydroxyl group on its 2-phenyl-quinazolinone scaffold, which confers potent FPR2/ALX antagonist activity. This contrasts sharply with its methoxy-containing analog, Quin-C1, which acts as an agonist. This functional switch provides a clear and valuable lesson in medicinal chemistry, demonstrating how subtle molecular modifications can dramatically alter pharmacological outcomes. By competitively inhibiting agonist binding, this compound effectively blocks pro-inflammatory signaling cascades, including calcium mobilization and chemotaxis. These properties establish this compound as a significant lead molecule for the design and development of new anti-inflammatory therapies targeting the FPR2/ALX receptor.

References

The Therapeutic Potential of Quin-C7: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Efficacy of the FPR2/ALX Antagonist, Quin-C7, in Animal Models of Inflammatory Disease.

This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), as demonstrated in various animal models. This document is intended for researchers, scientists, and professionals in drug development interested in the pharmacological profile and preclinical applications of this compound. Herein, we detail its effects in models of Inflammatory Bowel Disease (IBD) and Neuromyelitis Optica Spectrum Disorder (NMOSD), presenting quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action.

Introduction to this compound

This compound is a small molecule antagonist of FPR2/ALX, a G protein-coupled receptor that plays a crucial role in orchestrating innate and adaptive immunity. By selectively blocking this receptor, this compound has demonstrated significant anti-inflammatory properties in preclinical studies, offering a promising therapeutic avenue for various inflammatory conditions. This guide will focus on its efficacy and mechanisms in well-established animal models.

Therapeutic Efficacy in a Murine Model of Inflammatory Bowel Disease (IBD)

This compound has shown therapeutic potential in the dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used model that mimics human ulcerative colitis. Oral administration of this compound has been found to ameliorate the clinical and pathological features of the disease.

Quantitative Data: DSS-Induced Colitis

The therapeutic effects of this compound in the DSS-induced colitis model are summarized below. Efficacy is comparable to the related FPR2/ALX modulator, Quin-C1.

ParameterThis compoundQuin-C1Vehicle Control
ED50 (Symptomatic Improvement) 2.2110 mg/kg1.3660 mg/kgN/A
Disease Activity Index (DAI) Significantly ReducedSignificantly ReducedElevated
Colonic Histopathological Score Significantly ReducedSignificantly ReducedElevated
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) Corrected towards normal levelsCorrected towards normal levelsElevated
Experimental Protocol: DSS-Induced Colitis

Objective: To induce colitis in mice and evaluate the therapeutic efficacy of this compound.

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

Induction of Colitis:

  • Administer 2.5% - 5% (w/v) DSS (molecular weight: 36,000–50,000 Da) in the drinking water ad libitum for 5-7 consecutive days. Control mice receive regular drinking water.[1]

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.[1]

Therapeutic Intervention:

  • Prepare this compound for oral administration. A typical vehicle is 1% carboxymethylcellulose.

  • Administer this compound orally once daily at the desired dosage (e.g., based on ED50 values) starting from the first day of DSS administration and continuing for the duration of the experiment.

  • The vehicle control group receives the vehicle solution without this compound.

Assessment of Disease Severity:

  • Disease Activity Index (DAI): Calculate the DAI score daily as a composite of:

    • Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).[2]

    • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).[2]

    • Bleeding: 0 (no blood), 1 (hemoccult positive), 2 (visible blood in stool), 4 (gross rectal bleeding).[2]

  • Histological Analysis:

    • At the end of the experiment, sacrifice the mice and collect the colons.

    • Fix the colon tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • Score the sections based on the severity of inflammation (0-3), extent of injury (0-3), crypt damage (0-4), and percentage of area involved (0-4).[3][4]

  • Cytokine Analysis:

    • Homogenize a section of the colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[1][5]

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the colon tissue homogenates or serum using ELISA.[6][7][8]

Therapeutic Efficacy in a Murine Model of Neuromyelitis Optica Spectrum Disorder (NMOSD)

This compound has also been investigated for its neuroprotective effects in a mouse model of NMOSD, an antibody-mediated inflammatory disease of the central nervous system. Administration of this compound has been shown to mitigate key pathological features of the disease.[9][10]

Quantitative Data: NMOSD Mouse Model

The neuroprotective effects of this compound in the NMOSD mouse model are summarized below.

ParameterThis compound (32 mg/kg/day)Vehicle Control
Brain Lesion Volume Significantly ReducedMarkedly Present
Astrocyte Loss Significantly ReducedSignificant Loss
Demyelination Significantly ReducedWidespread
Microglia Inflammatory Activity ReducedIncreased
Lymphocyte Infiltration into the Brain ReducedIncreased
Experimental Protocol: NMOSD Mouse Model

Objective: To induce an NMOSD-like pathology in mice and assess the neuroprotective effects of this compound.

Animal Model: C57BL/6 mice.

Induction of NMOSD:

  • Induce NMOSD pathology by intracerebral injection of aquaporin-4 immunoglobulin G (AQP4-IgG) along with human complement (hC).[9][10]

Therapeutic Intervention:

  • Dissolve this compound in a vehicle solution containing DMSO and 2% P188 (ratio 1:99).[9][10]

  • Administer this compound daily by oral gavage at doses of 16 mg/kg or 32 mg/kg, starting immediately after the induction of NMOSD.[9][10]

  • The vehicle control group receives an equal volume of the DMSO and P188 solution.[9][10]

Assessment of Neuropathology:

  • Magnetic Resonance Imaging (MRI): Perform MRI scans to quantify the volume of brain lesions.[9][11]

  • Immunostaining:

    • At the end of the treatment period, perfuse the mice and collect the brains.

    • Prepare brain sections for immunostaining.

    • Stain for markers of astrocytes (e.g., GFAP), myelin (e.g., MBP), and microglia (e.g., Iba1) to assess astrocyte loss, demyelination, and microglial activation, respectively.[9][11]

  • Flow Cytometry:

    • Isolate immune cells from the brain and spleen to quantify the infiltration of different lymphocyte populations (e.g., T cells, B cells) by flow cytometry.[9][10]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by antagonizing the FPR2/ALX receptor. This receptor is involved in both pro-inflammatory and pro-resolving signaling pathways, depending on the ligand. By blocking the pro-inflammatory signals, this compound helps to resolve inflammation.

Signaling in Inflammatory Bowel Disease

In the context of IBD, the antagonism of FPR2/ALX by this compound is believed to modulate the activity of myeloid cells, such as macrophages and neutrophils. This modulation is thought to be mediated through the inhibition of downstream signaling pathways, including the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are key regulators of inflammatory responses.

IBD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Ligands Pro-inflammatory Ligands FPR2 FPR2/ALX Pro-inflammatory Ligands->FPR2 Myeloid_Cell Myeloid Cell Activation FPR2->Myeloid_Cell Activates QuinC7 This compound QuinC7->FPR2 Inhibits ERK_JNK ERK/JNK Pathway Inflammation Inflammatory Response (Cytokine Production, etc.) ERK_JNK->Inflammation Promotes Myeloid_Cell->ERK_JNK Activates

Caption: this compound inhibits FPR2/ALX, blocking pro-inflammatory signaling in IBD.

Signaling in Neuromyelitis Optica Spectrum Disorder

In the NMOSD model, the therapeutic effect of this compound is primarily attributed to its ability to modulate the inflammatory activity of microglia. By antagonizing FPR2/ALX on microglia, this compound reduces the production of pro-inflammatory mediators and limits the infiltration of damaging lymphocytes into the central nervous system.

NMOSD_Signaling_Pathway cluster_extracellular_nmosd CNS Environment cluster_microglia Microglia cluster_cns_pathology CNS Pathology Inflammatory Stimuli Inflammatory Stimuli FPR2_microglia FPR2/ALX Inflammatory Stimuli->FPR2_microglia Microglia_Activation Microglia Activation (Pro-inflammatory) FPR2_microglia->Microglia_Activation Activates QuinC7_nmosd This compound QuinC7_nmosd->FPR2_microglia Inhibits Neuroinflammation Neuroinflammation (Astrocyte Loss, Demyelination) Microglia_Activation->Neuroinflammation Contributes to

Caption: this compound reduces neuroinflammation by inhibiting FPR2/ALX on microglia.

Experimental Workflow Overview

The general workflow for evaluating the therapeutic potential of this compound in animal models of inflammatory diseases is depicted below.

Experimental_Workflow cluster_assessment Endpoint Assessment start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., DSS-colitis, NMOSD) start->animal_model disease_induction Disease Induction animal_model->disease_induction group_allocation Group Allocation (Vehicle, this compound doses) disease_induction->group_allocation treatment Therapeutic Intervention (Oral Gavage of this compound) group_allocation->treatment monitoring Daily Monitoring (e.g., DAI, Body Weight) treatment->monitoring histology Histopathology monitoring->histology imaging MRI (for NMOSD) monitoring->imaging biochemical Cytokine/MPO Analysis monitoring->biochemical flow_cytometry Flow Cytometry monitoring->flow_cytometry data_analysis Data Analysis & Interpretation histology->data_analysis imaging->data_analysis biochemical->data_analysis flow_cytometry->data_analysis conclusion Conclusion on Therapeutic Efficacy data_analysis->conclusion

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data presented in this guide highlight the significant therapeutic potential of this compound in animal models of both peripheral and central inflammatory diseases. Its efficacy in ameliorating DSS-induced colitis and reducing neuropathology in an NMOSD model, coupled with a well-defined mechanism of action as an FPR2/ALX antagonist, positions this compound as a promising candidate for further drug development. The detailed protocols and data provided herein should serve as a valuable resource for researchers aiming to investigate and build upon these findings.

References

Methodological & Application

Quin-C7: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Quin-C7, a selective non-peptide antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). This compound is a valuable tool for studying the role of FPR2 in inflammation, immune response, and other physiological and pathological processes.

Overview and Mechanism of Action

This compound, a quinazolinone derivative, functions as a competitive antagonist at the FPR2 receptor. Unlike its structural analog Quin-C1, which is an agonist, this compound inhibits the downstream signaling cascades initiated by FPR2 agonists.[1] This inhibition prevents key cellular responses such as calcium mobilization, chemotaxis, and the release of inflammatory mediators. Its antagonistic activity makes it a crucial compound for investigating the therapeutic potential of blocking the FPR2 pathway in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro use of this compound.

Table 1: Binding Affinity and Potency of this compound

ParameterValueCell Line/SystemReference
Kᵢ (FPR2)6.7 µMFPR2 transfected cells[1]
Functional InhibitionInhibits Ca²⁺ flux and chemotaxisFPR2 transfected cells[1]

Table 2: Recommended Storage and Solution Preparation

ParameterRecommendationNotes
Storage (Lyophilized Powder) Store at -20°C for long-term stability.Can be stored at room temperature for several weeks.
Stock Solution Solvent Dimethyl sulfoxide (DMSO)Soluble up to 100 mM in DMSO.
Stock Solution Concentration 10-50 mMPrepare a high-concentration stock to minimize the final DMSO concentration in the assay.
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.Avoid repeated freeze-thaw cycles.
Working Solution Preparation Dilute the stock solution in the appropriate assay buffer to the final desired concentration immediately before use.Ensure the final DMSO concentration is consistent across all experimental conditions and typically below 0.5%.

Signaling Pathway

The following diagram illustrates the antagonistic effect of this compound on the FPR2 signaling pathway.

Quin_C7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FPR2_Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Receptor FPR2_Agonist->FPR2 Binds and Activates G_Protein G-protein Activation FPR2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Downstream Downstream Signaling (e.g., Chemotaxis, Degranulation, ROS Production) Ca_Mobilization->Downstream Quin_C7 This compound Quin_C7->FPR2 Binds and Inhibits

Caption: Antagonistic action of this compound on the FPR2 signaling cascade.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release in FPR2-expressing cells.

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Preparation (FPR2-expressing cells, e.g., HL-60 or transfected HEK293) B 2. Dye Loading (Load cells with a calcium-sensitive dye, e.g., Fluo-4 AM) A->B C 3. This compound Incubation (Pre-incubate cells with varying concentrations of this compound) B->C D 4. Agonist Stimulation (Add a known FPR2 agonist, e.g., WKYMVm) C->D E 5. Data Acquisition (Measure fluorescence intensity over time using a plate reader) D->E F 6. Data Analysis (Calculate the inhibition of calcium flux and determine IC₅₀) E->F

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Preparation:

    • Culture FPR2-expressing cells (e.g., differentiated HL-60 cells or HEK293 cells stably expressing FPR2) to a density of 80-90% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading:

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cell suspension at the manufacturer's recommended concentration.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend in the assay buffer.

  • This compound Incubation:

    • Plate the dye-loaded cells into a 96-well black, clear-bottom plate.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject a known FPR2 agonist (e.g., WKYMVm at its EC₅₀ concentration) into each well.

    • Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for at least 2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Normalize the data to the baseline fluorescence.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards an FPR2 agonist.

Experimental Workflow:

Chemotaxis_Workflow A 1. Prepare Chemotaxis Chamber (Add FPR2 agonist to the lower chamber) B 2. Cell Preparation and Treatment (Pre-incubate FPR2-expressing cells with this compound) A->B C 3. Cell Seeding (Add treated cells to the upper chamber with a porous membrane) B->C D 4. Incubation (Allow cells to migrate for a defined period) C->D E 5. Cell Quantification (Count migrated cells in the lower chamber) D->E F 6. Data Analysis (Calculate the percentage of inhibition of chemotaxis) E->F

References

Application Note: Preparation of Quin-C7 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quin-C7 is a synthetic quinazolinone derivative that functions as a nonpeptide antagonist of the human N-formyl peptide receptor 2 (FPR2/ALX), also known as formyl peptide receptor like 1 (FPRL1)[1]. FPR2 is primarily expressed in immune cells such as neutrophils and monocytes, where it plays a crucial role in inflammatory responses[1]. As an antagonist, this compound can inhibit the signaling pathways activated by FPR2 agonists, making it a valuable tool for research in inflammation and immunology, including studies on inflammatory bowel disease[2]. Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₅N₃O₄[1]
Molecular Weight 431.48 g/mol [2]
Appearance Lyophilized Powder[1]
CAS Number 871100-12-8[1]

Experimental Protocols

Materials

  • This compound lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.

  • Pre-treatment of this compound Vial: Before opening, centrifuge the vial containing the lyophilized this compound powder at 10,000 x g for 5 minutes. This will ensure that all the powder is collected at the bottom of the vial, which is important as the lyophilized product may be difficult to visualize[1].

  • Calculating the Required Volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (µL) = (Mass of this compound (mg) / 431.48 g/mol ) * 100,000

    For example, to prepare a 10 mM stock solution from 1 mg of this compound: Volume (µL) = (1 mg / 431.48 g/mol ) * 100,000 = 231.76 µL

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Dissolution: Cap the vial securely and facilitate dissolution by gently tapping the vial. You may also tilt and roll the liquid over the inner surfaces of the vial. If necessary, a light vortex for no more than 3 seconds is acceptable. Avoid vigorous vortexing[1]. Ensure that the powder is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1][2].

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2]. Protect the solution from light[1].

Working Solution Preparation

Prepare fresh working solutions by diluting the stock solution in your experimental buffer just before use[1].

Quantitative Data Summary

ParameterRecommended SolventRecommended ConcentrationStorage TemperatureStability
Stock Solution DMSOUp to 100 mM[1]-20°CUp to 1 month[2]
-80°CUp to 6 months[2]
Working Solution Aqueous BufferDependent on experimental needs4°CUp to 1 week[1]

Diagrams

QuinC7_Stock_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_usage Working Solution Preparation start Start: this compound Lyophilized Powder centrifuge Centrifuge vial (10,000 x g, 5 min) start->centrifuge add_dmso Add calculated volume of DMSO centrifuge->add_dmso dissolve Gently dissolve (tap/roll/light vortex) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw one aliquot of stock solution store->thaw For Experiment dilute Dilute to final concentration in experimental buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for the preparation and use of this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Recent research has highlighted the Formyl Peptide Receptor 2 (FPR2/ALX) as a promising therapeutic target in IBD. FPR2/ALX is a G protein-coupled receptor that can transduce both pro-inflammatory and pro-resolving signals, depending on the activating ligand. Quin-C7 is a synthetic small molecule that acts as an antagonist of FPR2/ALX.[1] Paradoxically, despite its antagonist nature, this compound has demonstrated therapeutic efficacy in preclinical models of colitis, suggesting a mechanism of biased antagonism or functional modulation of the receptor that ultimately dampens the inflammatory response.[1] These notes provide a summary of the recommended dosage of this compound and a detailed protocol for its use in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Quantitative Data Summary

The following table summarizes the reported dosage and efficacy of this compound in a DSS-induced colitis model.

CompoundModel OrganismColitis ModelAdministration RouteDosage (ED50)Treatment DurationKey FindingsReference
This compoundMouseDSS-inducedOral2.2110 mg/kg7 daysAmeliorated disease activity, reduced histopathological scores, and modulated cytokine profiles.[1]

Experimental Protocols

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model and this compound Treatment

This protocol describes the induction of acute colitis in mice using DSS and subsequent treatment with the FPR2/ALX antagonist, this compound.

Materials:

  • Animals: 8-10 week old male C57BL/6 mice (or other appropriate strain).

  • Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.

  • This compound: Purity >95%.

  • Vehicle for this compound: A recommended vehicle for oral gavage of a poorly soluble compound like this compound is 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Alternatively, a solution of 10% DMSO, 40% PEG300, and 50% sterile saline can be used. The chosen vehicle should be consistent throughout the study.

  • Oral Gavage Needles: 20-22 gauge, round-tipped.

  • Standard laboratory equipment: Cages, water bottles, scales, etc.

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Healthy Control (no DSS, vehicle only).

    • Group 2: DSS Control (DSS + vehicle).

    • Group 3: DSS + this compound (e.g., 2.5 mg/kg).

    • (Optional) Additional dose groups for this compound.

  • DSS Induction of Colitis:

    • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary between batches of DSS and mouse strains and should be piloted.

    • Provide the DSS solution as the sole source of drinking water to the mice in the DSS-treated groups for 7 consecutive days.

    • The Healthy Control group receives regular sterile drinking water.

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a dose of 2.5 mg/kg in a 100 µL gavage volume for a 20g mouse, the concentration of the dosing solution would be 0.5 mg/mL.

    • Administer this compound or vehicle daily via oral gavage starting from day 1 of DSS administration and continuing for the 7-day treatment period.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) score based on these parameters (see table below).

  • Termination and Sample Collection:

    • On day 8, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histopathological analysis (fix in 10% neutral buffered formalin) and for cytokine analysis (snap-freeze in liquid nitrogen and store at -80°C).

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0NoneNormalNegative
11-5
25-10LooseFaintly positive
310-15
4>15DiarrheaGross bleeding

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis acclimatization Acclimatization (1 week) grouping Group Allocation (Control, DSS, DSS+this compound) acclimatization->grouping dss DSS Administration (2.5-3% in drinking water, 7 days) grouping->dss treatment This compound Oral Gavage (Daily for 7 days) grouping->treatment monitoring Daily Monitoring (Weight, Stool, Blood, DAI) dss->monitoring treatment->monitoring termination Euthanasia & Sample Collection (Day 8) monitoring->termination analysis Histopathology & Cytokine Analysis termination->analysis

Experimental workflow for the DSS-induced colitis model and this compound treatment.

Hypothesized Signaling Pathway of this compound in Colitis

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling fpr2 FPR2/ALX Receptor g_protein G-protein (Pro-inflammatory) fpr2->g_protein Canonical Activation beta_arrestin β-Arrestin (Pro-resolving) fpr2->beta_arrestin Biased Activation inflammation Pro-inflammatory Cytokine Production g_protein->inflammation resolution Resolution of Inflammation beta_arrestin->resolution erk_jnk ERK / JNK Pathway erk_jnk->resolution Leads to pro_inflammatory_ligand Pro-inflammatory Ligands pro_inflammatory_ligand->fpr2 Activates pro_resolving_ligand Pro-resolving Ligands (e.g., Lipoxin A4) pro_resolving_ligand->fpr2 Activates quin_c7 This compound (Antagonist) quin_c7->fpr2 Blocks Pro-inflammatory Ligand Binding quin_c7->erk_jnk Functional Modulation

Hypothesized signaling of this compound at the FPR2/ALX receptor in colitis.

Discussion

This compound's therapeutic effect in colitis models, despite being an antagonist, highlights the complexity of FPR2/ALX signaling. It is hypothesized that this compound may function as a biased antagonist, selectively blocking the pro-inflammatory signaling cascade mediated by certain endogenous ligands while potentially allowing or even promoting a shift towards pro-resolving pathways. The engagement of the ERK/JNK pathway by this compound, as reported in the literature, may be a key component of this functional modulation, ultimately leading to the amelioration of colitis.[1] Further research is warranted to fully elucidate the precise molecular mechanisms underlying the paradoxical anti-inflammatory effects of FPR2/ALX antagonists. The protocol provided herein offers a standardized framework for researchers to investigate the therapeutic potential of this compound and other FPR2/ALX modulators in the context of IBD.

References

Application Note: High-Throughput Screening of FPR2 Antagonists using a Calcium Flux Assay with Quin-C7 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response. Its activation by various ligands can lead to either pro-inflammatory or anti-inflammatory effects, making it an attractive target for drug discovery in inflammatory diseases. Activation of FPR2 by agonists such as the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization can be monitored using fluorescent calcium indicators, providing a robust method for screening compounds that modulate FPR2 activity. Quin-C7 is a known antagonist of FPR2 and can be used as a reference inhibitor in calcium flux assays to identify novel FPR2 antagonists.[1] This application note provides a detailed protocol for a calcium flux assay to screen for FPR2 antagonists using this compound.

Principle of the Assay

This assay utilizes a cell line stably expressing human FPR2. The cells are loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM, which is the acetoxymethyl ester form of Fluo-4. Fluo-4 AM can readily cross the cell membrane and is then cleaved by intracellular esterases to the membrane-impermeant Fluo-4. In the absence of calcium, Fluo-4 is non-fluorescent. Upon binding to intracellular calcium released from the endoplasmic reticulum following FPR2 activation, Fluo-4 exhibits a significant increase in fluorescence intensity. The assay is performed in a microplate format and the fluorescence is measured over time using a fluorescence plate reader. To identify antagonists, cells are pre-incubated with test compounds, such as this compound, before stimulation with an FPR2 agonist (WKYMVm). A decrease in the agonist-induced fluorescence signal indicates potential antagonistic activity.

Materials and Reagents

  • Cell Line: Human promyelocytic leukemia cells (HL-60) stably transfected with human FPR2 (HL-60-FPR2).

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • FPR2 Agonist: WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met).

  • FPR2 Antagonist (Reference Compound): this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reagent for Dye Solubilization: Pluronic F-127.

  • Compound Diluent: DMSO (Dimethyl sulfoxide).

  • Black, clear-bottom 96-well or 384-well microplates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reagents used in this protocol.

ParameterValueReference
This compound
Ki at FPR26.7 µM[1]
WKYMVm
EC50 for Calcium Flux1.5 nM (in mFPR-expressing cells)[2]
Fluo-4
Excitation (max)494 nm
Emission (max)516 nm
Kd for Ca²⁺~345 nM

Note: The IC50 value for this compound in a calcium flux assay is dependent on the specific assay conditions, including the concentration of the agonist (WKYMVm) used. The Ki value represents the binding affinity of the antagonist to the receptor.

Experimental Protocols

Cell Culture and Maintenance
  • Culture HL-60-FPR2 cells in suspension in T-75 flasks with RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Preparation of Reagents
  • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. This may require warming to fully dissolve. Store at room temperature.

  • WKYMVm Stock Solution (1 mM): Dissolve WKYMVm in DMSO. Aliquot and store at -20°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C.

Calcium Flux Assay Protocol

3.1. Cell Preparation and Dye Loading

  • On the day of the assay, harvest the HL-60-FPR2 cells by centrifugation (200 x g for 5 minutes).

  • Resuspend the cell pellet in Assay Buffer to a density of 1 x 10⁶ cells/mL.

  • Prepare the Fluo-4 AM loading solution. For each 1 mL of cell suspension, mix 2 µL of 1 mM Fluo-4 AM stock solution and 2 µL of 20% Pluronic F-127 stock solution into the Assay Buffer. The final concentration of Fluo-4 AM will be 2 µM.

  • Add the Fluo-4 AM loading solution to the cell suspension.

  • Incubate the cells for 45-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with Assay Buffer by centrifugation (200 x g for 5 minutes) to remove extracellular dye.

  • Resuspend the final cell pellet in Assay Buffer to a density of 2 x 10⁶ cells/mL.

  • Dispense 50 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (for a final volume of 100 µL after additions).

3.2. Compound Preparation and Incubation

  • Prepare serial dilutions of this compound and test compounds in Assay Buffer from the stock solutions. A typical starting concentration for this compound would be 100 µM, with subsequent 1:3 or 1:10 dilutions. Ensure the final DMSO concentration is below 0.5%.

  • Add 25 µL of the diluted compounds or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells containing the cells.

  • Incubate the plate for 15-30 minutes at room temperature in the dark.

3.3. Agonist Addition and Fluorescence Measurement

  • Prepare the WKYMVm agonist solution in Assay Buffer at a concentration that will yield a final concentration close to its EC₈₀ after addition to the wells. For example, if the final desired concentration is 10 nM, prepare a 4X solution (40 nM).

  • Place the microplate into a fluorescence plate reader equipped with an automated injection system.

  • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Inject 25 µL of the WKYMVm agonist solution into each well.

  • Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 120 seconds.

Data Analysis
  • The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence before agonist addition (F₀), or as the change in fluorescence (F - F₀).

  • Determine the maximum fluorescence signal for each well.

  • To determine the IC₅₀ value for this compound and test compounds, plot the percentage of inhibition against the logarithm of the compound concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where:

    • Signal_compound is the signal in the presence of the test compound.

    • Signal_min is the signal in the presence of a high concentration of a known antagonist or in the absence of agonist.

    • Signal_max is the signal with agonist and vehicle control.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway

FPR2_Signaling_Pathway WKYMVm WKYMVm (Agonist) FPR2 FPR2 Receptor WKYMVm->FPR2 Binds & Activates QuinC7 This compound (Antagonist) QuinC7->FPR2 Blocks Gq Gq Protein FPR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Ca²⁺ Release Ca2_ER Fluo4 Fluo-4 Ca2_cyto->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence

Caption: FPR2 signaling pathway leading to calcium mobilization and fluorescence.

Experimental Workflow

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture_Cells 1. Culture HL-60-FPR2 Cells Prepare_Reagents 2. Prepare Reagents (Dye, Compounds, Agonist) Load_Dye 3. Load Cells with Fluo-4 AM Prepare_Reagents->Load_Dye Wash_Cells 4. Wash Cells Load_Dye->Wash_Cells Add_Compounds 5. Add this compound / Test Compounds Wash_Cells->Add_Compounds Incubate 6. Incubate Add_Compounds->Incubate Measure_Baseline 7. Measure Baseline Fluorescence Incubate->Measure_Baseline Add_Agonist 8. Inject WKYMVm Measure_Baseline->Add_Agonist Measure_Signal 9. Measure Fluorescence Signal Add_Agonist->Measure_Signal Calculate_Response 10. Calculate Fluorescence Change Measure_Signal->Calculate_Response Plot_Data 11. Plot Dose-Response Curve Calculate_Response->Plot_Data Determine_IC50 12. Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for the FPR2 antagonist calcium flux assay.

References

Application Notes and Protocols for Long-Term Storage and Stability of Quin-C7 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory and immune responses. As a valuable tool in preclinical research, particularly in studies of inflammatory diseases, understanding the stability and proper storage of this compound solutions is paramount to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the long-term storage of this compound and methods to assess its stability over time.

Recommended Long-Term Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. Both solid and stock solutions require specific conditions to minimize degradation.

Solid this compound:

  • Storage Temperature: -20°C

  • Duration: Up to 6 months

  • Conditions: Store in a tightly sealed container, protected from light and moisture.

This compound Stock Solutions: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), are convenient for experimental use but are more susceptible to degradation than the solid compound.

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 months[1]Recommended for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1]Suitable for short-term storage. Aliquot to prevent multiple freeze-thaw cycles.
4°CUp to 1 weekFor immediate use. Reconstituted solutions can be stored at 4°C for a short period.

Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock solution. Do not store diluted working solutions for extended periods, as this can lead to decreased potency and the formation of degradation products.

FPR2/ALX Signaling Pathway

This compound acts as an antagonist at the FPR2/ALX receptor, a G-protein coupled receptor (GPCR). Understanding this pathway is essential for interpreting experimental results. Upon activation by agonists, FPR2/ALX initiates a signaling cascade that can have both pro- and anti-inflammatory effects depending on the ligand and cellular context.

FPR2_ALX_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Lipoxin A4, Annexin A1) FPR2_ALX FPR2/ALX Receptor Agonist->FPR2_ALX Binds and Activates G_Protein G-Protein (Gi/Gq) FPR2_ALX->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC Protein Kinase C (PKC) PLC->PKC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization MAPK MAPK Pathway (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) MAPK->Cellular_Response Ca_Mobilization->Cellular_Response QuinC7 This compound (Antagonist) QuinC7->FPR2_ALX Blocks Agonist Binding

FPR2/ALX Signaling Pathway Antagonized by this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound solutions for long-term studies, it is essential to perform stability assessments. The following protocols outline a general framework for evaluating the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Preparation of this compound Solutions for Stability Testing

This protocol describes the preparation of this compound solutions at a known concentration to be used in the stability study.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, low-binding microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount of solid this compound.

  • Dissolve the this compound in a known volume of DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into multiple single-use, light-protected vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature).

Protocol 2: Stability Assessment by HPLC

This protocol outlines the procedure for analyzing the stability of this compound solutions over time using a stability-indicating HPLC method.

Experimental Workflow for Stability Assessment:

Stability_Workflow Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Aliquot Aliquot into Vials Prep->Aliquot Store Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Store Sample Sample at Time Points (T=0, 1, 2, 4, 8 weeks, etc.) Store->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify Peak Area of this compound and Degradation Products Analyze->Data Plot Plot % Remaining this compound vs. Time Data->Plot

Workflow for assessing the stability of this compound solutions.

Procedure:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.

  • Allow the vial to equilibrate to room temperature before opening.

  • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

  • Inject the sample into the HPLC system.

  • Analyze the chromatogram to determine the peak area of the parent this compound compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

HPLC Method Parameters (Example): The following are example parameters and may need to be optimized for your specific instrument and column.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at the λmax of this compound (to be determined experimentally)
Injection Volume 10 µL
Column Temperature 25°C

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner. A table summarizing the percentage of this compound remaining at each time point and storage condition is recommended.

Table of this compound Stability Data (Example Template):

Time Point% this compound Remaining at -80°C% this compound Remaining at -20°C% this compound Remaining at 4°C% this compound Remaining at Room Temp.
T = 0 100%100%100%100%
Week 1 [Insert Data][Insert Data][Insert Data][Insert Data]
Week 2 [Insert Data][Insert Data][Insert Data][Insert Data]
Week 4 [Insert Data][Insert Data][Insert Data][Insert Data]
Week 8 [Insert Data][Insert Data][Insert Data][Insert Data]
Week 12 [Insert Data][Insert Data][Insert Data][Insert Data]

A compound is generally considered stable if the amount of the active substance remains within 90-110% of the initial concentration. The appearance of significant degradation peaks in the chromatogram is also an indicator of instability.

Conclusion

The stability of this compound solutions is critical for obtaining accurate and reproducible results in research and drug development. For long-term storage, it is recommended to store aliquoted stock solutions in DMSO at -80°C for up to 6 months. For routine use, preparing fresh working solutions from these frozen stocks is the best practice. The provided protocols offer a framework for researchers to validate the stability of their this compound solutions under their specific laboratory conditions, ensuring the integrity of their experimental data.

References

Application of Quin-C7 in Microglia Activation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune cells, including microglia.[1][2] In the central nervous system (CNS), microglia are the resident immune cells that play a critical role in orchestrating the neuroinflammatory response.[3][4] Dysregulated microglial activation is implicated in the pathogenesis of numerous neurodegenerative diseases. As an FPR2 antagonist, this compound offers a valuable tool to investigate the role of this receptor in modulating microglial function and to explore its therapeutic potential in neuroinflammatory conditions. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in microglia activation studies.

Mechanism of Action

This compound exerts its effects by blocking the binding of endogenous and exogenous ligands to FPR2. FPR2 activation can trigger divergent downstream signaling pathways, leading to either pro-inflammatory or pro-resolving responses depending on the ligand.[5][6] By antagonizing FPR2, this compound is hypothesized to inhibit pro-inflammatory signaling cascades in microglia, thereby attenuating their activation and the subsequent release of inflammatory mediators. This modulation of microglial activity can lead to reduced neuroinflammation and potentially neuroprotective effects.[1][5]

Data Presentation

The following tables summarize the expected quantitative effects of FPR2 antagonism, such as with this compound, on microglia activation based on preclinical studies.

Table 1: In Vitro Effects of FPR2 Antagonism on Microglial Activation Markers

ParameterCell TypeStimulantTreatmentExpected OutcomeReference
Pro-inflammatory Cytokines
TNF-αBV2 microglia, Primary microgliaLPSFPR2 Antagonist[7]
IL-1βBV2 microglia, Primary microgliaLPSFPR2 Antagonist[7]
IL-6BV2 microglia, Primary microgliaLPSFPR2 Antagonist[7]
Pro-inflammatory Enzymes & Mediators
iNOS (mRNA/protein)BV2 microgliaLPSFPR2 Antagonist[8]
Nitric Oxide (NO)BV2 microgliaLPSFPR2 Antagonist[8]
M1/M2 Polarization Markers (mRNA)
CD16 (M1 marker)BV2 microgliaLPSFPR2 Antagonist[9]
iNOS (M1 marker)BV2 microgliaLPSFPR2 Antagonist[8]
CD206 (M2 marker)BV2 microgliaIL-4FPR2 AntagonistNo significant change expected[9]
Arg1 (M2 marker)BV2 microgliaIL-4FPR2 AntagonistNo significant change expected[9]

Table 2: In Vivo Effects of this compound in a Mouse Model of Neuromyelitis Optica Spectrum Disorder (NMOSD)

ParameterAnimal ModelTreatmentDosageOutcomeReference
Brain Lesion VolumeNMOSD MiceThis compound16 or 32 mg/kg/day, oral gavage[1]
Astrocyte LossNMOSD MiceThis compound16 or 32 mg/kg/day, oral gavage[1]
DemyelinationNMOSD MiceThis compound16 or 32 mg/kg/day, oral gavage[1]
Microglia Inflammatory ActivityNMOSD MiceThis compound32 mg/kg/day, oral gavage[1]
Lymphocyte Infiltration in CNSNMOSD MiceThis compound32 mg/kg/day, oral gavage[1]

Experimental Protocols

In Vitro Studies using BV2 Microglial Cell Line

1. BV2 Cell Culture and Maintenance

  • Cell Line: BV2 murine microglial cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. LPS-Induced Microglial Activation and this compound Treatment

  • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • The following day, replace the medium with fresh culture medium.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100-1000 ng/mL to induce an inflammatory response. Include a vehicle control group (medium with DMSO) and an LPS-only control group.

  • Incubate the cells for the desired time period (e.g., 6-24 hours for cytokine analysis, 12-24 hours for gene expression analysis).

3. Analysis of Microglial Activation

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants after treatment.

    • Centrifuge the supernatants to remove any cellular debris.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Gene Expression Analysis (qPCR):

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA templates.

    • Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Tnf, Il1b, Il6, Nos2, Cd16, Cd206, Arg1) and a housekeeping gene for normalization (e.g., Gapdh, Actb).[11]

  • Flow Cytometry for Surface Markers:

    • Gently detach the cells from the culture plate.

    • Stain the cells with fluorescently-labeled antibodies against microglial surface markers (e.g., CD11b, F4/80) and activation markers (e.g., CD86 for M1, CD206 for M2).

    • Analyze the stained cells using a flow cytometer to determine the percentage of different microglial populations.[12][13]

In Vivo Studies using a Mouse Model of Neuroinflammation

1. Animal Model and this compound Administration

  • Animal Model: Utilize a suitable mouse model of neuroinflammation, such as the experimental autoimmune encephalomyelitis (EAE) model or an LPS-induced neuroinflammation model.

  • This compound Formulation: Dissolve this compound in a vehicle solution suitable for oral administration, for example, a mixture of DMSO and 2% Pluronic F-68 (P188) (1:99 ratio).[1]

  • Administration: Administer this compound to the mice via oral gavage at a dosage range of 16-32 mg/kg/day.[1] Include a vehicle-treated control group.

2. Analysis of Neuroinflammation

  • Immunohistochemistry (IHC):

    • At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix them in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose solution and prepare frozen sections.

    • Perform immunohistochemical staining on the brain sections using antibodies against microglial markers (e.g., Iba1) and markers of neuroinflammation (e.g., GFAP for astrocytes).[1]

    • Visualize the staining using fluorescently-labeled secondary antibodies and acquire images using a fluorescence microscope.

  • Primary Microglia Isolation and Analysis:

    • Isolate primary microglia from the brains of treated and control mice.[2][5][6][14]

    • The isolated microglia can be used for ex vivo analysis, such as flow cytometry for activation markers or qPCR for gene expression, as described in the in vitro section.

Visualizations

experimental_workflow_in_vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BV2 Microglia culture Overnight Incubation start->culture pretreat Pre-treat with this compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa ELISA (Cytokines) stimulate->elisa Supernatant qpcr qPCR (Gene Expression) stimulate->qpcr Cell Lysate flow Flow Cytometry (Surface Markers) stimulate->flow Cells

Caption: In vitro experimental workflow for studying this compound effects on microglia.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates QuinC7 This compound FPR2 FPR2 QuinC7->FPR2 Antagonizes FPR2->MyD88 Modulates MAPK p38/ERK MAPK MyD88->MAPK Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Caption: Signaling pathway of microglial activation and this compound's inhibitory role.

References

Application Notes and Protocols for Studying FPR2 Signaling Pathways with Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quin-C7 and FPR2

Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of inflammatory responses. FPR2 is a promiscuous receptor, activated by a diverse array of endogenous and exogenous ligands, leading to either pro-inflammatory or anti-inflammatory cellular responses depending on the specific ligand and cell type. This dual functionality makes FPR2 an attractive therapeutic target for a variety of inflammatory diseases.

This compound is a synthetic, non-peptidic small molecule that acts as an antagonist of FPR2. It is structurally derived from the FPR2 agonist Quin-C1, with a hydroxyl group replacing a methoxy group, a modification that reverses its biological activity from agonism to antagonism.[1][2] this compound is a valuable tool for researchers studying the physiological and pathological roles of FPR2 signaling pathways. By selectively blocking FPR2, this compound allows for the elucidation of the receptor's involvement in various cellular processes, including chemotaxis, calcium mobilization, and inflammatory mediator release. These application notes provide detailed protocols for utilizing this compound to investigate FPR2 signaling.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound's interaction with FPR2. This information is crucial for designing experiments and interpreting results.

ParameterValueSpeciesAssay SystemNotes
Binding Affinity (Ki) 6.7 µMHumanRadioligand binding assayMeasures the affinity of this compound for the FPR2 receptor.[2]
Antagonist Potency (pEC50) 5.2HumanNot specifiedIndicates the potency of this compound as an FPR2 antagonist.
Functional Inhibition Inhibits WKYMVm-induced calcium mobilization and chemotaxisHumanFPR2-transfected cellsWhile specific IC50 values are not readily available in the public domain, this compound has been qualitatively shown to inhibit these key FPR2-mediated functions.[2]

Key Experimental Protocols

Here, we provide detailed protocols for three key experiments to study the effects of this compound on FPR2 signaling pathways.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release in cells expressing FPR2.

Principle: FPR2 activation by an agonist (e.g., WKYMVm) leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators. This compound, as an antagonist, will block this agonist-induced calcium flux.

Materials:

  • FPR2-expressing cells (e.g., HL-60, neutrophils, or a transfected cell line)

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fetal Bovine Serum (FBS)

  • Pluronic F-127

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation:

    • Culture FPR2-expressing cells to the desired density.

    • On the day of the experiment, harvest the cells and wash them with HBSS.

    • Resuspend the cells in HBSS with 0.1% FBS at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cell suspension with the loading buffer for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.

  • Assay Performance:

    • Pipette 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

    • To test the antagonist effect of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.

    • Add the FPR2 agonist (e.g., WKYMVm at its EC50 concentration) to the wells and immediately begin recording the fluorescence signal for 2-5 minutes.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the agonist response against the concentration of this compound to determine the IC50 value for the inhibition of calcium mobilization.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to block the directed migration of cells towards an FPR2 agonist.

Principle: Chemotaxis is the directed movement of a cell in response to a chemical gradient. The Boyden chamber assay utilizes a porous membrane to separate a lower chamber containing a chemoattractant (FPR2 agonist) from an upper chamber containing the cells. Cells will migrate through the pores towards the chemoattractant. This compound will inhibit this migration by blocking the FPR2 receptor.

Materials:

  • Neutrophils or other FPR2-expressing migratory cells

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size for neutrophils)

  • RPMI 1640 medium with 0.5% BSA

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Cell Preparation:

    • Isolate neutrophils from fresh human blood or use a suitable cell line.

    • Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare the chemoattractant solution by diluting the FPR2 agonist (e.g., WKYMVm) in RPMI 1640 with 0.5% BSA to its optimal chemotactic concentration.

    • Add the chemoattractant solution to the lower wells of the Boyden chamber.

    • To test the inhibitory effect of this compound, pre-incubate the cell suspension with various concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.

    • Place the polycarbonate membrane over the lower wells.

    • Carefully add the cell suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Scrape the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution like Diff-Quik.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Plot the number of migrated cells against the concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.

Western Blot for Downstream Signaling (ERK and p38 MAPK Phosphorylation)

This protocol allows for the investigation of this compound's effect on the phosphorylation of key downstream signaling molecules in the FPR2 pathway.

Principle: Agonist binding to FPR2 activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. This results in the phosphorylation and activation of kinases such as ERK and p38. Western blotting can be used to detect the phosphorylated (active) forms of these proteins. This compound should inhibit agonist-induced phosphorylation of ERK and p38.

Materials:

  • FPR2-expressing cells

  • FPR2 agonist (e.g., WKYMVm)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #9101)

    • Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #9102)

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology, #9211)

    • Rabbit anti-p38 MAPK (e.g., Cell Signaling Technology, #9212)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed FPR2-expressing cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Pre-treat the cells with different concentrations of this compound for 30 minutes.

    • Stimulate the cells with an FPR2 agonist (e.g., WKYMVm) for a predetermined optimal time (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to ensure equal loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the FPR2 signaling pathway and the experimental workflows described above.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_cellular_responses Cellular Responses Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2 Agonist->FPR2 Activates QuinC7 This compound (Antagonist) QuinC7->FPR2 Inhibits G_protein Gαi/βγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Cytokine_release Cytokine Release PKC->Cytokine_release ROS_production ROS Production PKC->ROS_production Akt Akt PI3K->Akt Activates Akt->Cytokine_release ERK ERK (p44/42) MAPK_pathway->ERK p38 p38 MAPK MAPK_pathway->p38 ERK->Cytokine_release p38->Cytokine_release

Caption: FPR2 Signaling Pathway Overview.

Calcium_Mobilization_Workflow start Start prep_cells Prepare FPR2-expressing cells start->prep_cells load_dye Load cells with calcium-sensitive dye prep_cells->load_dye plate_cells Plate cells in 96-well plate load_dye->plate_cells add_quinc7 Pre-incubate with this compound plate_cells->add_quinc7 read_baseline Read baseline fluorescence add_quinc7->read_baseline add_agonist Add FPR2 agonist (e.g., WKYMVm) read_baseline->add_agonist read_kinetic Kinetic fluorescence reading add_agonist->read_kinetic analyze Analyze data and determine IC50 read_kinetic->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Chemotaxis_Workflow start Start prep_cells Prepare migratory cells start->prep_cells add_quinc7 Pre-incubate cells with this compound prep_cells->add_quinc7 setup_chamber Set up Boyden chamber with agonist add_cells Add cells to upper chamber setup_chamber->add_cells add_quinc7->add_cells incubate Incubate for 60-90 minutes add_cells->incubate stain_cells Fix and stain migrated cells incubate->stain_cells count_cells Count migrated cells stain_cells->count_cells analyze Analyze data and determine IC50 count_cells->analyze end End analyze->end

Caption: Boyden Chamber Chemotaxis Workflow.

Western_Blot_Workflow start Start treat_cells Treat cells with this compound and agonist start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE and transfer to PVDF lyse_cells->sds_page block_membrane Block membrane sds_page->block_membrane probe_phospho Probe with anti-phospho-antibody block_membrane->probe_phospho probe_secondary Probe with HRP-secondary antibody probe_phospho->probe_secondary detect Detect with ECL probe_secondary->detect strip_reprobe Strip and re-probe for total protein detect->strip_reprobe analyze Analyze band intensities strip_reprobe->analyze end End analyze->end

Caption: Western Blot Workflow.

References

Troubleshooting & Optimization

troubleshooting Quin-C7 solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quin-C7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and precipitation of this compound during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, synthetic small molecule that functions as an antagonist for the Formyl Peptide Receptor 2 (FPR2/ALX), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[1][2] As a quinazolinone derivative, it exhibits anti-inflammatory properties by inhibiting cellular processes such as calcium mobilization and chemotaxis induced by FPR2/ALX agonists.[2][3]

Q2: What are the common solvents for dissolving this compound?

Due to its hydrophobic nature, this compound is typically first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][4] For in vivo studies, a common formulation involves a multi-component solvent system.[1]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue known as "crashing out".[4] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the initial organic solvent (e.g., DMSO) is diluted.[4]

Q4: What is the recommended storage for this compound stock solutions?

This compound stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation is a common problem with hydrophobic compounds like this compound. The primary reason is the poor solubility of the compound in the aqueous cell culture medium once the DMSO is diluted.[4] Below are potential causes and recommended solutions.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.[4]Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[4][5]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[4]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently vortexing the media to ensure gradual and thorough mixing.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[4]Always use pre-warmed (37°C) cell culture media for dilutions.[4][5]
High DMSO Concentration While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation if the compound's aqueous solubility is very low.Keep the final DMSO concentration in the cell culture media at a minimum, typically ≤0.1%.[5]
Media Components Serum proteins and salts in the culture medium can sometimes interact with the compound, leading to precipitation.[5]Consider reducing the serum concentration or using a serum-free medium if your experiment allows. Be mindful of salt concentrations, as calcium salts are particularly prone to precipitation.[6]
Issue 2: this compound Precipitates Over Time During an Experiment

Question: My this compound solution was initially clear in the cell culture medium, but I observed precipitation after several hours of incubation. What could be the cause?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the experimental conditions over time.

Potential CauseExplanationRecommended Solution
Evaporation Evaporation of media from culture plates, especially during long-term experiments, can increase the concentration of this compound and other media components, leading to precipitation.Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[4]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[4][6]Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[4]
pH Shift Changes in the pH of the culture medium due to cell metabolism can alter the ionization state and solubility of this compound.Ensure your medium is adequately buffered and that the CO2 level in the incubator is maintained correctly to stabilize the pH.[5]
Metabolic Conversion Cells may metabolize this compound into a less soluble form over time.While difficult to control, being aware of this possibility is important for data interpretation. If suspected, analytical methods may be needed to identify metabolites.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Experiments

This protocol is based on a formulation known to achieve a clear solution of this compound for oral administration in mice.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution.

  • In a sterile tube, add the following solvents in the specified order, mixing thoroughly after each addition:

    • 400 µL of PEG300

    • 100 µL of the 50 mg/mL this compound DMSO stock solution

    • 50 µL of Tween-80

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • Vortex the final solution until it is clear and homogenous. This formulation yields a solution with a this compound concentration of 5 mg/mL.[1]

Quantitative Summary of In Vivo Formulation:

ComponentVolume PercentageVolume (for 1 mL total)
DMSO (from stock)10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol helps establish the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.[5]

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 10 mM)

  • Your specific complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test final concentrations ranging from 1 µM to 50 µM.

  • For each desired final concentration, add the corresponding volume of the DMSO stock to the pre-warmed medium. Immediately vortex or mix thoroughly to ensure rapid dispersion.

  • Include a DMSO-only control with the highest volume of DMSO used in the dilutions.

  • Incubate the tubes or plate at 37°C in a CO2 incubator for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).[4]

  • Assess for precipitation:

    • Visual Inspection: Check for any cloudiness, haziness, or visible particles.

    • Microscopic Examination: For a more sensitive assessment, examine a small aliquot from each sample under a microscope to look for crystalline structures.

    • Quantitative Assessment: Measure the absorbance of the samples in a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[4]

  • The highest concentration that remains clear is the maximum working soluble concentration of this compound for your specific experimental conditions.

Visualizations

QuinC7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist FPR2/ALX FPR2/ALX Agonist->FPR2/ALX Binds G_Protein G-Protein Activation FPR2/ALX->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis QuinC7 This compound QuinC7->FPR2/ALX Antagonizes

Caption: this compound antagonizes the FPR2/ALX signaling pathway.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is final concentration below max solubility? Start->Check_Concentration Check_Dilution Was dilution performed slowly in warm media? Check_Concentration->Check_Dilution Yes Determine_Max_Sol Determine Max Soluble Concentration (Protocol 2) Check_Concentration->Determine_Max_Sol No / Unsure Check_DMSO Is final DMSO concentration low (≤0.1%)? Check_Dilution->Check_DMSO Yes Optimize_Dilution Optimize Dilution Protocol: - Serial dilution - Dropwise addition - Gentle mixing Check_Dilution->Optimize_Dilution No Check_Incubation Are incubation conditions stable (temp, humidity)? Check_DMSO->Check_Incubation Yes Adjust_Stock Adjust Stock Concentration to lower final DMSO Check_DMSO->Adjust_Stock No Stabilize_Incubation Stabilize Incubation: - Use sealed plates - Minimize door opening Check_Incubation->Stabilize_Incubation No Solution_Clear Solution Remains Clear Check_Incubation->Solution_Clear Yes Determine_Max_Sol->Check_Concentration Optimize_Dilution->Check_Dilution Adjust_Stock->Check_DMSO Stabilize_Incubation->Check_Incubation

Caption: Workflow for troubleshooting this compound precipitation.

Logical_Relationships cluster_causes Potential Causes cluster_effects Experimental Consequences High_Conc High Final Concentration Precipitation This compound Precipitation High_Conc->Precipitation Rapid_Dilution Rapid Dilution Rapid_Dilution->Precipitation Low_Temp Low Temperature Low_Temp->Precipitation Evaporation Media Evaporation Evaporation->Precipitation Inaccurate_Conc Inaccurate Dosing Precipitation->Inaccurate_Conc Cell_Toxicity Cell Toxicity/ Stress Precipitation->Cell_Toxicity Artifacts Experimental Artifacts Inaccurate_Conc->Artifacts Cell_Toxicity->Artifacts Poor_Data Poor Reproducibility Artifacts->Poor_Data

Caption: Causes and effects of this compound precipitation.

References

Technical Support Center: Optimizing Quin-C7 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Quin-C7 concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on effectively using this potent FPR2/ALX antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, nonpeptide small molecule that functions as an antagonist of the N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1] It exerts its inhibitory effect by preventing the binding of FPR2 agonists, thereby blocking downstream signaling pathways such as agonist-induced calcium mobilization and chemotaxis.[1]

Q2: What is a recommended starting concentration for this compound in cell culture?

A common starting concentration for this compound is in the low micromolar range. A reported Ki value for this compound at FPR2 is 6.7 µM. We recommend performing a dose-response experiment starting from a broad range, for instance, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the lyophilized powder in DMSO to a concentration of 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][2] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture medium?

The stability of small molecules in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment. If long-term stability is a concern, it is advisable to perform a stability test by incubating this compound in your specific cell culture medium at 37°C for various durations (e.g., 0, 2, 8, 24, 48 hours) and analyzing its concentration by a suitable analytical method like HPLC-MS.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Functional Assay (Calcium Mobilization)

This protocol describes how to determine the optimal inhibitory concentration of this compound by measuring its ability to block agonist-induced calcium mobilization in FPR2-expressing cells.

Materials:

  • FPR2-expressing cells (e.g., HL-60 cells transfected with FPR2)

  • This compound

  • FPR2 agonist (e.g., WKYMVm)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Culture FPR2-expressing cells to the appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • After loading, wash the cells and resuspend them in assay buffer at the desired concentration.

  • Antagonist Pre-incubation:

    • Plate the dye-loaded cells into the 96-well microplate.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO).

  • Agonist Stimulation and Data Acquisition:

    • Prepare the FPR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescence plate reader.

    • Start the kinetic read to establish a baseline fluorescence.

    • Inject the FPR2 agonist into the wells and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.

Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay

This protocol outlines the steps to evaluate the potential cytotoxic effects of this compound on your target cells.

Materials:

  • Target cell line

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed your target cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 (cytotoxic concentration 50%), which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation

Table 1: Reported Inhibitory and Cytotoxic Concentrations of this compound

ParameterCell Line/SystemValueReference
KiFPR2-expressing cells6.7 µM[3]
CC50User-defined cell lineUser-determined

Users are encouraged to determine the CC50 in their specific cell line of interest.

Troubleshooting Guide

Problem Possible Cause Solution
Poor or no inhibition of agonist response 1. This compound concentration is too low. 2. This compound has degraded. 3. Cells are not expressing functional FPR2. 4. Agonist concentration is too high.1. Perform a dose-response experiment with a wider and higher concentration range of this compound. 2. Prepare fresh dilutions from a new stock solution. Ensure proper storage of stock solutions. 3. Verify FPR2 expression in your cells using techniques like flow cytometry or western blotting. 4. Use a lower concentration of the agonist (e.g., EC50) to increase the sensitivity of the inhibition assay.
High background or variable results in functional assays 1. Uneven cell plating. 2. Inconsistent dye loading. 3. Pipetting errors.1. Ensure a single-cell suspension and proper mixing before plating. 2. Optimize the dye loading protocol for consistent cell staining. 3. Use calibrated pipettes and be meticulous during liquid handling steps.
Precipitation of this compound in cell culture medium 1. This compound concentration exceeds its solubility limit in the medium. 2. High final DMSO concentration.1. Prepare a more diluted stock solution or use a lower final concentration of this compound. Pre-warm the medium before adding the this compound stock solution. 2. Ensure the final DMSO concentration is below 0.5%.
Observed cytotoxicity at expected therapeutic concentrations 1. The cell line is particularly sensitive to this compound. 2. Off-target effects of this compound.1. Determine the CC50 and use concentrations well below this value for your functional experiments. 2. Consider using a structurally different FPR2 antagonist as a control to confirm that the observed effects are FPR2-mediated.
Unexpected agonist activity 1. At certain concentrations, some antagonists can exhibit partial agonist activity. 2. The compound may have off-target agonist effects on other receptors.1. Carefully analyze the dose-response curve for any indication of agonism at low concentrations. 2. Test the effect of this compound in the absence of an FPR2 agonist to check for any intrinsic activity.

Visualizations

FPR2_Signaling_Pathway cluster_cell Cell Membrane FPR2 FPR2/ALX G_protein Gαi/o FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis PKC->Chemotaxis Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Chemotaxis Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 Binds & Activates QuinC7 This compound QuinC7->FPR2 Binds & Inhibits

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_optimization Concentration Optimization cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Selection prep_cells Prepare Target Cells functional_assay Perform Functional Assay (e.g., Calcium Mobilization) prep_cells->functional_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity_assay prep_quinc7 Prepare this compound Stock (10 mM in DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_quinc7->serial_dilution serial_dilution->functional_assay serial_dilution->cytotoxicity_assay determine_ic50 Determine IC50 functional_assay->determine_ic50 select_concentration Select Optimal Non-Toxic Working Concentration determine_ic50->select_concentration determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 determine_cc50->select_concentration

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_solutions1 Solutions for No Inhibition cluster_solutions2 Solutions for Cytotoxicity cluster_solutions3 Solutions for Variability cluster_solutions4 Solutions for Precipitation start Experiment Fails check_inhibition No Inhibition? start->check_inhibition check_cytotoxicity High Cytotoxicity? start->check_cytotoxicity check_variability High Variability? start->check_variability check_precipitation Precipitation? start->check_precipitation solution1a Increase this compound Concentration check_inhibition->solution1a solution1b Check Reagent Stability check_inhibition->solution1b solution1c Verify FPR2 Expression check_inhibition->solution1c solution2a Lower this compound Concentration check_cytotoxicity->solution2a solution2b Reduce Incubation Time check_cytotoxicity->solution2b solution3a Optimize Cell Plating check_variability->solution3a solution3b Refine Pipetting Technique check_variability->solution3b solution4a Lower this compound Concentration check_precipitation->solution4a solution4b Check DMSO Concentration check_precipitation->solution4b

Caption: Troubleshooting logic for this compound experiments.

References

how to avoid Quin-C7 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate the degradation of Quin-C7 in experimental settings. By following these recommendations, users can ensure the stability and integrity of the compound, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to prevent the degradation of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years or at 4°C for up to two years. Once in solution, storage conditions become more critical.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1][2] For these stock solutions, storage at -80°C is viable for up to six months, while storage at -20°C is recommended for a shorter period of one month.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, the stock solution should be aliquoted into smaller, single-use volumes.[2]

Q3: How long are working solutions of this compound stable?

A3: Working solutions of this compound should ideally be prepared fresh for each experiment. If temporary storage is necessary, a reconstituted solution can be kept at 4°C for up to one week. However, for optimal results, it is best to avoid storing dilute working solutions for extended periods.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound, as a quinazolinone derivative, may be sensitive to light. Exposure to light, especially UV radiation, can lead to photodegradation. Therefore, it is essential to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[2] During experiments such as fluorescence microscopy, exposure to high-intensity light should be minimized.[3]

Q5: What is the optimal pH range for experiments involving this compound?

A5: While specific data on the pH stability of this compound is limited, its chemical structure, containing a benzamide group, suggests that it may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of experimental buffers within a near-neutral range (pH 6-8) to minimize the risk of chemical degradation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected results in cell-based assays. Compound degradation due to improper storage or handling.1. Review storage conditions of both powdered this compound and stock solutions. Ensure adherence to recommended temperatures and durations. 2. Prepare fresh working solutions for each experiment from a properly stored stock aliquot. 3. Avoid multiple freeze-thaw cycles of stock solutions.
Photodegradation of the compound.1. Protect all this compound solutions from light by using amber tubes or foil wrapping. 2. Minimize light exposure during experimental procedures, especially during fluorescence imaging.
Suboptimal pH of the experimental buffer.1. Verify the pH of all buffers and media used in the experiment. 2. Adjust the pH to a near-neutral range (6-8) if necessary.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of the compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility but does not exceed levels toxic to the cells. 2. Prepare the final dilution of this compound in the aqueous buffer immediately before use. 3. Vortex the solution thoroughly after dilution.
High background or off-target effects. Presence of degradation products.1. Use a fresh vial of powdered this compound to prepare a new stock solution. 2. Confirm the purity of the compound if possible through analytical methods.
Issues with the quality of the solvent.Use high-purity, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: General Cell-Based Assay with this compound
  • Culture cells to the desired confluency in a suitable multi-well plate.

  • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in serum-free media or an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all conditions and is well-tolerated by the cells (typically ≤ 0.5%).

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound.

  • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a positive control if available.

  • Incubate the cells for the desired period, protecting the plate from light.

  • Proceed with the specific assay readout (e.g., measuring changes in fluorescence, cell viability, or downstream signaling events).

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPR2 FPR2/ALX Receptor This compound->FPR2 Antagonizes Agonist Agonist Agonist->FPR2 Activates G_Protein G-protein FPR2->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Inflammatory_Response Pro-inflammatory Response Signaling_Cascade->Inflammatory_Response Inhibition by this compound Resolution_Response Pro-resolving Response Signaling_Cascade->Resolution_Response Promotion by Agonist Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A This compound Powder (Store at -20°C) B Prepare Stock Solution (DMSO, Aliquot) A->B C Store Stock (-80°C or -20°C) B->C D Thaw Single Aliquot C->D E Prepare Working Solution (Fresh, Protect from Light) D->E F Treat Cells E->F G Incubate (Protect from Light) F->G H Assay Readout G->H

References

Quin-C7 Technical Support Center: Managing Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of Quin-C7. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Troubleshooting Guide: Common Issues with this compound

Researchers using this compound, a known antagonist of the N-formyl peptide receptor 2 (FPR2), may encounter experimental results that are difficult to interpret.[1][2] This guide provides a structured approach to identifying and mitigating potential off-target effects.

Table 1: Troubleshooting Common Experimental Issues with this compound

Observed Problem Potential Cause Recommended Solution & Experimental Protocol
Unexpected cellular phenotype not consistent with FPR2 antagonism. 1. Off-target activity: this compound, as a quinazolinone derivative, may interact with other cellular targets, especially at higher concentrations.[3][4][5] 2. Cytotoxicity: The observed effect may be due to cell stress or death rather than specific target modulation.Protocol 1: Comprehensive Control Experiments 1. Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[6] 2. Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound to demonstrate that the observed effect is not due to the chemical scaffold itself. 3. FPR2 Knockout/Knockdown Cells: The most definitive control is to test this compound in cells where FPR2 has been genetically removed or silenced. If the effect persists, it is likely an off-target effect. 4. Orthogonal Approach: Use a different, structurally unrelated FPR2 antagonist. If this compound recapitulates the effects of this compound, it strengthens the conclusion that the effect is on-target.[6]
High variability in experimental results. 1. Compound Instability: this compound may be unstable in certain media or over time. 2. Inconsistent Solubilization: Poor solubility can lead to inaccurate dosing.Protocol 2: Ensuring Compound Integrity and Concentration 1. Fresh Preparation: Prepare this compound solutions fresh for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.[2] 2. Solubility Check: Confirm the solubility of this compound in your specific experimental buffer. It is soluble up to 100 mM in DMSO.[2] 3. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range. Use the lowest effective concentration to minimize potential off-target effects.[7]
Concern about potential zinc chelation. A direct link between this compound and zinc chelation is not established in the scientific literature. However, some small molecules can have unintended chelating properties.Protocol 3: Assessing Zinc Chelation Potential 1. Zinc Rescue Experiment: If a cellular process is inhibited by this compound, test if the addition of exogenous zinc can reverse this effect. 2. In Vitro Chelation Assay: Use a zinc-sensitive fluorescent probe (e.g., FluoZin-3) to directly measure changes in intracellular zinc concentration in the presence of this compound. Compare the results with a known zinc chelator like TPEN. 3. Isothermal Titration Calorimetry (ITC): To definitively determine if there is a direct interaction, ITC can measure the binding affinity between this compound and zinc ions in a cell-free system.
Observed cytotoxicity at working concentrations. The quinazolinone scaffold can be associated with cytotoxicity in some contexts.[3][4]Protocol 4: Cytotoxicity Assessment 1. Standard Viability Assays: Use multiple methods to assess cell viability, such as MTT, LDH release, or trypan blue exclusion assays. 2. Dose-Response Cytotoxicity Curve: Determine the concentration at which this compound becomes cytotoxic in your specific cell line. Ensure your working concentration is well below this toxic threshold. 3. Apoptosis Markers: Assess for markers of apoptosis (e.g., caspase-3 activation, Annexin V staining) to understand the mechanism of cell death.

Frequently Asked Questions (FAQs)

Q1: Is this compound a zinc chelator?

There is currently no direct scientific evidence to suggest that this compound functions as a zinc chelator. This compound is characterized as a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2).[1][2] If you suspect zinc chelation in your experiments, it is recommended to perform specific control experiments to investigate this possibility, as outlined in Protocol 3 of the troubleshooting guide.

Q2: How can I be sure that the observed effect of this compound is due to FPR2 antagonism and not an off-target effect?

To confidently attribute an observed effect to FPR2 antagonism, a rigorous set of controls is essential. The "gold standard" approach is to use a genetic knockdown or knockout of FPR2. If the effect of this compound is absent in these cells, it strongly indicates on-target activity. Additionally, employing an orthogonal approach with a structurally different FPR2 antagonist can help confirm that the effect is target-related and not specific to the chemical structure of this compound.[6]

Q3: What are the appropriate negative controls for a this compound experiment?

Appropriate negative controls are crucial for interpreting your data.[6] At a minimum, you should include:

  • Vehicle Control: Treats cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.

  • Untreated Control: A baseline group that receives no treatment.

  • Inactive Analog Control: A molecule structurally similar to this compound that does not bind to FPR2.

  • FPR2-deficient cells: Cells that do not express the target receptor.

Q4: What is the recommended working concentration for this compound?

The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the lowest concentration that elicits the desired biological effect. Using excessive concentrations increases the risk of off-target effects.[7] this compound has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis at 100 µM.[2] Its Ki value for FPR2 is 6.7 µM.[1]

Q5: How should I prepare and store this compound?

This compound is soluble in DMSO up to 100 mM.[2] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into smaller volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the stock in your experimental buffer immediately before use.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion A Unexpected Phenotype Observed with this compound Treatment B Perform Dose-Response and Cytotoxicity Assays A->B C Implement Comprehensive Controls (Vehicle, Inactive Analog) B->C D Use FPR2 Knockout/Knockdown Cell Line C->D E Orthogonal Approach: Test Structurally Different FPR2 Antagonist C->E F Effect Persists in FPR2 KO/KD Cells D->F Yes G Effect is Abolished D->G No E->G H Likely Off-Target Effect F->H I Likely On-Target Effect G->I

Caption: A logical workflow for dissecting on-target vs. off-target effects of this compound.

Diagram 2: this compound and the FPR2 Signaling Pathway

G cluster_0 Cell Membrane FPR2 FPR2 Receptor G_Protein G-Protein Activation FPR2->G_Protein Agonist FPR2 Agonist (e.g., WKYMVm) Agonist->FPR2 QuinC7 This compound QuinC7->FPR2 OffTarget Potential Off-Target Interactions QuinC7->OffTarget PLC Phospholipase C (PLC) G_Protein->PLC Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization Downstream Downstream Effects (e.g., Chemotaxis) Ca_Mobilization->Downstream

Caption: The inhibitory action of this compound on the FPR2 signaling pathway and potential off-target interactions.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quin-C7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of this compound, a potent and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-peptide small molecule that functions as an antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2] By blocking this receptor, this compound can modulate inflammatory responses. It has been shown to have anti-inflammatory activity and has been studied in models of inflammatory bowel disease, such as dextran sulfate sodium (DSS)-induced colitis in mice.[1]

Q2: What is the primary application of this compound in in vivo studies?

A2: The primary application of this compound in in vivo research is as an anti-inflammatory agent. Its efficacy has been demonstrated in a mouse model of colitis, suggesting its potential for studying and treating inflammatory diseases.[1]

Q3: Is this compound orally bioavailable?

A3: Yes, this compound is described as an orally active antagonist.[1] However, specific pharmacokinetic parameters such as oral bioavailability, half-life, and plasma concentrations after oral administration are not extensively detailed in publicly available literature. As with many quinazolinone derivatives, oral bioavailability can be a challenge.[3]

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is poorly soluble in aqueous solutions. A common method for preparing this compound for oral administration in mice involves creating a suspension. A suggested protocol is to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution is then further diluted with a vehicle suitable for in vivo use, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[1] For detailed, step-by-step protocols, please refer to the Experimental Protocols section.

Q5: What are potential off-target effects of this compound?

A5: While specific off-target effects for this compound are not well-documented in the available literature, it is a member of the quinazolinone class of compounds. Researchers should be aware that molecules of this class can have various biological activities.[4][5] It is always recommended to include appropriate controls in your experiments to assess potential off-target effects. This can include testing the effect of the vehicle alone and, if possible, using a structurally different FPR2/ALX antagonist to confirm that the observed effects are target-specific.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable efficacy in vivo Poor Bioavailability: The compound may not be adequately absorbed after oral administration.- Optimize Formulation: Experiment with different vehicle compositions to improve solubility and absorption. Consider micronization of the compound to increase surface area. - Alternative Route of Administration: If oral administration is not effective, consider intraperitoneal (IP) injection. Ensure the formulation is suitable for IP administration to avoid precipitation and irritation.[6]
Inadequate Dose: The dose used may be too low to elicit a biological response.- Dose-Response Study: Perform a dose-response study to determine the optimal effective dose (ED50) for your specific animal model and disease phenotype.
Compound Instability: this compound may degrade in the formulation or after administration.- Fresh Preparations: Always prepare the dosing solution fresh before each administration. - Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.[1][7]
High variability in animal responses Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing.- Ensure Homogeneity: Thoroughly vortex or sonicate the suspension before each animal is dosed to ensure a uniform mixture.
Biological Variability: Inherent differences in animal metabolism and disease induction can lead to varied responses.- Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power. - Consistent Animal Model: Ensure consistency in the age, sex, and genetic background of the animals used.
Observed Toxicity or Adverse Events Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Vehicle Control Group: Always include a control group that receives only the vehicle to assess its effects.
Off-Target Effects: The compound may be interacting with other biological targets, leading to toxicity.[8]- Dose Reduction: Determine the maximum tolerated dose (MTD) and conduct efficacy studies at or below this dose. - Monitor for Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
Compound Precipitation: If administered via injection, the compound may precipitate at the injection site, causing inflammation or necrosis.- Check Solubility in Vehicle: Before injection, visually inspect the formulation for any precipitation. - Use a Suitable Formulation: Ensure the chosen vehicle is appropriate for the route of administration.

Data Presentation

Due to the limited publicly available quantitative data for this compound, this section provides a template for the types of data that are crucial for in vivo studies and includes representative data for other quinazolinone derivatives where available. Researchers are encouraged to generate this data for their specific experimental conditions.

Table 1: In Vivo Efficacy and Toxicology of this compound and Related Compounds

Parameter This compound Representative Quinazolinone Derivative Reference
Animal Model DSS-induced colitis in mice-[1]
Route of Administration OralOral-
Efficacy Endpoint Amelioration of colitis-[1]
ED50 Not Reported--
Maximum Tolerated Dose (MTD) Not Reported--
LD50 (Oral, Mouse) Not Reported775 mg/kg (for 2-methyl-3-(3,5-dimethyl-4-hydroxyphenyl)-4(3H)-quinazolinone)[9]
LD50 (Oral, Rat) Not Reported230 mg/kg (for 2-methyl-3-(3,5-dimethyl-4-hydroxyphenyl)-4(3H)-quinazolinone)[9]

Note: The provided LD50 values are for a different quinazolinone derivative and should be used for informational purposes only. The toxicity profile of this compound may be different and should be determined experimentally.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Colitis

This protocol is adapted from supplier recommendations and best practices for oral gavage in mice.[1][10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, flexible tip recommended)

  • Syringes (1 mL)

Procedure:

  • Stock Solution Preparation (e.g., 50 mg/mL):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 50 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required. This is your stock solution. Store at -20°C or -80°C for long-term use.[1]

  • Working Solution Preparation (e.g., for a 5 mg/mL final concentration):

    • Important: Prepare the working solution fresh on the day of dosing.

    • For a 1 mL working solution, combine the following in a sterile tube in the specified order:

      • 100 µL of the 50 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300. Mix thoroughly by vortexing.

      • 50 µL of Tween-80. Mix thoroughly by vortexing.

      • 450 µL of sterile saline. Mix thoroughly by vortexing to form a uniform suspension.[1]

  • Animal Dosing:

    • Weigh each mouse to determine the correct volume to administer.

    • Before drawing the solution into the dosing syringe, vortex the working solution to ensure a homogenous suspension.

    • Administer the this compound suspension via oral gavage. The volume should not exceed 10 mL/kg body weight.[10]

    • Monitor the animal for a few minutes post-gavage to ensure there are no immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of this compound

This is a general protocol and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • DMSO

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (25-27 gauge)[6]

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Working Solution Preparation:

    • Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

    • Crucially, the final concentration of DMSO should be kept low (ideally ≤ 5%) to minimize solvent toxicity.

    • Ensure the compound remains in solution after dilution. If precipitation occurs, the formulation is not suitable for IP injection and an alternative formulation with solubilizing agents may be required.

  • Animal Dosing:

    • Weigh each mouse to calculate the required injection volume.

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.

    • The injection volume should not exceed 10 mL/kg.[6]

    • Monitor the animals for any signs of distress or irritation at the injection site.

Visualizations

FPR2/ALX Signaling Pathway

FPR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Lipoxin A4, Serum Amyloid A) FPR2_ALX FPR2/ALX Receptor Agonist->FPR2_ALX Activates QuinC7 This compound QuinC7->FPR2_ALX Inhibits G_protein G-protein (Gi) FPR2_ALX->G_protein Anti_Inflammatory_Response Anti-inflammatory/ Pro-resolving Response FPR2_ALX->Anti_Inflammatory_Response Biased Signaling PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK (ERK, p38) PI3K->MAPK Inflammatory_Response Pro-inflammatory Response MAPK->Inflammatory_Response in_vivo_workflow Start Start Animal_Model Induce Disease Model (e.g., DSS Colitis) Start->Animal_Model Grouping Randomize Animals into Groups (Vehicle, this compound low dose, this compound high dose) Animal_Model->Grouping Formulation Prepare this compound Formulation Grouping->Formulation Administration Daily Administration (e.g., Oral Gavage) Formulation->Administration Monitoring Monitor Clinical Signs (Weight, Disease Activity Index) Administration->Monitoring Endpoint Endpoint Collection (Tissue, Blood) Monitoring->Endpoint Analysis Analyze Efficacy (Histology, Cytokine levels, etc.) Endpoint->Analysis End End Analysis->End

References

dealing with inconsistent results in Quin-C7 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Quin-C7, a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX).

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, particularly in the context of calcium mobilization assays.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[1] 2. Edge Effects: Evaporation or temperature differences in the outer wells of the plate.[1] 3. Inconsistent Reagent Addition: Variation in the volume or timing of agonist or antagonist addition.1. Ensure a homogenous single-cell suspension before plating. Mix gently and consistently. 2. Avoid using the outermost wells of the microplate; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1] 3. Use a multichannel pipette for simultaneous and consistent addition of reagents. Ensure rapid and uniform mixing.
Low or No Agonist Response 1. Poor Cell Health: Cells are unhealthy or have low viability. 2. Suboptimal Agonist Concentration: The agonist concentration is too low to elicit a maximal response. 3. Receptor Desensitization: Prolonged exposure to agonist can lead to receptor internalization and reduced responsiveness.1. Visually inspect cells for normal morphology and confluency before the assay. Perform a cell viability test if necessary. 2. Perform a dose-response curve for the agonist to determine the optimal concentration (typically EC80-EC90) for antagonist testing. 3. Minimize the incubation time with the agonist and handle cells gently.
Inconsistent this compound Inhibition 1. Incorrect this compound Concentration: The concentration of this compound may be too low for effective antagonism or too high, leading to off-target effects. 2. This compound Solubility Issues: this compound may not be fully dissolved, leading to inaccurate concentrations. 3. Insufficient Pre-incubation Time: this compound may not have had enough time to bind to the receptor before the agonist is added.1. Perform a dose-response inhibition curve with this compound to determine its IC50. A typical inhibitory concentration is around 100µM.[2] 2. Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in assay buffer.[2] Vortex gently and visually inspect for any precipitate. 3. Optimize the pre-incubation time with this compound (typically 15-30 minutes) to allow for sufficient receptor binding.
High Background Fluorescence 1. Incomplete Dye Hydrolysis: The acetoxymethyl (AM) ester form of the calcium indicator dye is not fully cleaved. 2. Dye Leakage: The hydrolyzed dye is leaking from the cells. 3. Autofluorescence: Cells or compounds (including this compound) may exhibit intrinsic fluorescence.1. Allow for a de-esterification period of 15-30 minutes at room temperature after dye loading.[1] 2. Consider using probenecid, an organic anion transport inhibitor, to prevent dye leakage. 3. Include control wells with cells and this compound but without the calcium indicator dye to measure and subtract background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, small-molecule antagonist of the N-formyl peptide receptor 2 (FPR2), also known as ALX.[2] It functions by binding to FPR2 and preventing the binding of agonists, thereby inhibiting downstream signaling pathways, such as the mobilization of intracellular calcium.[2]

Q2: What is a typical experimental setup to test the inhibitory effect of this compound?

A2: A common method is a cell-based calcium mobilization assay. In this assay, cells expressing FPR2 are loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with this compound before being stimulated with an FPR2 agonist. The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured in real-time. A decrease in the fluorescence signal in the presence of this compound indicates its inhibitory activity.

Q3: What are some common FPR2 agonists used in these experiments?

A3: Commonly used FPR2 agonists include the synthetic peptide WKYMVm and the natural ligand, Annexin A1. The choice of agonist may depend on the specific research question and cell type.

Q4: What cell lines are suitable for this compound experiments?

A4: Cell lines that endogenously express FPR2, such as human neutrophils, or cell lines that have been genetically engineered to express FPR2, like CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells, are commonly used.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a powder and should be stored at -20°C for long-term use. For experiments, a stock solution is usually prepared in a solvent like DMSO.[2][3] It is recommended to prepare fresh working solutions from the stock for each experiment and to avoid multiple freeze-thaw cycles.[2]

Experimental Protocols

Calcium Mobilization Assay for Testing this compound Activity

This protocol provides a general framework. Optimization of cell numbers, dye concentration, and incubation times may be necessary for specific cell lines and experimental conditions.

Materials:

  • Cells expressing FPR2 (e.g., CHO-FPR2 or HEK293-FPR2)

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • This compound

  • FPR2 agonist (e.g., WKYMVm)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • DMSO

  • Probenecid (optional)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the FPR2-expressing cells into a 96-well black, clear-bottom plate.

    • Typical seeding densities are 50,000-80,000 cells per well.[4] Adjust the density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing and De-esterification:

    • After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[1]

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.

    • Add the desired concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the FPR2 agonist at a concentration that elicits a sub-maximal to maximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the agonist to the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • The response can be normalized to the baseline (ΔF/F).

    • Plot the response against the concentration of this compound to determine the IC50 value.

Data Presentation

Table 1: Recommended Cell Seeding Densities for Calcium Mobilization Assays

Plate FormatSeeding Density per Well
96-well50,000 - 80,000 cells[4]
384-well12,000 - 20,000 cells[4]

Table 2: Typical Concentration Ranges for this compound and FPR2 Agonists

CompoundTypical Concentration RangeNotes
This compound1 µM - 100 µM[2]Perform a dose-response curve to determine the optimal inhibitory concentration.
WKYMVm (Agonist)1 nM - 10 µMPerform a dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist assays.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Receptor Agonist->FPR2 Binds and Activates QuinC7 This compound QuinC7->FPR2 Binds and Inhibits G_protein G-protein (Gαi/Gβγ) FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results in this compound Experiment Check_Cells 1. Check Cell Health and Confluency Start->Check_Cells Check_Reagents 2. Verify Reagent Concentrations & Integrity Start->Check_Reagents Review_Protocol 3. Review Assay Protocol Start->Review_Protocol Optimize_Seeding Optimize Cell Seeding Density Check_Cells->Optimize_Seeding If inconsistent Titrate_Agonist Perform Agonist Dose-Response Check_Reagents->Titrate_Agonist If agonist response is low Titrate_Antagonist Perform this compound Dose-Response Check_Reagents->Titrate_Antagonist If inhibition is variable Check_Incubation Optimize Incubation Times Review_Protocol->Check_Incubation If timing is a concern Check_Washing Ensure Consistent Washing Steps Review_Protocol->Check_Washing If high background Check_Background Assess Background Fluorescence Review_Protocol->Check_Background If high background Consistent_Results Consistent Results Achieved Optimize_Seeding->Consistent_Results Titrate_Agonist->Consistent_Results Titrate_Antagonist->Consistent_Results Check_Incubation->Consistent_Results Check_Washing->Consistent_Results Check_Background->Consistent_Results

References

Quin-C7 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Quin-C7 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, small molecule antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor (GPCR).[1] It functions by blocking the downstream signaling pathways typically initiated by the binding of FPR2 agonists. This inhibitory action disrupts processes such as calcium mobilization and chemotaxis, which are crucial in inflammatory responses.[2] this compound is a quinazolinone derivative and its antagonist properties are conferred by a hydroxyl group, in contrast to the similar compound Quin-C1, which acts as an agonist due to a methoxyl group substitution.[2]

Q2: What is a dose-response curve and why is it important for studying this compound?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug, like this compound, and the magnitude of its biological effect. For an antagonist such as this compound, the curve typically illustrates the inhibition of a response triggered by an FPR2 agonist. This analysis is crucial for determining key parameters of this compound's activity, including its potency (IC50) and the steepness of the inhibitory response (Hill slope).

Q3: What are the key parameters to determine from a this compound dose-response curve?

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of this compound required to inhibit 50% of the maximal response induced by an FPR2 agonist. It is a critical measure of the compound's potency.

  • Hill Slope: This parameter describes the steepness of the dose-response curve. A Hill slope of -1.0 is indicative of a standard, competitive binding interaction. A value significantly different from -1.0 may suggest more complex mechanisms such as cooperativity or experimental artifacts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No inhibitory effect observed (Flat Curve) Compound Insolubility: this compound is readily soluble in DMSO but may precipitate in aqueous media.Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in your assay buffer immediately before use. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
Incorrect Agonist Concentration: The concentration of the FPR2 agonist used to stimulate the response may be too high, making it difficult for this compound to compete effectively.Determine the EC80 (the concentration that gives 80% of the maximal response) of your chosen agonist (e.g., WKYMVm) and use this concentration for your inhibition assay.
Inactive this compound: The compound may have degraded due to improper storage.Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Cell Line Unresponsive: The cell line used may not express sufficient levels of functional FPR2.Confirm FPR2 expression in your chosen cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express high levels of FPR2, such as U937 or HL-60 cells.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting. Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS.
Pipetting Errors: Inaccurate dispensing of this compound or agonist solutions.Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency.
Inconsistent results between experiments Variation in Cell Passage Number: Cellular responses can change with increasing passage number.Use cells within a consistent and narrow passage number range for all experiments.
Reagent Variability: Differences in batches of media, serum, or other reagents.Use the same batch of critical reagents for a set of related experiments. If a new batch must be used, perform a validation experiment to ensure consistency.
Incubation Time Fluctuations: Inconsistent incubation times with this compound or the agonist.Standardize all incubation times precisely using a timer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. Note that these values can be cell-type and assay-dependent and should be considered as a starting point for your own experimental optimization.

Parameter Value Context Reference
Binding Affinity (Ki) 6.7 µMFPR2[2]
In Vivo Efficacy (ED50) 2.2110 mg/kgDSS-induced colitis in mice

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Calcium Flux Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced intracellular calcium mobilization in FPR2-expressing cells.

Materials:

  • FPR2-expressing cells (e.g., U937, HL-60)

  • This compound

  • FPR2 agonist (e.g., WKYMVm)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Anhydrous DMSO

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Culture FPR2-expressing cells to the appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add the calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.

    • After incubation, centrifuge the cells, remove the supernatant, and wash the cells twice with fresh assay buffer.

    • Resuspend the cells in assay buffer at a final concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). It is recommended to use at least 8-10 concentrations.

    • Include a "vehicle control" (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a "no agonist" control.

    • Prepare the FPR2 agonist (e.g., WKYMVm) at a concentration that is 2X its predetermined EC80.

  • Assay Protocol:

    • Seed 50 µL of the dye-loaded cell suspension into each well of the 96-well plate.

    • Add 25 µL of the serially diluted this compound solutions or vehicle control to the respective wells.

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Inject 25 µL of the 2X EC80 agonist solution into each well (except the "no agonist" control).

    • Immediately begin recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by setting the response of the vehicle control (with agonist) as 100% and the "no agonist" control as 0%.

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 and Hill slope.

Visualizations

QuinC7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2 Agonist->FPR2 QuinC7 This compound QuinC7->FPR2 G_protein Gαi/Gβγ FPR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis

Caption: this compound competitively antagonizes FPR2, blocking downstream signaling.

DoseResponse_Workflow start Start cell_prep Prepare FPR2-expressing cells start->cell_prep dye_loading Load cells with calcium-sensitive dye cell_prep->dye_loading wash_cells Wash and resuspend cells dye_loading->wash_cells plate_cells Plate cells in 96-well plate wash_cells->plate_cells add_quinc7 Add serial dilutions of this compound plate_cells->add_quinc7 incubate_quinc7 Incubate with this compound add_quinc7->incubate_quinc7 add_agonist Inject FPR2 agonist (e.g., WKYMVm) incubate_quinc7->add_agonist read_fluorescence Measure fluorescence (calcium flux) add_agonist->read_fluorescence data_analysis Analyze data and generate dose-response curve read_fluorescence->data_analysis end Determine IC50 data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Preventing Compound Adhesion to Plasticware

Author: BenchChem Technical Support Team. Date: December 2025

A-Z Index

Disclaimer: The compound "Quin-C7" is not found in our database and may be a proprietary name or a potential typographical error. The following guidance is based on best practices for preventing the non-specific binding of similar small molecules, such as fluorescent dyes and probes, to plastic labware.

Frequently Asked Questions (FAQs)

Q1: Why is my compound (e.g., this compound) sticking to my plastic tubes and plates?

A1: Non-specific binding of small molecules to plasticware is a common issue driven by hydrophobic and electrostatic interactions between the compound and the polymer surface.[1] Many plastics, like standard polystyrene and polypropylene, have hydrophobic surfaces that attract non-polar molecules. Additionally, surface charges on the plastic can attract molecules with opposite charges. This can lead to significant loss of your compound from the solution, affecting the accuracy and reproducibility of your experiments.[2][3]

Q2: What type of plasticware is best for minimizing compound adhesion?

A2: For compounds prone to non-specific binding, it is recommended to use "low-binding" or "ultra-low attachment" plasticware.[4][5] These products are often made from polypropylene or polystyrene that has been surface-treated to be more hydrophilic and/or to have a neutral surface charge, thereby reducing the interactions that cause adhesion.[4][6]

Q3: Can I treat my standard plasticware to reduce compound binding?

A3: Yes, you can "passivate" or coat your standard plasticware to reduce non-specific binding. Common and effective methods include coating with Bovine Serum Albumin (BSA) or through a chemical process called silanization.[3][5] These treatments create a neutral or hydrophilic layer on the plastic surface, which minimizes the binding of your compound of interest.

Q4: How does a BSA coating prevent my compound from sticking?

A4: A coating of an inert protein like BSA covers the hydrophobic sites on the plastic surface.[5][7] This protein layer presents a hydrophilic and neutrally charged surface to your experimental solution, significantly reducing the likelihood of your compound binding to the plasticware.

Q5: What is silanization and how does it work?

A5: Silanization is a chemical process that modifies a surface by covalently attaching silane molecules. This creates a uniform, inert, and often hydrophobic or hydrophilic layer (depending on the silane used) on the plastic surface, which can prevent molecules from adhering.[8][9][10] For preventing adhesion of hydrophobic compounds, creating a hydrophilic surface is generally preferred.

Troubleshooting Guide: Compound Adhesion to Plasticware

This guide provides a systematic approach to troubleshooting and resolving issues with your compound sticking to plastic labware.

Initial Assessment

First, confirm that the observed loss of your compound is due to adhesion. This can be done by comparing the concentration of your compound in a solution that has been incubated in the plasticware versus a control in a glass container (though be aware that some compounds can also stick to glass). A significant decrease in concentration in the plastic container suggests adhesion is occurring.[1]

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing compound adhesion.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Solution Implementation cluster_2 Verification start Compound loss suspected check_adhesion Confirm adhesion is the cause (e.g., concentration comparison) start->check_adhesion decision Is adhesion significant? check_adhesion->decision no_action Continue with current plasticware decision->no_action No change_plastic Switch to low-binding plasticware decision->change_plastic Yes passivate_plastic Passivate existing plasticware decision->passivate_plastic Yes, as an alternative change_plastic->passivate_plastic If adhesion persists or low-binding ware is unavailable verify Re-test for compound adhesion change_plastic->verify bsa_coating BSA Coating passivate_plastic->bsa_coating silanization Silanization passivate_plastic->silanization bsa_coating->verify silanization->verify resolved Problem Resolved verify->resolved

Caption: Troubleshooting workflow for compound adhesion.

Quantitative Data Summary

The choice of plastic can significantly impact the degree of non-specific binding. While specific data for "this compound" is not available, the following table provides a general comparison of common plastic types and the effect of surface treatments on protein and small molecule binding.

Plasticware TypeSurface PropertyRelative Binding AffinityRecommended Use
Standard PolystyreneHydrophobicHighGeneral lab use, not for sensitive assays with sticky compounds
Standard PolypropyleneMore chemically resistant, can be hydrophobicModerate to HighSample storage, PCR; potential for binding[11]
Low-Binding PolypropyleneSurface-treated to be hydrophilicLowIdeal for sensitive protein, peptide, and nucleic acid work[2]
Ultra-Low Attachment PolystyreneCovalently bonded hydrogel surfaceVery LowCell culture, preventing cell attachment and protein absorption[4]
BSA-Coated PlasticwareHydrophilic protein layerLowGood for a wide range of compounds prone to binding[5]
Silanized PlasticwareCan be tailored (hydrophilic/hydrophobic)Low to Very LowWhen a highly inert surface is required[8]

Experimental Protocols

Protocol 1: Bovine Serum Albumin (BSA) Coating of Plasticware

This protocol describes how to coat plastic tubes or plates with BSA to minimize non-specific binding.[3][5]

Materials:

  • Bovine Serum Albumin (BSA), fraction V, fatty acid-free

  • Phosphate-buffered saline (PBS), sterile

  • Plasticware to be coated (e.g., microcentrifuge tubes, 96-well plates)

Procedure:

  • Prepare a 1% (w/v) BSA solution in sterile PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Filter-sterilize the BSA solution using a 0.22 µm syringe filter to remove any aggregates.

  • Add the BSA solution to the plasticware, ensuring the entire surface that will contact your sample is covered.

    • For 1.5 mL microcentrifuge tubes, add 1 mL of 1% BSA.

    • For a 96-well plate, add 200 µL of 1% BSA to each well.

  • Incubate at room temperature for 1-2 hours, or at 4°C overnight. Gentle agitation can improve coating efficiency.

  • Aspirate the BSA solution. The excess solution can be reused for coating other plasticware if sterility is maintained.

  • Wash the coated surfaces gently with sterile PBS or deionized water to remove any loosely bound BSA. Perform this wash 2-3 times.

  • The plasticware is now ready for use. It is best to use it immediately. Alternatively, it can be dried in a sterile environment and stored at room temperature.

BSA_Coating_Workflow prep_bsa Prepare 1% BSA in sterile PBS filter_bsa Filter-sterilize BSA solution prep_bsa->filter_bsa add_bsa Add BSA solution to plasticware filter_bsa->add_bsa incubate Incubate (1-2h RT or overnight at 4°C) add_bsa->incubate aspirate Aspirate excess BSA solution incubate->aspirate wash Wash 2-3x with sterile PBS/water aspirate->wash use Use coated plasticware wash->use

Caption: BSA coating experimental workflow.

Protocol 2: Silanization of Plasticware

This protocol provides a general method for silanizing plastic surfaces. Caution: Silanizing agents can be hazardous. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • A silanizing agent (e.g., dichlorodimethylsilane for a hydrophobic coating, or an amino-functional silane for a more hydrophilic surface).

  • Anhydrous solvent (e.g., hexane or toluene).

  • Plasticware to be treated.

  • Drying oven.

Procedure:

  • Ensure the plasticware is clean and dry. Washing with a detergent, followed by rinsing with deionized water and then a solvent like ethanol, and finally drying completely is recommended.

  • In a fume hood, prepare a 2-5% (v/v) solution of the silanizing agent in an anhydrous solvent.[12]

  • Immerse the plasticware in the silanizing solution for 1-2 minutes.[12] Alternatively, for larger items or to conserve reagents, the solution can be applied to the surfaces and spread evenly.

  • Remove the plasticware from the solution and allow the solvent to evaporate in the fume hood.

  • Rinse the plasticware with the anhydrous solvent to remove excess silanizing agent.[12]

  • Cure the silanized surface by baking in an oven. The temperature and time will depend on the specific silane and plastic used. A typical starting point is 100-110°C for 5-10 minutes.[12][13] Always ensure the temperature is below the melting point of the plastic.

  • Allow the plasticware to cool to room temperature before use.

Silanization_Workflow clean_dry Clean and dry plasticware prep_silane Prepare 2-5% silane solution in anhydrous solvent (in fume hood) clean_dry->prep_silane immerse Immerse plasticware in solution (1-2 min) prep_silane->immerse evaporate Air dry in fume hood immerse->evaporate rinse Rinse with anhydrous solvent evaporate->rinse cure Cure in oven (e.g., 110°C for 10 min) rinse->cure use Use silanized plasticware cure->use

Caption: Silanization experimental workflow.

References

Technical Support Center: Ensuring Reproducibility in Experiments with Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Quin-C7, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonpeptide, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1] It functions by binding to FPR2/ALX and inhibiting the downstream signaling typically induced by agonists. This inhibition blocks inflammatory responses such as calcium mobilization and chemotaxis.[1] A minor structural difference, the presence of a hydroxyl group in this compound, is responsible for its antagonist activity compared to its agonist analog, Quin-C1.[1]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in research to investigate inflammatory processes. Common applications include:

  • In vitro assays:

    • Calcium mobilization assays to measure the inhibition of agonist-induced intracellular calcium release.[1]

    • Chemotaxis assays to assess the blockade of cell migration in response to chemoattractants.[1][2]

    • Receptor internalization assays to study the effect of the antagonist on receptor trafficking.[3][4]

  • In vivo models:

    • Studies of inflammatory diseases, such as dextran sulfate sodium (DSS)-induced colitis in mice, to evaluate the anti-inflammatory effects of this compound.

Q3: What cell lines are suitable for experiments with this compound?

A variety of cell lines can be used, depending on the specific experiment. It is crucial to use cells that express FPR2/ALX.

  • Endogenously expressing cells: Human neutrophils, eosinophils, monocytes, and macrophages naturally express FPR2/ALX.[3][5]

  • Recombinant cell lines: Several cell lines have been engineered to stably overexpress FPR2/ALX, including U2OS, HeLa, CHO, and HEK293 cells.[3][6][7] These are often used for high-throughput screening and mechanistic studies.

Q4: How should this compound be stored and handled?

Proper storage is critical to maintain the stability and activity of this compound.

  • Stock Solutions: For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

In Vitro Assays (Calcium Mobilization & Chemotaxis)

Q5: My this compound treatment does not inhibit the agonist-induced response in my calcium mobilization assay. What could be the problem?

  • Incorrect this compound Concentration: Ensure you are using an effective concentration. The reported inhibitory constant (Ki) for this compound is 6.7 μM, and concentrations up to 100 μM have been used to inhibit calcium flux.[1] It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist.

  • Cell Health and Receptor Expression: Poor cell viability or low FPR2/ALX expression can lead to a weak or absent response. Regularly check cell health and passage number. For recombinant cell lines, verify receptor expression levels.

  • Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Use an agonist concentration that elicits a submaximal response (e.g., EC80) for antagonist screening.[8]

  • Incubation Time: Ensure that the cells are pre-incubated with this compound for a sufficient amount of time to allow for receptor binding before adding the agonist. This time may need to be optimized (typically 15-30 minutes).

Q6: I am observing high background or non-specific effects in my chemotaxis assay.

  • Suboptimal Cell Density: Using too many or too few cells can affect the assay window. Optimize the cell number to achieve a clear chemotactic response.

  • Inappropriate Chemoattractant Concentration: A very high concentration of the chemoattractant can lead to receptor desensitization, while a very low concentration may not induce significant migration. Perform a concentration-response curve for the chemoattractant.

  • Assay Medium: The composition of the assay medium can influence cell migration. Serum, for example, contains chemoattractants and should be used consistently or omitted, depending on the experimental design.

Q7: The results of my in vitro assays are not reproducible. What are the key factors for ensuring reproducibility?

  • Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, passage number, and confluency.

  • Precise Reagent Preparation: Prepare fresh dilutions of this compound and agonists for each experiment from validated stock solutions.

  • Standardized Assay Protocol: Adhere strictly to a standardized protocol, including incubation times, temperatures, and cell handling procedures.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells, agonist-only treated cells, and antagonist-only treated cells, to ensure the validity of the results.

In Vivo Experiments (DSS-Induced Colitis Model)

Q8: I am not observing a significant therapeutic effect of this compound in my DSS-induced colitis model.

  • Dosing and Administration Route: Ensure the dose and route of administration are appropriate. This compound has been shown to be orally active. The optimal dose may need to be determined empirically for your specific animal model and disease severity.

  • Timing of Treatment: The timing of this compound administration (prophylactic vs. therapeutic) can significantly impact the outcome. Initiate treatment at a time point relevant to the disease pathogenesis you are studying.

  • Severity of Colitis: The severity of DSS-induced colitis can vary depending on the DSS concentration, duration of administration, and mouse strain.[9] A very severe model of colitis may mask the therapeutic effects of the antagonist. Titrate the DSS concentration to induce a moderate and reproducible level of colitis.

  • Outcome Measures: Use a comprehensive set of outcome measures to assess colitis severity, including body weight loss, stool consistency, colon length, and histological analysis.

Quantitative Data Summary

Parameter Calcium Mobilization Assay Chemotaxis Assay In Vivo DSS-Induced Colitis
Cell Lines FPR2/ALX expressing cells (e.g., U2OS, HEK293, CHO, neutrophils)[3][6][7]FPR2/ALX expressing migratory cells (e.g., neutrophils, monocytes)[3][5]C57BL/6 or BALB/c mice[10]
This compound Concentration IC50 determination recommended; concentrations up to 100 μM have been used.[1]IC50 determination recommended; concentrations up to 100 μM have been used.[1]Dose-response studies recommended; oral administration.
Agonist/Inducer FPR2/ALX agonists (e.g., WKYMVm, fMLP) at EC50-EC80 concentration.[8]FPR2/ALX agonists (e.g., WKYMVm, CCL2) at optimal chemoattractant concentration.[2]2-5% Dextran Sulfate Sodium (DSS) in drinking water.[9]
Key Readouts Inhibition of agonist-induced fluorescence signal.Inhibition of cell migration towards the chemoattractant.Reduction in Disease Activity Index (DAI), prevention of colon shortening, improved histology.
Expected Outcome Dose-dependent inhibition of calcium flux.Dose-dependent inhibition of chemotaxis.Amelioration of colitis symptoms.

Experimental Protocols & Visualizations

FPR2/ALX Signaling Pathway

Activation of the G-protein coupled receptor FPR2/ALX by an agonist leads to the dissociation of the G-protein subunits, initiating downstream signaling cascades that result in calcium mobilization and chemotaxis. This compound, as an antagonist, binds to the receptor and prevents this activation.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Receptor Agonist->FPR2 Binds & Activates QuinC7 This compound QuinC7->FPR2 Binds & Inhibits G_protein Gαβγ FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Initiates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Caption: FPR2/ALX signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on agonist-induced calcium mobilization.

Calcium_Mobilization_Workflow start Start plate_cells Plate FPR2/ALX-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of this compound load_dye->pre_incubate add_agonist Add FPR2/ALX agonist (e.g., WKYMVm) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity over time add_agonist->measure_fluorescence analyze_data Analyze data and calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a this compound calcium mobilization assay.

Experimental Workflow: Chemotaxis Assay

This workflow details the procedure for a transwell migration assay to evaluate the effect of this compound on cell chemotaxis.

Chemotaxis_Workflow start Start prepare_cells Prepare a suspension of migratory cells (e.g., neutrophils) start->prepare_cells pre_treat_cells Pre-treat cells with This compound or vehicle prepare_cells->pre_treat_cells add_cells Add pre-treated cells to the upper chamber (insert) pre_treat_cells->add_cells setup_chamber Add chemoattractant to the lower chamber of a transwell plate setup_chamber->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify_migration Quantify migrated cells in the lower chamber incubate->quantify_migration analyze_results Analyze results and determine inhibition of migration quantify_migration->analyze_results end End analyze_results->end

Caption: Workflow for a this compound chemotaxis assay.

This document is intended for research use only and does not constitute medical advice.

References

addressing low signal-to-noise ratio in Quin-C7 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quin-C7 in functional assays. The following information is designed to help address common issues, particularly low signal-to-noise ratio, and to provide standardized protocols for key experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can manifest as high data variability, inconsistent results, and difficulty in determining the inhibitory effect of this compound. The following sections provide a step-by-step guide to identifying and resolving the root causes of a poor SNR in common this compound assays.

Issue 1: Low Signal in Calcium Mobilization Assays

Calcium mobilization assays are fundamental for characterizing the antagonist activity of this compound on the FPRL1 receptor. A weak fluorescent signal can obscure the inhibitory effect.

Possible Causes and Solutions:

CauseSolution
Suboptimal Dye Loading Ensure cells are healthy and not overly confluent. Optimize dye concentration (e.g., Fluo-4 AM) and incubation time. Use a loading buffer containing probenecid to prevent dye extrusion.[1][2][3]
Low Agonist Potency Verify the concentration and activity of the FPRL1 agonist (e.g., WKYMVm). Prepare fresh agonist dilutions for each experiment.
Poor Cell Health Culture cells under optimal conditions. Avoid excessive passaging. Dead or dying cells can exhibit high basal calcium levels, reducing the dynamic range.[4]
Phototoxicity/Photobleaching Minimize exposure of dye-loaded cells to excitation light before data acquisition. Use the lowest possible excitation intensity that provides a detectable signal.[5]
Incorrect Instrument Settings Ensure the plate reader's excitation and emission wavelengths are correctly set for the calcium indicator dye (e.g., Fluo-4 Ex/Em: 490/525 nm).[6] Optimize the gain settings to enhance signal detection without saturating the detector.
Issue 2: High Background in Chemotaxis (Transwell) Assays

Chemotaxis assays measure the ability of cells to migrate towards a chemoattractant. High background, or a high number of cells migrating in the absence of a potent chemoattractant, can mask the inhibitory effect of this compound.

Possible Causes and Solutions:

CauseSolution
Spontaneous Cell Migration Serum-starve cells for 2-24 hours before the assay to reduce baseline migration and increase sensitivity to the chemoattractant.[7][8]
Leaky Transwell Membrane Inspect membranes for any damage before use. Ensure proper handling to avoid punctures.
Inappropriate Pore Size Select a pore size that allows active migration but prevents passive cell passage.[7][8]
Cell Clumping Ensure a single-cell suspension before seeding into the Transwell insert to prevent clumps from giving a false positive signal.
Contamination Ensure all reagents and media are sterile to prevent a bacterial or yeast contamination that could act as a chemoattractant.
Issue 3: Inconsistent Results in Degranulation (β-Hexosaminidase) Assays

Degranulation assays quantify the release of cellular mediators. High variability in the measured enzyme activity can lead to an unreliable determination of this compound's inhibitory capacity.

Possible Causes and Solutions:

CauseSolution
Cell Viability Issues Ensure high cell viability before starting the experiment. The release of β-hexosaminidase from dead cells will increase the background signal.
Suboptimal Substrate Concentration Use a saturating concentration of the chromogenic or fluorogenic substrate (e.g., pNAG) to ensure the reaction rate is proportional to enzyme concentration.[9][10]
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when transferring small volumes of supernatant containing the released enzyme.
Temperature Fluctuations Maintain a consistent temperature (e.g., 37°C) during the degranulation and enzyme reaction steps, as enzyme activity is temperature-dependent.[9][11]
Incomplete Cell Lysis (for total release control) Ensure complete cell lysis in the positive control wells to accurately determine the maximum possible enzyme release. Triton X-100 is commonly used for this purpose.[11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-peptide small molecule that acts as a pure antagonist for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2 or ALX.[7] It functions by competitively binding to the receptor, thereby inhibiting the downstream signaling pathways typically initiated by FPRL1 agonists. This inhibition blocks cellular responses such as calcium mobilization, chemotaxis, and degranulation.[7][12]

Q2: What is the typical IC50 or Ki value for this compound?

The inhibitory potency of this compound can vary depending on the assay and cell type used. A reported Ki value for this compound at the FPR2 receptor is 6.7 μM.[13]

Q3: Can this compound be used in in-vivo studies?

Yes, this compound has been shown to have anti-inflammatory activity in animal models, such as reducing arachidonic acid-induced ear edema in mice, suggesting it is orally effective.[12][13]

Q4: What are the key downstream signaling events inhibited by this compound?

This compound inhibits agonist-induced activation of FPRL1, which in turn blocks the activation of G-proteins and subsequent downstream signaling cascades. This includes the inhibition of phospholipase C (PLC) activation, which prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to the suppression of intracellular calcium release and the activation of protein kinase C (PKC). Furthermore, this compound can inhibit the activation of the MAPK/ERK signaling pathway.

Q5: How can I be sure that my observed low signal is due to the inhibitory effect of this compound and not an artifact?

To confirm the specificity of this compound's effect, it is crucial to include proper controls in your experiment. This should include a vehicle control (the solvent in which this compound is dissolved, e.g., DMSO), a positive control (agonist alone), and a negative control (no agonist). A dose-response curve of this compound should demonstrate a concentration-dependent inhibition of the agonist-induced signal. Additionally, testing this compound against an unrelated receptor can help confirm its specificity for FPRL1.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells expressing FPRL1 (e.g., U87 astrocytoma cells or transfected CHO cells)

  • This compound

  • FPRL1 agonist (e.g., WKYMVm)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate and culture overnight to form a confluent monolayer.

  • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, and then diluting in HBSS to the desired final concentration (typically 1-5 µM). Add probenecid to a final concentration of 2.5 mM to prevent dye leakage.[2]

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature.[6]

  • Wash the cells twice with HBSS containing probenecid.

  • Add HBSS to each well and pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FlexStation) and measure the baseline fluorescence (Ex/Em = 490/525 nm).

  • Add the FPRL1 agonist and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Chemotaxis (Transwell) Assay

This protocol outlines a method for assessing cell migration in response to a chemoattractant using Transwell inserts.

Materials:

  • Cells capable of chemotaxis (e.g., neutrophils, monocytes)

  • This compound

  • Chemoattractant (FPRL1 agonist)

  • Transwell inserts (appropriate pore size for the cell type)

  • 24-well plates

  • Serum-free culture medium

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Serum-starve the cells for 2-4 hours prior to the assay.

  • Add serum-free medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 1-4 hours).

  • After incubation, remove the Transwell inserts.

  • Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with Crystal Violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.

Degranulation (β-Hexosaminidase Release) Assay

This protocol describes the quantification of degranulation by measuring the activity of the lysosomal enzyme β-hexosaminidase released from cells.

Materials:

  • Mast cells or basophils (e.g., RBL-2H3 cells)

  • This compound

  • FPRL1 agonist

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • Triton X-100

  • 96-well plates

Procedure:

  • Wash the cells with Tyrode's buffer and resuspend them at the desired density.

  • Pre-incubate the cells with different concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • Stimulate the cells with the FPRL1 agonist for 30-60 minutes at 37°C.

  • To stop the reaction, place the plate on ice and centrifuge to pellet the cells.

  • Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • To determine the total enzyme content, lyse an equal number of unstimulated cells with Triton X-100.

  • In a new 96-well plate, add the supernatant or cell lysate to the pNAG substrate solution.

  • Incubate the plate at 37°C for 60-90 minutes.[11]

  • Stop the enzymatic reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • The percentage of degranulation is calculated as the amount of enzyme in the supernatant divided by the total amount of enzyme in the cell lysate.

Visualizations

FPRL1 Signaling Pathway and Inhibition by this compound

FPRL1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist FPRL1 Agonist (e.g., WKYMVm) FPRL1 FPRL1 (FPR2/ALX) Agonist->FPRL1 Activates QuinC7 This compound QuinC7->FPRL1 Inhibits G_protein Gαi/Gβγ FPRL1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response Triggers MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Cellular_Response Regulates

Caption: FPRL1 signaling and this compound inhibition.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow cluster_signal Low Signal Troubleshooting cluster_background High Background Troubleshooting Start Low Signal-to-Noise Ratio (SNR) Observed Check_Signal Is the raw signal low? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Optimize_Reagents Optimize Reagent Concentrations (Dye, Agonist, Substrate) Check_Signal->Optimize_Reagents Yes Check_Media Check for Media Autofluorescence Check_Background->Check_Media Yes Resolved SNR Improved Check_Background->Resolved No Check_Cells Assess Cell Health and Density Optimize_Reagents->Check_Cells Verify_Instrument Verify Instrument Settings (Wavelengths, Gain) Check_Cells->Verify_Instrument Verify_Instrument->Resolved Optimize_Washes Optimize Washing Steps Check_Media->Optimize_Washes Control_Spontaneous_Activity Control for Spontaneous Cellular Activity (e.g., Serum Starvation) Optimize_Washes->Control_Spontaneous_Activity Control_Spontaneous_Activity->Resolved

Caption: Troubleshooting workflow for low SNR.

References

Validation & Comparative

A Comparative Guide to FPR2 Antagonists: Quin-C7 vs. WRW4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory responses. Its ability to bind a diverse range of ligands, leading to either pro-inflammatory or anti-inflammatory effects, has made it an attractive therapeutic target. This guide provides a detailed comparison of two commonly used FPR2 antagonists, the small molecule Quin-C7 and the peptide-based WRW4, supported by experimental data and protocols.

Performance Comparison

This compound and WRW4 are both effective antagonists of FPR2, but they differ in their chemical nature, potency, and mechanism of action. WRW4 is a potent hexapeptide antagonist that competitively inhibits the binding of FPR2 agonists.[1][2] this compound, a quinazolinone derivative, is a small molecule antagonist that also blocks FPR2-mediated signaling.[3]

FeatureThis compoundWRW4
Molecular Type Small MoleculePeptide (WRWWWW)
Reported Potency Ki: 6.7 µM[3]IC50: 0.23 µM (inhibition of WKYMVm binding)[4][5]
Mechanism of Action Antagonist, inhibits agonist-induced Ca2+ flux and chemotaxis.[3]Competitive antagonist, blocks agonist binding to FPR2.[1][2]
Key Inhibitory Actions Inhibits FPR2 agonist-induced calcium mobilization and chemotaxis.[3]Inhibits agonist-induced calcium mobilization, ERK activation, chemotaxis, and superoxide generation.[4][5]

Note: The provided potency values are derived from different assay types (Ki vs. IC50) and may not be directly comparable. A direct head-to-head study in the same assay system would be necessary for a definitive potency comparison. One study did report similar efficacy in inhibiting agonist-induced calcium release (65.9% for this compound vs. 59.6% for WRW4), though specific concentrations were not detailed.[6]

Signaling Pathways and Experimental Workflows

The antagonistic action of this compound and WRW4 can be understood in the context of the FPR2 signaling cascade and the experimental workflows used to characterize their effects.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist (e.g., WKYMVm, LXA4) FPR2 FPR2/ALX Receptor Agonist->FPR2 Binds G_protein Gαi / Gαq FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK activation) PKC->MAPK Superoxide Superoxide Generation PKC->Superoxide MAPK->Chemotaxis Antagonist This compound or WRW4 Antagonist->FPR2 Blocks

FPR2 signaling pathway and points of antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Culture Cell Culture (e.g., Neutrophils, FPR2-transfected cells) Preincubation Pre-incubate cells with Antagonist or Vehicle Cell_Culture->Preincubation Antagonist_Prep Prepare Antagonist Solutions (this compound or WRW4) Antagonist_Prep->Preincubation Agonist_Prep Prepare Agonist Solutions (e.g., WKYMVm) Stimulation Stimulate cells with FPR2 Agonist Agonist_Prep->Stimulation Preincubation->Stimulation Ca_Assay Calcium Mobilization Assay (e.g., Fluo-4 dye) Stimulation->Ca_Assay Chemo_Assay Chemotaxis Assay (e.g., Boyden chamber) Stimulation->Chemo_Assay Data_Analysis Data Analysis (IC50 determination) Ca_Assay->Data_Analysis Chemo_Assay->Data_Analysis

General experimental workflow for antagonist characterization.

Logical_Relationship FPR2_Activation FPR2 Activation by Agonist Downstream_Signaling Downstream Signaling (Ca²⁺ flux, Chemotaxis) FPR2_Activation->Downstream_Signaling Leads to Antagonist_Binding Antagonist Binding (this compound or WRW4) Antagonist_Binding->FPR2_Activation Prevents Inhibition Inhibition of Downstream Signaling Antagonist_Binding->Inhibition Results in Inhibition->Downstream_Signaling Blocks

Logical relationship of FPR2 antagonism.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

1. Cell Preparation:

  • Culture human neutrophils or FPR2-transfected rat basophilic leukemia (RBL-2H3) cells under standard conditions.

  • On the day of the experiment, harvest cells and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • After loading, wash the cells to remove excess dye and resuspend in buffer.

2. Assay Procedure:

  • Aliquot the dye-loaded cells into a 96-well microplate.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or WRW4) or vehicle control for 15-30 minutes at 37°C.

  • Place the microplate into a fluorescence plate reader equipped with an automated injection system.

  • Establish a baseline fluorescence reading.

  • Inject a fixed concentration of an FPR2 agonist (e.g., 10 nM WKYMVm) into each well.

  • Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-2 minutes).

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist-only control.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.

1. Cell and Chamber Preparation:

  • Isolate human neutrophils or use an appropriate FPR2-expressing cell line. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[1]

  • Use a 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 5 µm pore size for neutrophils).[1]

  • In the lower wells of the chamber, add the chemoattractant (e.g., 10 nM WKYMVm) in serum-free medium.

  • For antagonist testing, add the chemoattractant plus varying concentrations of this compound or WRW4 to the lower wells.

  • Include negative (medium alone) and positive (chemoattractant alone) controls.

2. Assay Procedure:

  • Pre-incubate the cell suspension with the same concentrations of the antagonist or vehicle control for 15-30 minutes at 37°C.

  • Add a small volume (e.g., 25 µL) of the cell suspension to the top of each well on the filter.[1]

  • Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for cell migration.[7]

3. Data Analysis:

  • After incubation, carefully remove the filter.

  • Migrated cells in the lower wells can be fixed, stained, and counted under a microscope. Alternatively, a plate reader-based method can be used after cell lysis and staining.

  • Calculate the chemotactic index by dividing the number of migrated cells in the presence of the agonist by the number of migrated cells in the negative control.

  • Determine the percentage of inhibition by the antagonist by comparing the chemotactic index in the presence of the antagonist to that of the agonist alone.

  • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Conclusion

Both this compound and WRW4 are valuable tools for studying FPR2-mediated signaling and for the development of novel anti-inflammatory therapeutics. WRW4 stands out for its high potency as a peptide antagonist, while this compound offers the advantages of a small molecule, which can be crucial for oral bioavailability and drug development. The choice between these antagonists will depend on the specific experimental needs, including the desired potency, the model system being used, and the long-term therapeutic goals. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other FPR2 modulators.

References

Quin-C7 versus Boc-MLF: A Comparative Guide to FPR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl peptide receptor (FPR) family, comprising FPR1, FPR2 (also known as ALX), and FPR3, represents a critical class of G protein-coupled receptors (GPCRs) integral to the innate immune response and inflammatory processes.[1][2] These receptors are activated by N-formylated peptides of bacterial and mitochondrial origin, triggering a cascade of cellular responses including chemotaxis, degranulation, and superoxide production.[2][3] Consequently, the development of potent and selective FPR antagonists is a key area of interest for therapeutic intervention in a range of inflammatory diseases.

This guide provides a detailed comparison of two commonly used FPR antagonists: Quin-C7, a small molecule inhibitor, and Boc-MLF, a peptide-based antagonist. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key assays.

Performance Comparison: this compound vs. Boc-MLF

This compound and Boc-MLF exhibit distinct profiles in terms of their selectivity and potency as FPR antagonists. This compound is a non-peptide, orally active antagonist that shows high selectivity for FPR2.[1] In contrast, Boc-MLF is a peptide-derived antagonist that primarily targets FPR1.[4]

AntagonistTypePrimary TargetPotencySelectivity
This compound Small MoleculeFPR2/ALXKᵢ: 6.7 μM (for FPR2)[1][3][5]High for FPR2; no significant binding to FPR1 at concentrations up to 100 μM[1][5]
Boc-MLF PeptideFPR1Potent FPR1 antagonist[4]Primarily targets FPR1; can inhibit FPR2 at higher concentrations[6]

Table 1: Quantitative Comparison of this compound and Boc-MLF

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the FPR signaling pathway and the experimental workflows used to assess their efficacy.

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist FPR Agonist (e.g., fMLF, WKYMVm) FPR FPR (FPR1/FPR2) Agonist->FPR Binding G_protein Gαi/Gβγ FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK PI3K->MAPK Activates MAPK->Cellular_Response

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Antagonist Activity Assay cluster_analysis Data Analysis Cell_Culture 1. Culture FPR-expressing cells (e.g., HL-60, HEK293) Antagonist_Prep 2. Prepare serial dilutions of this compound or Boc-MLF Pre_incubation 3. Pre-incubate cells with antagonist Antagonist_Prep->Pre_incubation Agonist_Stimulation 4. Stimulate with FPR agonist Pre_incubation->Agonist_Stimulation Measurement 5. Measure cellular response (e.g., Ca²⁺ flux, chemotaxis) Agonist_Stimulation->Measurement Dose_Response 6. Generate dose-response curves Measurement->Dose_Response IC50_Calc 7. Calculate IC₅₀ values Dose_Response->IC50_Calc

Caption: General Experimental Workflow for FPR Antagonist Evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize FPR antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by an FPR agonist.

1. Cell Preparation:

  • Culture cells expressing the target FPR (e.g., HL-60 cells for endogenous FPRs or transfected HEK293 cells) to a suitable density.

  • Harvest and wash the cells with a buffer such as Hank's Balanced Salt Solution (HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating at 37°C in the dark.

  • After incubation, wash the cells to remove excess dye and resuspend in assay buffer.

2. Assay Procedure:

  • Aliquot the cell suspension into a 96-well microplate.

  • Add varying concentrations of the antagonist (this compound or Boc-MLF) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Place the microplate into a fluorescence plate reader.

  • Inject the FPR agonist (e.g., fMLF for FPR1, WKYMVm for FPR2) into the wells and immediately begin recording fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence, indicative of [Ca²⁺]i, is measured.

  • The inhibitory effect of the antagonist is calculated as a percentage of the response seen with the agonist alone.

  • Dose-response curves are generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant (FPR agonist).

1. Cell and Chamber Preparation:

  • Prepare a suspension of migratory cells (e.g., neutrophils) in an appropriate assay medium.

  • Use a chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

  • Add the FPR agonist to the lower wells of the chamber.

2. Assay Procedure:

  • Pre-incubate the cell suspension with different concentrations of the antagonist (this compound or Boc-MLF).

  • Add the cell suspension to the upper wells of the chemotaxis chamber.

  • Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-2 hours).

3. Data Analysis:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Stain and count the cells that have migrated to the lower surface of the membrane.

  • The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards the agonist alone to determine the inhibitory effect.

Receptor Binding Assay

This assay directly measures the ability of an antagonist to compete with a labeled ligand for binding to the FPR.

1. Preparation:

  • Prepare cell membranes or whole cells expressing the target FPR.

  • Use a radiolabeled or fluorescently labeled FPR ligand (e.g., [³H]fMLF for FPR1, or a fluorescently tagged peptide for FPR2).

2. Assay Procedure:

  • In a multi-well plate, combine the cell preparation, the labeled ligand, and varying concentrations of the unlabeled antagonist (this compound or Boc-MLF).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand (e.g., by filtration through a glass fiber filter for radioligand binding, or by washing for whole-cell binding).

3. Data Analysis:

  • Quantify the amount of bound labeled ligand.

  • The displacement of the labeled ligand by the antagonist is used to generate a competition binding curve.

  • From this curve, the inhibition constant (Kᵢ) of the antagonist can be calculated, which reflects its binding affinity for the receptor.

Conclusion

The choice between this compound and Boc-MLF for FPR antagonism depends on the specific research question and the target receptor. This compound offers high selectivity for FPR2 and the advantage of being a small molecule, which can be beneficial for in vivo studies. Boc-MLF, as a peptide-based antagonist, is a potent tool for specifically investigating FPR1-mediated pathways. The experimental protocols provided herein offer a robust framework for the evaluation and comparison of these and other FPR antagonists, aiding in the advancement of research and development in the field of inflammation and immunology.

References

Validating the Antagonist Activity of Quin-C7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, inflammation, and drug development, the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), has emerged as a critical target for therapeutic intervention. Its role in modulating inflammatory responses has led to the development of various ligands, including antagonists designed to mitigate excessive inflammation. Among these, Quin-C7 has been identified as a notable orally active antagonist of FPR2/ALX. This guide provides a comparative analysis of this compound's antagonist activity against other known FPR2 antagonists, supported by experimental data and detailed protocols to aid in its validation and application.

Comparative Analysis of FPR2/ALX Antagonists

The antagonist activity of a compound is typically quantified by its ability to inhibit the binding or functional response of an agonist. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Below is a summary of the available quantitative data for this compound and other commonly used FPR2 antagonists. It is important to note that these values are derived from various studies and experimental conditions may differ, warranting careful interpretation.

CompoundAssay TypeTargetAgonistCell LineIC50 / KiReference
This compound Competitive BindingFPR2WKYMVm-Ki = 6.7 µM[1]
WRW4 Competitive BindingFPR2WKYMVmRBL-2H3 cellsIC50 = 0.23 µM[2]
Boc-MLF Superoxide ProductionFPR1fMLFNeutrophilsIC50 = 0.63 µM[3][4]
Pyrrolidine bis-diketopiperazine 7 Not SpecifiedFPR2Not SpecifiedNot SpecifiedIC50 = 81 nM[1]

Note: Boc-MLF is primarily an FPR1 antagonist but is sometimes used in studies involving FPR family members. Its selectivity for FPR2 is significantly lower.[5] Pyrrolidine bis-diketopiperazine 7 is highlighted as a potent non-peptidic FPR2 antagonist.[1]

Signaling Pathways and Experimental Workflows

To validate the antagonist activity of this compound, a series of in vitro experiments are typically performed. These assays assess the compound's ability to block the key signaling events initiated by FPR2 activation.

FPR2 Signaling Cascade

Activation of the G-protein coupled receptor FPR2 by an agonist like WKYMVm initiates a downstream signaling cascade, leading to cellular responses such as calcium mobilization, chemotaxis, and ERK phosphorylation. An antagonist like this compound is expected to block these events.

FPR2_Signaling FPR2 Signaling Pathway cluster_membrane Cell Membrane FPR2 FPR2/ALX G_protein Gαi/Gβγ FPR2->G_protein Activates Agonist Agonist (e.g., WKYMVm) Agonist->FPR2 Activates Antagonist Antagonist (this compound) Antagonist->FPR2 Blocks PLC PLC G_protein->PLC Activates ERK_Pathway MAPK/ERK Pathway G_protein->ERK_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels Ca_Mobilization Ca2+ Mobilization Ca_ER->Ca_Mobilization Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis ERK_Pathway->Chemotaxis

Caption: FPR2 signaling pathway and points of antagonist intervention.

Key Experimental Protocols

Below are detailed methodologies for essential experiments to validate the antagonist activity of this compound.

Competitive Radioligand Binding Assay

This assay determines the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the FPR2 receptor.

Binding_Assay_Workflow Competitive Binding Assay Workflow A Prepare cell membranes expressing FPR2 B Incubate membranes with fixed concentration of radiolabeled agonist (e.g., [3H]WKYMVm) A->B C Add increasing concentrations of this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify radioactivity of bound ligand E->F G Plot % inhibition vs. This compound concentration and calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human FPR2. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radiolabeled FPR2 agonist (e.g., [³H]WKYMVm), and varying concentrations of this compound or a reference antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow A Seed FPR2-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Pre-incubate cells with increasing concentrations of this compound B->C D Stimulate cells with a fixed concentration of an FPR2 agonist (e.g., WKYMVm) C->D E Measure fluorescence changes over time using a plate reader D->E F Plot % inhibition of calcium response vs. This compound concentration and calculate IC50 E->F

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Preparation: Seed cells expressing FPR2 (e.g., HEK293 or HL-60 cells) into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, typically for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells and then pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline reading. Inject a fixed concentration of an FPR2 agonist (e.g., WKYMVm) into each well to stimulate the cells.

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the agonist-induced response by this compound at each concentration and calculate the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow A Pre-incubate FPR2-expressing cells (e.g., neutrophils) with increasing concentrations of this compound C Add the pre-incubated cells to the upper chamber, separated by a porous membrane A->C B Place a chemoattractant (FPR2 agonist) in the lower chamber of a Boyden chamber or similar device B->C D Incubate to allow cell migration C->D E Fix, stain, and count the number of cells that have migrated to the lower side of the membrane D->E F Plot % inhibition of chemotaxis vs. This compound concentration and calculate IC50 E->F

Caption: Workflow for a cell migration (chemotaxis) assay.

Protocol:

  • Cell Preparation: Isolate primary cells expressing FPR2 (e.g., human neutrophils) or use a suitable cell line. Resuspend the cells in assay medium.

  • Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with an upper and a lower well separated by a porous membrane. Add a solution containing an FPR2 agonist to the lower wells.

  • Cell Seeding: Add the pre-incubated cells to the upper wells.

  • Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-3 hours) at 37°C.

  • Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells per field of view using a microscope.

  • Data Analysis: Determine the percentage of inhibition of cell migration for each concentration of this compound and calculate the IC50 value.

ERK Phosphorylation Assay

This assay measures the inhibition of agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event of FPR2 activation.

ERK_Assay_Workflow ERK Phosphorylation Assay Workflow A Serum-starve FPR2-expressing cells B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate cells with an FPR2 agonist for a short duration (e.g., 5-15 min) B->C D Lyse the cells and collect protein extracts C->D E Measure phosphorylated ERK (p-ERK) and total ERK levels using Western blot or ELISA D->E F Normalize p-ERK to total ERK and calculate % inhibition vs. This compound concentration E->F

Caption: Workflow for an ERK phosphorylation assay.

Protocol:

  • Cell Culture and Starvation: Culture FPR2-expressing cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Antagonist Pre-incubation: Pre-treat the cells with various concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with an FPR2 agonist for a time known to induce peak ERK phosphorylation (typically 5-15 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of p-ERK: Analyze the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using either Western blotting with specific antibodies or a quantitative ELISA kit.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage of inhibition of agonist-induced ERK phosphorylation by this compound and determine the IC50 value.[6][7]

Conclusion

Validating the antagonist activity of this compound requires a multi-faceted approach employing a combination of binding and functional assays. This guide provides a framework for the comparative analysis of this compound with other FPR2 antagonists and offers detailed protocols for the key experiments involved. By systematically applying these methods, researchers can robustly characterize the pharmacological profile of this compound and further explore its potential as a therapeutic agent for inflammatory diseases.

References

Quin-C7: A Comparative Analysis of its Selectivity for FPR2 over FPR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quin-C7, a selective antagonist for Formyl Peptide Receptor 2 (FPR2), with other alternative compounds. The following sections detail its performance based on experimental data, outline experimental protocols for assessing selectivity, and visualize key biological pathways and workflows.

Quantitative Comparison of FPR2 Antagonist Selectivity

This compound demonstrates a significant preference for FPR2 over FPR1. This selectivity is crucial for researchers investigating the specific roles of FPR2 in inflammatory and immune responses, avoiding the confounding effects of FPR1 modulation. The table below summarizes the binding affinity and functional activity of this compound and other selective FPR2 antagonists.

Compound NameTypeFPR2 Affinity/PotencyFPR1 Affinity/PotencySelectivity (FPR1/FPR2)
This compound AntagonistKi = 6.7 µM> 100 µM (no inhibition of [3H]fMLF binding)[1]> 15
Pyrrolidine bis-diketopiperazine 7AntagonistIC50 = 81 nM> 100-fold lower affinity than for FPR2[2][3]> 100
WRW4AntagonistIC50 = 0.23 µM (inhibits WKYMVm binding)[4][5]No inhibition of fMLF (FPR1 agonist) induced calcium increase[4]Highly Selective
PBP10AntagonistSelective inhibitor of FPR2-mediated responses[6]No inhibitory effect on FPR1-mediated responses[6]Highly Selective

Note: A higher selectivity ratio indicates a greater preference for FPR2 over FPR1. For compounds where a specific IC50 or Ki for FPR1 was not available, their high selectivity is noted based on qualitative experimental descriptions.

Signaling Pathways of FPR1 and FPR2

FPR1 and FPR2 are G-protein coupled receptors (GPCRs) that, upon activation by their respective agonists, initiate downstream signaling cascades. A key event in this cascade is the mobilization of intracellular calcium, a process that can be measured to determine the agonistic or antagonistic activity of a compound.

FPR_Signaling cluster_FPR1 FPR1 Signaling cluster_FPR2 FPR2 Signaling Agonist1 FPR1 Agonist (e.g., fMLF) FPR1 FPR1 Agonist1->FPR1 G_protein1 G-protein (Gαi) FPR1->G_protein1 PLC1 PLC G_protein1->PLC1 IP3_1 IP3 PLC1->IP3_1 Ca_release1 Ca²⁺ Release IP3_1->Ca_release1 Cellular_Response1 Cellular Response (e.g., Chemotaxis) Ca_release1->Cellular_Response1 Agonist2 FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2 Agonist2->FPR2 G_protein2 G-protein (Gαi) FPR2->G_protein2 PLC2 PLC G_protein2->PLC2 IP3_2 IP3 PLC2->IP3_2 Ca_release2 Ca²⁺ Release IP3_2->Ca_release2 Cellular_Response2 Cellular Response (e.g., Anti-inflammatory) Ca_release2->Cellular_Response2 QuinC7 This compound QuinC7->FPR2 Antagonizes

Caption: Simplified signaling pathways of FPR1 and FPR2.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to act as an agonist or antagonist at FPR1 and FPR2 by measuring changes in intracellular calcium concentration.

a. Cell Culture and Preparation:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with either human FPR1 or human FPR2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

b. Dye Loading:

  • The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

c. Compound Treatment and Measurement:

  • After incubation, the dye solution is removed, and the cells are washed again with the buffered salt solution.

  • The plate is placed in a fluorescence plate reader.

  • To test for antagonistic activity, cells are pre-incubated with the test compound (e.g., this compound) for a short period before the addition of a known receptor-specific agonist (e.g., fMLF for FPR1, WKYMVm for FPR2).

  • Fluorescence is measured kinetically before and after the addition of the agonist. A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonistic activity.

  • To test for agonistic activity, the test compound is added directly to the cells, and fluorescence is monitored. An increase in fluorescence indicates agonistic activity.

d. Data Analysis:

  • The change in fluorescence is calculated relative to the baseline fluorescence before compound addition.

  • For antagonists, the concentration of the compound that inhibits 50% of the agonist response (IC50) is determined from a dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, a key function mediated by FPR1 and FPR2.

a. Cell Preparation:

  • Human neutrophils or other immune cells expressing FPR1 and FPR2 are isolated from whole blood or cultured.

  • The cells are washed and resuspended in a suitable assay medium.

b. Assay Setup:

  • A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used.

  • A known chemoattractant (agonist for FPR1 or FPR2) is placed in the lower chamber.

  • The cell suspension, pre-incubated with the test compound (e.g., this compound) or vehicle control, is added to the upper chamber (the insert).

c. Incubation:

  • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (typically 1-3 hours).

d. Quantification of Migration:

  • After incubation, the non-migrated cells are removed from the top of the membrane.

  • The cells that have migrated through the membrane to the lower side are fixed and stained.

  • The number of migrated cells is quantified by microscopy or by using a plate reader after cell lysis and detection of a fluorescent or colorimetric marker.

e. Data Analysis:

  • The percentage of inhibition of chemotaxis by the test compound is calculated by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control.

  • An IC50 value can be determined from a dose-response curve.

Experimental Workflow for Assessing Selectivity

The following diagram illustrates a typical workflow for determining the selectivity of a compound for FPR2 over FPR1.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screen Primary Screen: Calcium Mobilization Assay Start->Primary_Screen FPR1_Assay FPR1-expressing cells + FPR1 agonist (fMLF) + Test Compound Primary_Screen->FPR1_Assay FPR2_Assay FPR2-expressing cells + FPR2 agonist (WKYMVm) + Test Compound Primary_Screen->FPR2_Assay Analysis1 Data Analysis: Determine IC50 at FPR1 FPR1_Assay->Analysis1 Analysis2 Data Analysis: Determine IC50 at FPR2 FPR2_Assay->Analysis2 Selectivity_Calc Calculate Selectivity: IC50 (FPR1) / IC50 (FPR2) Analysis1->Selectivity_Calc Analysis2->Selectivity_Calc Secondary_Screen Secondary Screen: Chemotaxis Assay Selectivity_Calc->Secondary_Screen Chemo_FPR1 Inhibition of FPR1-mediated chemotaxis Secondary_Screen->Chemo_FPR1 Chemo_FPR2 Inhibition of FPR2-mediated chemotaxis Secondary_Screen->Chemo_FPR2 Conclusion Conclusion: Compound is a selective FPR2 antagonist Chemo_FPR1->Conclusion Chemo_FPR2->Conclusion

Caption: Workflow for determining compound selectivity.

References

A Comparative Guide to FPR2 Modulation: Quin-C1 (Agonist) vs. Quin-C7 (Antagonist)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two closely related quinazolinone derivatives, Quin-C1 and Quin-C7, which act as potent modulators of the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). While structurally similar, a subtle chemical modification dramatically reverses their pharmacological function, making Quin-C1 a selective agonist and this compound a specific antagonist of FPR2. Understanding their distinct effects on cellular signaling and function is critical for their application in research and therapeutic development, particularly in the context of inflammation, immune response, and neurodegenerative diseases.

At a Glance: Quantitative Comparison of Quin-C1 and this compound

The following table summarizes the key quantitative parameters for Quin-C1 and this compound based on available experimental data. It is important to note that these values are derived from different studies and direct side-by-side comparisons under identical conditions are limited.

ParameterQuin-C1 (Agonist)This compound (Antagonist)Key Function
Primary Target Formyl Peptide Receptor 2 (FPR2/ALX)Formyl Peptide Receptor 2 (FPR2/ALX)Immune modulation
Binding Affinity (Ki) Not explicitly reported6.7 µM[1]Receptor binding
Functional Potency pEC50 = 5.72 (calcium mobilization)[2]IC50 = 92 ± 1 nM (inhibition of C1-induced calcium mobilization)Receptor activation/inhibition
Desensitization IC50 = 0.04 µM[1]Not reportedReceptor regulation
Molecular Weight 473.55 g/mol 459.53 g/mol Physicochemical property

Opposing Mechanisms of Action at FPR2

Quin-C1 and this compound are prime examples of how minor structural alterations can profoundly impact biological activity. The presence of a methoxy group on the 2-phenyl ring of the quinazolinone backbone in Quin-C1 results in agonistic activity, while its replacement with a hydroxyl group in this compound confers antagonistic properties[1]. Docking studies suggest this change alters the binding mode within the FPR2 receptor; specifically, this compound lacks a critical interaction with the amino acid Arg295, which is a common feature for many FPR2 agonists[1].

The Agonist: Quin-C1 Signaling Pathway

Upon binding to FPR2, a G-protein coupled receptor (GPCR), Quin-C1 initiates a cascade of intracellular signaling events typically associated with FPR2 activation. This includes the activation of G-proteins, leading to downstream signaling through Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Furthermore, Quin-C1 stimulates the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival[2]. Functionally, this signaling translates into cellular responses such as chemotaxis and the release of anti-inflammatory mediators. Notably, Quin-C1 has been shown to be a biased agonist, as it does not typically induce superoxide generation in neutrophils, a hallmark of some other FPR2 agonists.

cluster_membrane Cell Membrane FPR2 FPR2 G_protein G-protein Activation FPR2->G_protein QuinC1 Quin-C1 (Agonist) QuinC1->FPR2 Binds and Activates PLC Phospholipase C (PLC) G_protein->PLC ERK_phosphorylation ERK Phosphorylation G_protein->ERK_phosphorylation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Anti_inflammatory Anti-inflammatory Response ERK_phosphorylation->Anti_inflammatory

Fig. 1: Quin-C1 Agonist Signaling Pathway.
The Antagonist: this compound Inhibition of FPR2 Signaling

In contrast, this compound binds to FPR2 but does not elicit a downstream signal. Instead, it competitively blocks the binding of agonists like Quin-C1 and other endogenous FPR2 ligands. By occupying the receptor binding site, this compound effectively prevents G-protein activation and the subsequent signaling cascade. This inhibitory action has been demonstrated through the blockade of agonist-induced calcium mobilization, chemotaxis, and ERK phosphorylation.

cluster_membrane Cell Membrane FPR2 FPR2 G_protein G-protein Activation FPR2->G_protein QuinC7 This compound (Antagonist) QuinC7->FPR2 Binds and Blocks Agonist Agonist (e.g., Quin-C1) Agonist->FPR2 Downstream Downstream Signaling (Ca²⁺, ERK, etc.) G_protein->Downstream Cellular_Response Cellular Response (Chemotaxis, etc.) Downstream->Cellular_Response

Fig. 2: this compound Antagonist Mechanism of Action.

Experimental Performance and Applications

The opposing actions of Quin-C1 and this compound make them valuable tools for dissecting the role of FPR2 in various physiological and pathological processes.

Quin-C1 has demonstrated significant anti-inflammatory and pro-resolving effects in various experimental models. For instance, in microglial cells, it can suppress the production of pro-inflammatory mediators like TNFα and nitric oxide while enhancing the release of the anti-inflammatory cytokine IL-10[3]. It has also been shown to reduce lipopolysaccharide (LPS) and amyloid-beta-induced reactive oxygen species (ROS) production[3]. These properties suggest its potential as a therapeutic agent for conditions characterized by chronic inflammation and neuroinflammation, such as Alzheimer's disease.

This compound , on the other hand, serves as a crucial experimental control to confirm that the effects observed with agonists are indeed mediated by FPR2. Its ability to inhibit agonist-induced chemotaxis and calcium flux provides a clear method for studying the consequences of FPR2 blockade[1]. In vivo, this compound has been used to ameliorate DSS-induced colitis in mice, highlighting the therapeutic potential of FPR2 antagonism in certain inflammatory conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare Quin-C1 and this compound.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium, a hallmark of GPCR activation.

Objective: To determine the agonist activity of Quin-C1 and the antagonist activity of this compound on FPR2-mediated calcium flux.

Methodology:

  • Cell Culture: Use a cell line stably expressing human FPR2 (e.g., HEK293 or CHO cells).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.

  • Agonist Assay (Quin-C1):

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of Quin-C1 to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

    • Calculate the EC50 value from the dose-response curve.

  • Antagonist Assay (this compound):

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified period.

    • Add a known concentration of an FPR2 agonist (e.g., Quin-C1 or a standard agonist like WKYMVm) that elicits a submaximal response.

    • Measure the change in fluorescence intensity. A decrease in the agonist-induced fluorescence signal indicates antagonistic activity.

    • Calculate the IC50 value from the inhibition curve.

Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to either induce or inhibit cell migration towards a chemoattractant.

Objective: To evaluate the pro-chemotactic effect of Quin-C1 and the inhibitory effect of this compound on neutrophil migration.

Methodology:

  • Cell Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation.

  • Assay Setup:

    • Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

    • Place the chemoattractant (Quin-C1 for agonist assay) or a combination of chemoattractant and inhibitor (this compound for antagonist assay) in the lower chamber.

    • Add the isolated neutrophils to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator to allow for cell migration.

  • Quantification:

    • After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several fields of view under a microscope.

    • For antagonist studies, compare the number of migrated cells in the presence and absence of this compound to determine the percentage of inhibition.

cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis Isolate_Cells Isolate Primary Neutrophils Add_Cells Add Neutrophils to Upper Chamber Isolate_Cells->Add_Cells Prepare_Reagents Prepare Quin-C1 (Agonist) and this compound (Antagonist) Solutions Add_Chemoattractant Add Chemoattractant (Quin-C1) ± Inhibitor (this compound) to Lower Chamber Prepare_Reagents->Add_Chemoattractant Incubate Incubate at 37°C Add_Chemoattractant->Incubate Add_Cells->Incubate Stain_Cells Stain Migrated Cells Incubate->Stain_Cells Count_Cells Count Migrated Cells Stain_Cells->Count_Cells Calculate_Results Calculate Chemotactic Index or % Inhibition Count_Cells->Calculate_Results

Fig. 3: General Workflow for a Chemotaxis Assay.
ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the activation state of the ERK signaling pathway.

Objective: To measure the effect of Quin-C1 on ERK phosphorylation and the ability of this compound to block this effect.

Methodology:

  • Cell Culture and Treatment:

    • Culture FPR2-expressing cells to a suitable confluency.

    • Serum-starve the cells to reduce baseline ERK phosphorylation.

    • For antagonist experiments, pre-incubate cells with this compound.

    • Stimulate the cells with Quin-C1 for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

    • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Conclusion

Quin-C1 and this compound represent a powerful pair of chemical tools for the investigation of FPR2 biology. As a selective agonist, Quin-C1 is instrumental in elucidating the downstream consequences of FPR2 activation, with its anti-inflammatory and pro-resolving properties making it a compound of interest for therapeutic development. Conversely, this compound, as a specific antagonist, is indispensable for validating the on-target effects of FPR2 agonists and for exploring the therapeutic potential of inhibiting this receptor pathway. The continued use and characterization of these compounds will undoubtedly contribute to a deeper understanding of the multifaceted roles of FPR2 in health and disease.

References

Assessing the Purity and Quality of Synthetic Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The purity and quality of synthetic quinoline derivatives are paramount for obtaining reliable and reproducible results in research and ensuring safety and efficacy in drug development. This guide provides a comparative overview of key analytical techniques for assessing the purity and quality of a hypothetical synthetic quinoline derivative, "Quin-C7," and compares its potential performance with alternative heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quinoline derivatives, reverse-phase HPLC is the most common method.

Table 1: Comparison of HPLC Purity Assessment for this compound and Alternatives

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound 12.599.2>99%
Alternative 1 (Acridine-based) 11.898.5>98%
Alternative 2 (Indole-based) 10.299.5>99%

Experimental Protocol: Reverse-Phase HPLC for this compound

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water (both with 0.1% trifluoroacetic acid, TFA).

  • Gradient: 10% to 90% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ACN. Inject 10 µL.

  • Data Analysis: Integrate the peak areas to determine the relative purity. The main peak corresponding to this compound should be compared to any impurity peaks.

cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Dissolve this compound Dissolve this compound Inject into HPLC Inject into HPLC Dissolve this compound->Inject into HPLC C18 Column C18 Column Inject into HPLC->C18 Column Mobile Phase Gradient UV-Vis Detector UV-Vis Detector C18 Column->UV-Vis Detector Chromatogram Chromatogram UV-Vis Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Assessment Purity Assessment Peak Integration->Purity Assessment

Caption: Workflow for HPLC Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, while the presence of unexpected signals can indicate impurities.

Table 2: ¹H NMR Data for this compound and Purity Confirmation

ProtonChemical Shift (ppm)MultiplicityIntegrationPurity Confirmation
This compound Aromatic 7.5 - 8.5m6HCharacteristic quinoline signals
This compound Alkyl 0.9 - 2.5m15HConsistent with C7 chain
Impurity 3.6s-Signal absent or <0.1% integration

Experimental Protocol: ¹H NMR for this compound

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of the chosen deuterated solvent.

  • Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra and integrate the signals. Compare the observed chemical shifts and coupling constants with the expected values for this compound. The absence of significant impurity signals confirms high purity.

cluster_structure This compound Structure cluster_nmr NMR Analysis cluster_assessment Purity Assessment Aromatic Aromatic Protons Expected Expected Spectrum Aromatic->Expected Alkyl Alkyl Protons Alkyl->Expected Comparison Comparison Expected->Comparison Observed Observed Spectrum Observed->Comparison Purity Purity Confirmed Comparison->Purity No significant impurities

Caption: Logical Flow for NMR-based Purity Assessment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to identify any impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 3: Mass Spectrometry Data for this compound and Alternatives

CompoundTechniqueExpected [M+H]⁺Observed [M+H]⁺
This compound ESI-HRMS228.1439228.1441
Alternative 1 (Acridine-based) ESI-HRMS246.1283246.1280
Alternative 2 (Indole-based) ESI-HRMS216.1439216.1442

Experimental Protocol: ESI-HRMS for this compound

  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray ionization (ESI), positive ion mode.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire high-resolution mass spectra over a relevant m/z range.

  • Data Analysis: Compare the observed accurate mass with the calculated theoretical mass for the protonated molecule [M+H]⁺. A mass error of less than 5 ppm is typically considered acceptable.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Table 4: Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%)Deviation (%)
C 84.5484.51-0.03
H 7.547.58+0.04
N 7.927.91-0.01

Experimental Protocol: Elemental Analysis for this compound

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Sample Preparation: A precisely weighed amount of dried this compound (typically 2-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperatures in the presence of oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound. A deviation of ±0.4% is generally accepted.

cluster_input Input cluster_process Analytical Process cluster_output Output & Comparison QuinC7 This compound Sample Combustion Combustion Analysis QuinC7->Combustion Formula Theoretical Formula Calculation Calculate Theoretical % Formula->Calculation Experimental Experimental % (C, H, N) Combustion->Experimental Theoretical Theoretical % (C, H, N) Calculation->Theoretical Comparison Compare Results Experimental->Comparison Theoretical->Comparison

Caption: Elemental Analysis Workflow for this compound.

Quin-C7: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Quin-C7, a known antagonist of the N-Formyl Peptide Receptor 2 (FPR2/ALX). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.

Introduction to this compound

This compound is a non-peptide small molecule that has been identified as an antagonist of the G protein-coupled receptor (GPCR), N-Formyl Peptide Receptor 2 (FPR2), also known as FPRL1 or ALX. It is structurally derived from the FPR2 agonist, Quin-C1, with a hydroxyl substitution in place of a methoxy group, a modification that inverts its pharmacological activity from agonism to antagonism. This compound is utilized in research as a tool to probe the physiological and pathological roles of FPR2, particularly in the context of inflammation.

Cross-Reactivity Profile of this compound

The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. While this compound has been characterized as a potent FPR2 antagonist, its interaction with other receptors is a critical consideration.

Quantitative Analysis of Receptor Binding

The following table summarizes the known binding affinities of this compound for various receptors. The data is compiled from competitive radioligand binding assays.

ReceptorLigand DisplacedKi (μM)Selectivity vs. FPR2Reference
FPR2/FPRL1 [125I]WKYMVm6.7-[1]
FPR1 [3H]fMLF>100>14.9-fold[1]

Note: A higher Ki value indicates lower binding affinity. The selectivity is calculated as the ratio of Ki(Other Receptor) / Ki(FPR2). Data for other receptors such as C5aR and CXCR is not currently available in the public domain.

Signaling Pathway of FPR2 Antagonism

This compound exerts its antagonistic effect by binding to FPR2 and preventing the downstream signaling cascade typically initiated by FPR2 agonists. This includes the inhibition of calcium mobilization, a key event in many cellular responses mediated by this receptor.

FPR2_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2/ALX Receptor Agonist->FPR2 Binds & Activates QuinC7 This compound QuinC7->FPR2 Binds & Blocks G_protein Gαi/Gq FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response Leads to Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate count Quantify radioactivity of bound ligand using a scintillation counter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start load_cells Load cells expressing the target receptor with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate add_agonist Add a fixed concentration of an FPR2 agonist (e.g., WKYMVm) pre_incubate->add_agonist measure_fluorescence Measure the change in fluorescence over time using a fluorometric plate reader add_agonist->measure_fluorescence analyze Analyze data to determine the inhibitory effect of this compound measure_fluorescence->analyze end End analyze->end

References

A Comparative Analysis of Quin-C7 and Peptide-Based Antagonists for the Formyl Peptide Receptor 2 (FPR2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the non-peptide antagonist Quin-C7 and peptide-based antagonists targeting the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in a range of inflammatory and neurodegenerative diseases. This comparison aims to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.

Introduction to FPR2 Antagonists

The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a highly promising therapeutic target due to its dual role in both pro-inflammatory and pro-resolving pathways. Its activation by a diverse array of ligands, including microbial N-formyl peptides and endogenous host-derived molecules, triggers various cellular responses such as chemotaxis, phagocytosis, and cytokine production. Consequently, the development of selective FPR2 antagonists is a key strategy for modulating these responses in various pathological conditions. This guide focuses on two distinct classes of FPR2 antagonists: the small molecule this compound and rationally designed peptide-based inhibitors.

Quantitative Performance Analysis

The following table summarizes the key quantitative data for this compound and a representative peptide-based FPR2 antagonist, WRW4. This allows for a direct comparison of their binding affinity and functional potency.

Parameter This compound WRW4 (Peptide Antagonist) Reference
Antagonist Type Non-peptide, small moleculePeptide (WRWWWW-NH2)[1],[2]
Target Formyl Peptide Receptor 2 (FPR2/ALX)Formyl Peptide Receptor 2 (FPR2/ALX)[1],[3]
Binding Affinity (Ki) 6.7 µMNot explicitly found, but potent inhibitor[1]
Functional Potency (IC50) Not explicitly found for Ca2+ mobilization, but inhibits agonist-induced Ca2+ flux and chemotaxis.0.23 µM (inhibition of WKYMVm binding)[1],[3],[2],[4]

Mechanism of Action and Specificity

This compound is a synthetic quinazolinone derivative that acts as a pure antagonist of FPR2.[1] It was identified through structure-activity relationship studies of a related agonist, Quin-C1. The substitution of a methoxy group in Quin-C1 with a hydroxyl group in this compound results in a complete switch from agonist to antagonist activity.[1] This is attributed to an altered binding mode within the receptor, specifically the lack of interaction with arginine 295, a critical residue for the activity of many FPR2 agonists.[1] this compound specifically inhibits FPR2-mediated signaling, including calcium mobilization and chemotaxis, without affecting the formyl peptide receptor (FPR).[1]

Peptide-based antagonists , such as WRW4, are designed to mimic endogenous ligands or interact with specific domains of the receptor to block agonist binding and subsequent signaling. WRW4 is a selective antagonist of FPR2 that inhibits the binding of the potent synthetic hexapeptide agonist WKYMVm.[2][3][4] It effectively blocks FPR2-mediated intracellular calcium release, chemotactic migration, and superoxide generation in neutrophils.[3][5] The specificity of WRW4 for FPR2 is highlighted by its lack of effect on signaling mediated by the closely related FPR1.[2] Another peptide-based inhibitor, PBP10, is a cell-permeable peptide derived from gelsolin that selectively inhibits FPR2-mediated NADPH oxidase activity without affecting FPR1 signaling.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize FPR2 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an FPR2 agonist.

1. Cell Preparation:

  • Human neutrophils or a cell line stably expressing human FPR2 (e.g., U937 or HL-60 cells) are used.

  • Cells are harvested and washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

  • After incubation, the cells are washed to remove excess dye and resuspended in the assay buffer.

2. Assay Procedure:

  • The dye-loaded cells are dispensed into a 96-well black, clear-bottom plate.

  • The plate is placed in a fluorescence plate reader capable of kinetic reading.

  • A baseline fluorescence reading is taken.

  • The antagonist (e.g., this compound or WRW4) at various concentrations is added to the wells and incubated for a specific period (e.g., 10-30 minutes) at 37°C.

  • An FPR2 agonist (e.g., WKYMVm at its EC80 concentration) is then injected into the wells, and the fluorescence is monitored continuously for several minutes.

3. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response.

  • IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

1. Cell and Reagent Preparation:

  • Human neutrophils are isolated from fresh peripheral blood using density gradient centrifugation.

  • The purified neutrophils are resuspended in a serum-free assay medium.

  • The chemoattractant (FPR2 agonist, e.g., WKYMVm) is prepared in the assay medium at a concentration that induces optimal chemotaxis.

  • The antagonist (this compound or WRW4) is prepared at various concentrations.

2. Assay Setup:

  • A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pore size) is used.

  • The chemoattractant solution is added to the lower wells of the chamber.

  • In separate wells, the chemoattractant is mixed with different concentrations of the antagonist. Control wells contain either medium alone (negative control) or the chemoattractant alone (positive control).

  • The isolated neutrophils are pre-incubated with the same concentrations of the antagonist (or vehicle control) for 15-30 minutes at 37°C.

  • The neutrophil suspension is then added to the upper chamber of the inserts placed in the wells.

3. Incubation and Cell Migration Quantification:

  • The chamber is incubated for 1-2 hours at 37°C in a 5% CO2 incubator to allow cell migration through the membrane.

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

  • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Giemsa or a fluorescent dye).

  • The number of migrated cells is quantified by microscopy or by measuring the fluorescence of lysed cells.

4. Data Analysis:

  • The chemotactic index is calculated as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the medium alone.

  • The percentage of inhibition of chemotaxis by the antagonist is calculated relative to the positive control.

  • IC50 values are determined from the dose-response curves.[5]

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of FPR2 Activation

FPR2_Signaling_Pathway FPR2 Signaling Pathway Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2 Receptor Agonist->FPR2 G_protein Gαi/Gβγ FPR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Contributes to MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Superoxide Superoxide Generation PKC->Superoxide Leads to MAPK->Chemotaxis Leads to

Caption: FPR2 activation by an agonist triggers a G-protein-mediated signaling cascade.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow FPR2 Antagonist Screening Workflow start Start cell_prep Prepare FPR2-expressing cells start->cell_prep antagonist_incubation Incubate cells with Antagonist (this compound or Peptide) cell_prep->antagonist_incubation agonist_addition Add FPR2 Agonist antagonist_incubation->agonist_addition ca_assay Calcium Mobilization Assay agonist_addition->ca_assay Functional Readout 1 chemotaxis_assay Chemotaxis Assay agonist_addition->chemotaxis_assay Functional Readout 2 data_analysis Data Analysis (IC50 determination) ca_assay->data_analysis chemotaxis_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for screening and characterizing FPR2 antagonists.

Comparative Logic of Antagonist Action

Antagonist_Comparison Comparative Logic of FPR2 Antagonist Action FPR2_receptor FPR2 Receptor signaling Downstream Signaling FPR2_receptor->signaling Activates agonist_binding Agonist Binding agonist_binding->FPR2_receptor quin_c7 This compound (Small Molecule) quin_c7->FPR2_receptor Binds to block_binding Blocks Agonist Binding Site quin_c7->block_binding peptide_antagonist Peptide-Based Antagonist (e.g., WRW4) peptide_antagonist->FPR2_receptor Binds to peptide_antagonist->block_binding block_binding->agonist_binding Prevents

Caption: Both this compound and peptide antagonists prevent agonist-induced signaling.

Conclusion

Both this compound and peptide-based antagonists represent valuable tools for the investigation and therapeutic targeting of the FPR2 receptor.

  • This compound , as a small molecule, offers advantages in terms of oral bioavailability and cell permeability, which are often challenges for peptide-based drugs. Its well-defined chemical structure and mechanism of action make it a useful pharmacological tool.

  • Peptide-based antagonists , such as WRW4, can exhibit high potency and specificity, derived from their design based on natural ligand interactions. While they may face challenges with in vivo stability and delivery, advancements in peptide chemistry, such as cyclization and the incorporation of unnatural amino acids, are continuously improving their pharmacokinetic properties.

The choice between these antagonist classes will depend on the specific research question or therapeutic application. For in vitro studies requiring high specificity, peptide antagonists may be preferred. For in vivo studies or the development of orally administered drugs, small molecules like this compound and its derivatives may hold more promise. This guide provides the foundational data and methodologies to aid researchers in navigating these choices and advancing the field of FPR2-targeted therapeutics.

References

Quin-C7: A Comparative Review of its Efficacy as an FPR2/ALX Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quin-C7's performance against other selective antagonists of the Formyl Peptide Receptor 2 (FPR2/ALX). This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

This compound has emerged as a significant small molecule antagonist of FPR2/ALX, a G protein-coupled receptor implicated in a variety of inflammatory diseases. Its efficacy has been demonstrated in several in vitro and in vivo models, positioning it as a valuable tool for research and a potential therapeutic candidate. This guide synthesizes the available literature to offer a comprehensive overview of this compound's performance, benchmarked against other known FPR2/ALX antagonists.

Comparative Efficacy of FPR2/ALX Antagonists

The following table summarizes the quantitative efficacy data for this compound and other notable FPR2/ALX antagonists. This data is compiled from various in vitro and in vivo studies and is intended to provide a comparative snapshot of their potency and effectiveness in different experimental settings.

CompoundTarget(s)Assay TypeModel SystemEfficacy Metric (IC50/Ki/ED50)Reference
This compound FPR2/ALX Binding Affinity FPR2-transfected cells Ki: 6.7 µM [1]
This compound FPR2/ALX DSS-Induced Colitis Mouse ED50: 2.2110 mg/kg [2]
This compound FPR2/ALX Arachidonic Acid-Induced Ear Edema Mouse Inhibition noted (quantitative data not available) [2]
This compound FPR2/ALX Calcium Mobilization FPRL1-expressing RBL-2H3 cells Inhibition of 65.9% [2]
Pyrrolidine bis-diketopiperazineFPR2/ALXIntracellular Ca2+ ResponseFPR2-expressing cellsIC50: 81 nM[1]
WRW4FPR2/ALXWKYMVm Binding InhibitionFPR2-expressing cellsIC50: 0.23 µM
PBP10FPR2/ALXNADPH Oxidase ActivityHuman neutrophilsSelective inhibition
BOC-2FPR1/FPR2Formyl Peptide BindingHuman neutrophilsCompetitive inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation of the presented data.

DSS-Induced Colitis Model

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a model of inflammatory bowel disease.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction of Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) dextran sulfate sodium (DSS) for 5-7 consecutive days. Control animals receive regular drinking water.

  • Treatment: this compound or other test compounds are administered orally or via another appropriate route, once or twice daily, starting from the first day of DSS administration and continuing for the duration of the experiment.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.

    • Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a marker of neutrophil infiltration.

Arachidonic Acid-Induced Ear Edema Model

This acute in vivo model is employed to assess the anti-inflammatory effects of compounds on topical inflammation.

  • Animal Model: Swiss or ICR mice are commonly used.

  • Induction of Edema: A solution of arachidonic acid (AA) in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control. Typical doses of AA range from 0.1 to 4 mg per ear.[3]

  • Treatment: Test compounds, such as this compound, are administered either topically to the ear or systemically (e.g., orally or intraperitoneally) at a specified time before or after the application of AA.

  • Measurement of Edema:

    • Ear Thickness: Measured using a digital caliper or a similar device at various time points after AA application (e.g., 1, 2, 4, and 6 hours). The difference in thickness between the AA-treated and vehicle-treated ears is calculated.

    • Ear Weight: A biopsy punch is used to collect a standard-sized piece of tissue from both ears, and the weight difference is determined.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

In Vitro Calcium Mobilization Assay

This cellular assay is fundamental for characterizing the agonist or antagonist activity of compounds at G protein-coupled receptors like FPR2.

  • Cell Line: A cell line stably expressing the human FPR2/ALX receptor is used (e.g., HEK293 or RBL-2H3 cells).

  • Cell Loading: Cells are plated in a 96-well black-walled, clear-bottom plate and incubated overnight. On the day of the assay, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence plate reader. Test compounds (potential antagonists like this compound) are added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation: A known FPR2/ALX agonist (e.g., WKYMVm) is then added to the wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: The antagonist activity of the test compound is determined by its ability to inhibit the agonist-induced calcium mobilization. The data is typically normalized to the response of the agonist alone, and an IC50 value is calculated from the dose-response curve. One study reported that this compound inhibited agonist-induced calcium mobilization by 65.9% in FPRL1-expressing RBL-2H3 cells.[2]

Visualizing the Mechanisms

To better understand the biological context of this compound's action and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.

FPR2/ALX Signaling Pathway

The binding of an agonist to the FPR2/ALX receptor initiates a cascade of intracellular signaling events that are central to the inflammatory response. This compound, as an antagonist, blocks these downstream effects.

FPR2_Signaling_Pathway Agonist FPR2/ALX Agonist (e.g., WKYMVm, Lipoxin A4) FPR2 FPR2/ALX Receptor Agonist->FPR2 QuinC7 This compound (Antagonist) QuinC7->FPR2 Blocks G_protein Gαi/Gβγ FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation Cytokine_release Cytokine Release MAPK->Cytokine_release

Caption: FPR2/ALX signaling cascade and the inhibitory action of this compound.

Experimental Workflow: DSS-Induced Colitis Model

The following diagram illustrates the key steps involved in the DSS-induced colitis model for evaluating the in vivo efficacy of compounds like this compound.

DSS_Colitis_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Induction of Colitis (DSS in drinking water for 5-7 days) Grouping->Induction Treatment Daily Treatment Administration (Vehicle, this compound, etc.) Grouping->Treatment Monitoring Daily Monitoring (Weight, DAI) Induction->Monitoring Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Analysis Data Analysis (Colon length, Histology, MPO) Termination->Analysis End End Analysis->End

Caption: Workflow for the DSS-induced colitis in vivo model.

Experimental Workflow: Arachidonic Acid-Induced Ear Edema

This diagram outlines the procedural flow for the arachidonic acid-induced ear edema model, a common assay for acute anti-inflammatory activity.

Ear_Edema_Workflow Start Start Animal_Prep Animal Preparation (Grouping and Anesthesia) Start->Animal_Prep Treatment Compound Administration (Topical or Systemic) Animal_Prep->Treatment AA_Application Topical Application of Arachidonic Acid Treatment->AA_Application Measurement Measurement of Ear Edema (Thickness or Weight) at Multiple Time Points AA_Application->Measurement Analysis Calculation of Percentage Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for the arachidonic acid-induced ear edema model.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Quin-C7, a synthetic quinazolinone derivative. In the absence of specific disposal instructions from the manufacturer, these procedures are based on established best practices for the management of non-halogenated, synthetic organic chemical waste.

Characterization of this compound Waste

Proper disposal begins with the correct characterization of the waste material. This compound is a non-halogenated organic compound. Waste containing this compound, including pure compound, solutions (e.g., in DMSO), and contaminated labware, must be treated as hazardous chemical waste.[1][2][3] It is crucial to avoid mixing this waste stream with other categories of chemical waste, such as halogenated solvents, acids, or bases, to prevent hazardous reactions and ensure proper disposal.[2][4]

Quantitative Data for Waste Profile

The following table summarizes key data for this compound, which is essential for creating a hazardous waste profile for disposal documentation.

PropertyValueSource
Chemical Name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamideN/A
Molecular Formula C25H25N3O4N/A
Molecular Weight 431.49 g/mol N/A
Appearance Lyophilized PowderN/A
Solubility Soluble up to 100 mM in DMSON/A
Waste Category Non-Halogenated Organic Waste[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the safe collection, storage, and disposal of this compound waste. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended. If using DMSO as a solvent, be aware that it can facilitate skin absorption of other chemicals.[5]

  • Lab Coat: To protect skin and clothing from contamination.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound and materials contaminated with it.[1][4] The container must have a secure, tight-fitting lid.[1][4]

  • Non-Halogenated Waste Stream: Collect all this compound waste as non-halogenated organic waste .[1][2]

  • Solid Waste: Dispose of contaminated solids such as gloves, pipette tips, and paper towels in a designated solid waste container, separate from liquid waste.

  • Liquid Waste: Collect liquid waste containing this compound, including solutions in DMSO, in a sealable, leak-proof container.[5][6] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]

  • Avoid Mixing: Do not mix this compound waste with incompatible waste streams like acids, bases, or halogenated organic compounds.[2][4]

Labeling and Storage
  • Hazardous Waste Label: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[4][8]

  • Complete Information: The label must include the full chemical name ("this compound"), the solvent used (e.g., "Dimethyl Sulfoxide"), the concentration or percentage of each component, and the date of accumulation.[4][9] Do not use abbreviations or chemical formulas.[4]

  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel and away from ignition sources and incompatibles.[4][10] The container should be kept in secondary containment to prevent spills.[6]

Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full, or if the waste has been stored for a period defined by your institutional policy (typically a few months), arrange for its disposal through your institution's EHS department.[8][11]

  • Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup, which is often done through an online system.[8][11] Provide all necessary information about the waste as indicated on the label.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

QuinC7_Disposal_Workflow start This compound Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Compatible Waste Container segregate->container label Affix 'Hazardous Waste' Label with Full Chemical Details container->label storage Store Securely in Satellite Accumulation Area with Secondary Containment label->storage pickup Request Waste Pickup from Environmental Health & Safety (EHS) storage->pickup end Proper Disposal by EHS pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Standard Operating Procedure: Safe Handling and Disposal of Quin-C7

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of Quin-C7, a synthetic, orally active FPR2/ALX antagonist. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS), these procedures are based on established best practices for handling potent, biologically active small molecules with unknown toxicological profiles. Adherence to these guidelines is critical to minimize exposure and ensure laboratory safety.

Compound Data and Storage

All known quantitative and qualitative data for this compound are summarized below. Researchers should familiarize themselves with this information before handling the compound.

PropertyValueSource
Chemical Name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide[1]
Molecular Formula C₂₅H₂₅N₃O₄[1]
Appearance Lyophilized Powder[1]
Primary Activity Nonpeptide antagonist of N-formyl peptide receptor 2 (FPR2/ALX)[1]
Long-Term Storage (Powder) Store at -20°C or -80°C. Shipped at room temperature, can be stored intact at RT for several weeks.[1]
Stock Solution Storage Aliquot and store at -20°C (up to several months) or -80°C (up to 6 months). Avoid repeated freeze-thaw cycles.[1][2]
Solubility Soluble in DMSO (up to 100 mM).[1]

Personal Protective Equipment (PPE)

Due to the unknown toxicity of this compound, a comprehensive PPE protocol is mandatory to prevent inhalation, dermal, and ocular exposure.

Protection TypeSpecificationRationale
Body Protection Disposable lab coat with long sleeves and tight cuffs.Protects skin and personal clothing from aerosolized powder and splashes.
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed immediately after handling the powder.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and potential splashes of solutions.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., a properly fitted half-mask respirator with P100 filters).Essential when handling the powdered form outside of a certified containment device to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the process for safely preparing a stock solution from powdered this compound.

Experimental Protocol: Reconstitution of Powdered this compound

  • Preparation and Workspace Setup:

    • Read and fully understand this protocol before beginning.

    • Ensure a chemical fume hood, certified biosafety cabinet, or glove box is operational.

    • Assemble all necessary materials: this compound vial, required solvent (e.g., DMSO), calibrated pipettes and sterile tips, microcentrifuge, and vortex mixer.

    • Prepare a designated, labeled hazardous waste container.

    • Don all required PPE as specified in the table above.

  • Handling the Lyophilized Powder:

    • Before opening, centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all lyophilized powder is at the bottom.[1]

    • Perform all manipulations of the powder within the containment of the fume hood or biosafety cabinet.

    • Carefully uncap the vial to avoid generating airborne dust.

  • Dissolution and Stock Solution Preparation:

    • Using a calibrated pipette, add the calculated volume of solvent directly to the powder in the vial.

    • Recap the vial securely.

    • Gently tap or roll the vial to aid in dissolving the compound. If necessary, a light vortex for no more than 3 seconds is acceptable. Avoid vigorous shaking.[1]

    • Visually inspect the solution to ensure complete dissolution.

  • Aliquoting and Storage:

    • If not for immediate use, divide the stock solution into smaller, single-use aliquots in properly labeled cryovials.

    • Store the aliquots at the recommended temperature (-20°C or -80°C) and protect from light.[1][2]

  • Post-Handling Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Dispose of all contaminated materials (e.g., pipette tips, wipes, outer gloves) in the designated hazardous waste container.

    • Remove PPE in the correct order (outer gloves, lab coat, inner gloves, respirator, eye protection) and wash hands thoroughly.

Disposal Plan

As a biologically active small molecule of unknown environmental and health impact, this compound and all associated materials must be treated as hazardous chemical waste.[3][4]

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound (gloves, pipette tips, vials, bench paper, etc.) must be collected in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused or expired stock solutions, as well as any aqueous solutions containing this compound, must be collected in a sealed, leak-proof, and shatter-resistant hazardous waste container. Do not dispose of down the drain.[4]

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". List any solvents present in liquid waste containers.

  • Storage and Final Disposal:

    • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Crucially, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal. [3][5] EHS will provide specific guidance compliant with federal, state, and local regulations.

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the logical progression for the safe handling of this compound, from initial preparation through to final waste disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Compound Handling (in Fume Hood) cluster_disposal Phase 3: Waste Management cluster_final Phase 4: Final Steps A Review Protocol & Assemble Materials B Don Full PPE A->B C Centrifuge Vial B->C D Weigh or Add Solvent Directly C->D E Dissolve Compound (Vortex Gently) D->E F Use or Aliquot for Storage E->F G Segregate Solid & Liquid Waste F->G H Label Waste Containers G->H I Store in Secure Secondary Containment H->I J Contact EHS for Waste Pickup I->J K Doff PPE & Wash Hands J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.